molecular formula C6H7NO B7774394 2-Methoxypyridine CAS No. 93337-21-4

2-Methoxypyridine

Cat. No.: B7774394
CAS No.: 93337-21-4
M. Wt: 109.13 g/mol
InChI Key: IWTFOFMTUOBLHG-UHFFFAOYSA-N
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Description

2-Methoxypyridine is a useful research compound. Its molecular formula is C6H7NO and its molecular weight is 109.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxypyridine
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InChI

InChI=1S/C6H7NO/c1-8-6-4-2-3-5-7-6/h2-5H,1H3
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InChI Key

IWTFOFMTUOBLHG-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=CC=N1
Source PubChem
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Molecular Formula

C6H7NO
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DSSTOX Substance ID

DTXSID60862722
Record name 2-Methoxypyridine
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Molecular Weight

109.13 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS], Colourless to pale yellow liquid; green fermented tea-like aroma
Record name 2-Methoxypyridine
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Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name 2-Methoxypyridine
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Density

1.044-1.050 (20º)
Record name 2-Methoxypyridine
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Vapor Pressure

2.58 [mmHg]
Record name 2-Methoxypyridine
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CAS No.

1628-89-3, 93337-21-4
Record name 2-Methoxypyridine
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Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxypyridine: Core Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxypyridine (B126380) is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. As a derivative of pyridine (B92270), its chemical behavior is characterized by the interplay between the electron-withdrawing nature of the aromatic ring and the electronic effects of the methoxy (B1213986) substituent at the C2 position. This guide provides a comprehensive overview of the fundamental physicochemical properties, structural details, and key experimental methodologies related to this compound, serving as a technical resource for professionals in research and development.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at ambient temperature, possessing a distinct, sharp aromatic odor.[1] Its core physical and chemical properties are summarized below.

Quantitative Data Summary

The following table presents the key quantitative properties of this compound compiled from various sources.

PropertyValue
Molecular Formula C₆H₇NO
Molecular Weight 109.13 g/mol
Boiling Point 142-142.5 °C at 760 mmHg[2]
Melting Point Not available; liquid at room temperature.
Density 1.038 g/mL at 25 °C 1.044-1.050 g/mL at 20 °C[3] 1.064 g/cm³ at 0 °C[2]
pKa of Conjugate Acid 3.06[4]
pKb 3.28
Refractive Index (n₂₀/D) 1.503
Flash Point 32 °C (closed cup)[1]
Solubility Insoluble to slightly soluble in water.[1][2] Soluble in ethanol, ether, methylene (B1212753) chloride, toluene, and acetone.[1][5]

Molecular Structure and Basicity

The molecular structure of this compound dictates its reactivity and physical properties. High-resolution rotational spectroscopy studies have confirmed that the molecule adopts a planar conformation, with the methoxy group oriented cis to the pyridine nitrogen atom (a syn conformation).[6]

Structural Parameters
ParameterTypical Value (Pyridine)Expected Influence in this compound
C-N Bond Length ~1.340 ÅExpected to be similar.
C-C Bond Lengths ~1.390 - 1.400 ÅMinimal change expected in the aromatic ring.
C-N-C Angle ~116.7°The C6-N1-C2 angle may be slightly altered by the methoxy substituent.
Dipole Moment 2.19 D (Pyridine)The experimental dipole moment for this compound is not readily available in the searched literature. The methoxy group's electronegativity and lone pairs will significantly alter the magnitude and vector of the net dipole moment compared to pyridine.
Basicity

The introduction of a methoxy group at the 2-position significantly reduces the basicity of the pyridine nitrogen compared to the unsubstituted pyridine. The pKa of the 2-methoxypyridinium ion is 3.06, whereas the pKa for the pyridinium (B92312) ion is 5.23.[4] This decrease in basicity is attributed to the strong electron-withdrawing inductive effect of the oxygen atom, which outweighs its electron-donating resonance effect.[4]

G cluster_pyridine Pyridine (pKa = 5.23) cluster_2mop This compound (pKa = 3.06) Pyridine Nitrogen lone pair readily available for protonation Result Reduced lone pair availability on Nitrogen -> Lower Basicity Pyridine->Result Comparison Inductive Inductive Effect (-I) Inductive->Result Dominant effect: Oxygen pulls electron density from the ring Resonance Resonance Effect (+R) Resonance->Result Weaker effect: Oxygen lone pair donates into the ring

Figure 1. Logical relationship of electronic effects on the basicity of this compound.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its fundamental properties are crucial for reproducible research.

Synthesis via Nucleophilic Aromatic Substitution

The most common laboratory synthesis of this compound involves the nucleophilic aromatic substitution of 2-chloropyridine (B119429) with sodium methoxide (B1231860).

G Start Start Materials: 2-Chloropyridine Sodium Methoxide Anhydrous Methanol (B129727) Reaction Dissolve 2-chloropyridine in anhydrous methanol. Add sodium methoxide portion-wise. Start->Reaction Reflux Heat mixture to reflux (approx. 65-70 °C) for 4-6 hours. Reaction->Reflux Monitoring Monitor reaction progress by TLC or GC until starting material is consumed. Reflux->Monitoring Workup Cool to RT. Remove methanol via rotary evaporation. Monitoring->Workup Complete Extraction Partition residue between diethyl ether and water. Wash organic layer with brine. Workup->Extraction Drying Dry organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter. Extraction->Drying Purification Concentrate under reduced pressure. Purify crude product by vacuum distillation. Drying->Purification Final Final Product: This compound Purification->Final

Figure 2. Experimental workflow for the synthesis of this compound.

Methodology:

  • Materials: 2-Chloropyridine, sodium methoxide (solid or solution in methanol), anhydrous methanol, diethyl ether, saturated aqueous sodium chloride (brine), anhydrous magnesium sulfate.

  • Reaction Setup: A round-bottom flask is charged with 2-chloropyridine and anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). The flask is equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Sodium methoxide is added to the stirred solution in portions. The addition may be exothermic and should be controlled to maintain a steady temperature.

  • Reflux: Upon completion of the addition, the reaction mixture is heated to reflux (approximately 65-70 °C) and maintained for 4 to 6 hours.

  • Monitoring: The reaction is monitored for the disappearance of 2-chloropyridine using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The methanol is removed under reduced pressure using a rotary evaporator.

  • Extraction: The resulting residue is partitioned between diethyl ether and water. The organic layer is separated, washed with brine, and collected.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Determination of Boiling Point (Thiele Tube Method)

Methodology:

  • Sample Preparation: A small test tube (e.g., a fusion tube) is filled to a depth of 2-3 cm with this compound. A capillary tube, sealed at one end, is inverted and placed into the test tube.

  • Apparatus Setup: The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is clamped and immersed in a Thiele tube containing a high-boiling inert liquid (e.g., mineral oil or silicone oil).

  • Heating: The side arm of the Thiele tube is gently and uniformly heated with a Bunsen burner or microburner.

  • Observation: As the temperature rises, a fine stream of bubbles will begin to emerge from the open end of the inverted capillary tube. Heating is continued until the stream of bubbles is rapid and continuous.

  • Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube.

Determination of pKa (Potentiometric Titration)

Methodology:

  • Sample Preparation: A solution of this compound of known concentration (e.g., 0.01 M) is prepared in deionized water. The ionic strength of the solution is kept constant by adding a background electrolyte like 0.1 M KCl.

  • Apparatus Setup: The sample solution is placed in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). A calibrated pH electrode and a magnetic stir bar are immersed in the solution.

  • Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is used as the titrant. The titrant is added to the this compound solution in small, precise increments using a burette.

  • Data Collection: After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded. This process is continued until a full titration curve is generated, extending well past the equivalence point.

  • Analysis: The pKa of the conjugate acid (2-methoxypyridinium ion) is determined from the titration curve. It corresponds to the pH at the half-equivalence point, where the concentrations of this compound and its protonated form are equal. The data can be analyzed using a first or second derivative plot to precisely locate the equivalence point.

Reactivity and Applications

This compound is a key intermediate in the synthesis of more complex molecules.[1] The pyridine ring can undergo electrophilic substitution, although it is generally deactivated by the nitrogen heteroatom. The methoxy group can be cleaved under certain conditions to yield 2-pyridone. The nitrogen atom, despite its reduced basicity, can still act as a ligand in coordination chemistry.[1] Its primary applications are in the pharmaceutical and agrochemical industries, where it serves as a building block for active pharmaceutical ingredients and pesticides.[1][5][7]

References

An In-Depth Technical Guide to 2-Methoxypyridine (CAS: 1628-89-3)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Methoxypyridine (B126380) (CAS No. 1628-89-3), a pivotal heterocyclic organic compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document details its physicochemical properties, spectroscopic data, key chemical reactions, and significant applications, with a focus on its role as a versatile intermediate. Detailed experimental protocols and safety information are also provided to support laboratory applications.

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid known for its distinct aromatic odor.[1][2] It serves as a fundamental building block in various synthetic pathways due to the influence of the methoxy (B1213986) group on the reactivity of the pyridine (B92270) ring.[3]

Data Presentation: Properties

The essential physicochemical and spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 1628-89-3 [4][5][6]
Molecular Formula C₆H₇NO [4][6][7][8]
Molecular Weight 109.13 g/mol [1][2][3][7]
Appearance Colorless to pale yellow liquid [2][4][9]
Boiling Point 142-144 °C at 760 mmHg [2][4][7]
Density 1.038 - 1.050 g/mL at 20-25 °C [2][4][5]
Refractive Index (n20/D) 1.501 - 1.507 [4][5]
Flash Point 32 °C (89.6 °F) [4][7]
Vapor Pressure 2.58 mmHg [2][3][5]

| Solubility | Practically insoluble in water; Soluble in ethanol (B145695) and other organic solvents. |[1][2][3][5] |

Table 2: Spectroscopic Data for this compound

Spectroscopy Peak / Shift Information Source(s)
¹H NMR (CDCl₃) δ ~8.16 ppm (m, 1H), ~7.51 ppm (m, 1H), ~6.82 ppm (m, 1H), ~6.72 ppm (m, 1H), ~3.92 ppm (s, 3H, -OCH₃) [10]
Infrared (IR) ν(C-H) aromatic: 3100 - 3000 cm⁻¹; ν(C-H) methyl: 3000 - 2850 cm⁻¹ [3]

| Mass Spectrometry | Data available via NIST Chemistry WebBook |[6] |

Synthesis and Reactivity

This compound is a valuable intermediate whose reactivity is largely defined by the interplay between the electron-donating methoxy group and the electron-withdrawing pyridine ring. This substitution pattern makes it a weaker base than pyridine itself.[3][11] One common synthetic route involves the reaction of a nucleophilic solvent like methanol (B129727) with a suitable pyridine precursor. For instance, the direct fluorination of pyridine with CsSO₄F in methanol yields this compound as the major product.[12]

Key reactions include oxidation and directed metalation. Oxidation of the ring nitrogen is a common transformation, yielding the corresponding N-oxide, which exhibits altered reactivity useful in further functionalization.[13]

G Diagram 1: Synthesis of this compound N-oxide cluster_main Diagram 1: Synthesis of this compound N-oxide 2MP This compound Product This compound N-oxide 2MP->Product Oxidation Reagents Hydrogen Peroxide(H₂O₂)Acetic Acid(CH₃COOH) Reagents->Product Conditions Reflux, 24h Conditions->Product

Diagram 1: Synthesis of this compound N-oxide

Applications in Research and Drug Development

The utility of this compound spans pharmaceuticals, agrochemicals, and materials science. Its structural motif is a key component in a range of biologically active molecules.[1][3]

  • Pharmaceutical Intermediate: It is a crucial building block for synthesizing various pharmaceutical compounds.[1][3] Notably, it is used to prepare 2-methoxy-3-pyridinesulfonyl chloride, a reactant for creating erythromycin-based macrolide antibiotics.[8][12] It is also a precursor for bicyclic iminopyrimidinones, which function as Beta Amyloid Cleaving Enzyme-1 (BACE1) inhibitors for research into neurodegenerative diseases.[8][12]

  • Agrochemicals: In the agrochemical sector, this compound and its derivatives are used in the formulation of pesticides and herbicides.[1][3]

  • Organic Synthesis and Catalysis: It is a valuable reagent in organic synthesis, particularly in the formation of heterocyclic compounds, ligands, and coordination complexes.[1] Its derivatives have been explored for their photophysical and liquid crystalline properties in materials science.[3][12]

G Diagram 2: Role as a Pharmaceutical Intermediate cluster_main Diagram 2: Role as a Pharmaceutical Intermediate 2MP This compound Intermediate 2-methoxy-3-pyridinesulfonyl chloride 2MP->Intermediate Synthesis Final_Product_2 BACE1 Inhibitors (Bicyclic iminopyrimidinones) 2MP->Final_Product_2 Multi-step Synthesis Final_Product_1 Macrolide Antibiotics (Erythromycin derivatives) Intermediate->Final_Product_1

Diagram 2: Role as a Pharmaceutical Intermediate

Experimental Protocols

The following section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Synthesis of this compound N-oxide[15]

This protocol describes the oxidation of this compound to its corresponding N-oxide using hydrogen peroxide.

  • Materials:

    • This compound (5.0 g, 45.87 mmol)

    • 30% Hydrogen Peroxide (H₂O₂) (4.2 mL)

    • Acetic Acid (25 mL)

    • Round-bottom flask

    • Reflux condenser

    • Inert atmosphere (Argon or Nitrogen)

    • Rotary evaporator

  • Procedure:

    • Combine this compound (5.0 g) and acetic acid (25 mL) in a round-bottom flask under an argon atmosphere.

    • Carefully add 30% hydrogen peroxide (4.2 mL) to the mixture.

    • Fit the flask with a reflux condenser and heat the reaction mixture to reflux.

    • Maintain reflux for 24 hours.

    • After 24 hours, cool the reaction mixture to room temperature.

    • Remove the volatile components (acetic acid, water) in vacuo using a rotary evaporator.

    • The resulting residue is the this compound N-oxide product, typically obtained as a yellow liquid.

Protocol 2: Directed Lithiation of this compound

Directed ortho-metalation is a powerful strategy for functionalizing the pyridine ring. The methoxy group can direct lithiation to the C3 or C6 position depending on the reagents and conditions.[12][14]

G Diagram 3: Workflow for Directed Lithiation cluster_main Diagram 3: Workflow for Directed Lithiation Start This compound in Dry Solvent (e.g., THF) Step1 Cool to Low Temperature (e.g., -78 °C) Start->Step1 Step2 Add Lithiating Agent (e.g., n-BuLi) Step1->Step2 Intermediate Lithiated Intermediate Step2->Intermediate Step3 Quench with Electrophile (e.g., R-X, CO₂) Intermediate->Step3 Product Substituted this compound Step3->Product

Diagram 3: Workflow for Directed Lithiation
  • Materials:

    • This compound

    • Anhydrous aprotic solvent (e.g., THF, Diethyl ether)

    • Lithiating agent (e.g., n-Butyllithium in hexanes)

    • Electrophile (e.g., an alkyl halide, CO₂, etc.)

    • Inert atmosphere (Argon or Nitrogen)

    • Dry glassware

  • Procedure:

    • Dissolve this compound in an anhydrous solvent in a flame-dried flask under an inert atmosphere.

    • Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

    • Slowly add the lithiating agent (e.g., n-BuLi) dropwise while maintaining the low temperature.

    • Stir the mixture at this temperature for a specified time (e.g., 1-2 hours) to allow for the formation of the lithiated intermediate.

    • Add the chosen electrophile to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature.

    • Quench the reaction with a suitable aqueous solution (e.g., saturated ammonium (B1175870) chloride).

    • Perform an aqueous workup and extract the product with an organic solvent.

    • Dry the organic layer, concentrate it, and purify the product using an appropriate method such as column chromatography.

Safety and Handling

This compound is a flammable liquid that can cause skin and serious eye irritation.[2][5][9] Vapors may form explosive mixtures with air.[15] Proper safety precautions are mandatory.

  • Handling: Use in a well-ventilated area or under a chemical fume hood.[9][15] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing.[9][15] Keep away from heat, sparks, open flames, and other ignition sources.[9] Ground and bond containers when transferring material to prevent static discharge.[9][15]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[9][15] Keep containers tightly closed.[9][15]

  • First Aid: In case of eye contact, flush with plenty of water for at least 15 minutes.[15] For skin contact, wash with plenty of soap and water.[15] If inhaled, move the victim to fresh air.[15][16] Seek medical attention if irritation or other symptoms develop or persist.[15]

Table 3: GHS Hazard and Safety Information

Category Information Source(s)
Pictogram(s) GHS02 (Flame), GHS07 (Exclamation Mark) [5][16]
Signal Word Warning [5][7][16]
Hazard Statements H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. [2][5][7][9][16][17]

| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.P233: Keep container tightly closed.P261: Avoid breathing vapors.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[9][16] |

Conclusion

This compound (CAS: 1628-89-3) is a heterocyclic compound of significant industrial and academic interest. Its well-defined physicochemical properties, predictable reactivity, and role as a versatile precursor make it an indispensable tool in organic synthesis. Its application in the development of pharmaceuticals, such as antibiotics and BACE1 inhibitors, highlights its importance in medicinal chemistry and drug discovery. Adherence to strict safety protocols is essential when handling this flammable and irritant compound, ensuring its potential can be safely and effectively harnessed in a research and development setting.

References

2-Methoxypyridine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Physicochemical Properties, Synthesis, and Applications of 2-Methoxypyridine (B126380) in Modern Research.

This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound of significant interest in the pharmaceutical and chemical industries. This document details its fundamental properties, common experimental protocols for its synthesis, and its role as a key intermediate in the development of novel therapeutic agents.

Core Physicochemical Data

This compound, also known as pyridine (B92270), 2-methoxy-, is a colorless to pale yellow liquid.[1][2] Its fundamental molecular and physical properties are summarized in the table below.

PropertyValue
Molecular Formula C₆H₇NO[1][2][3][4][5]
Molecular Weight 109.13 g/mol [1][2][3][4][5]
CAS Number 1628-89-3[1][2][3][5]
Boiling Point 142 °C[1][2][5]
Density 1.038 g/mL at 25 °C[5]
Flash Point 32 °C[2]
Solubility Insoluble in water, soluble in ethanol (B145695) and ether.[2]

Experimental Protocols

Due to its utility as a building block in organic synthesis, various methods for the preparation and use of this compound have been developed. Below are representative experimental protocols.

Synthesis of this compound from 2-Chloropyridine (B119429)

A common laboratory-scale synthesis of this compound involves the nucleophilic substitution of 2-chloropyridine with sodium methoxide (B1231860).

Materials:

  • 2-Chloropyridine

  • Sodium methoxide

  • Methanol (B129727) (anhydrous)

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Distillation apparatus

Procedure:

  • A solution of sodium methoxide in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • 2-Chloropyridine, dissolved in anhydrous toluene, is added dropwise to the sodium methoxide solution at room temperature.

  • After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours while monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting residue is partitioned between water and an organic solvent such as diethyl ether or ethyl acetate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated to yield the crude product.

  • Pure this compound is obtained by fractional distillation under reduced pressure.

Role in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its pyridine ring and methoxy (B1213986) group provide a versatile scaffold for further chemical modifications.

The following diagram illustrates a generalized workflow for the utilization of this compound in a drug development pipeline.

G cluster_0 Synthesis and Purification cluster_1 Drug Development Pipeline A Starting Materials (e.g., 2-Chloropyridine) B Nucleophilic Substitution with Sodium Methoxide A->B C Purification (e.g., Distillation) B->C D This compound (Key Intermediate) C->D Yields High-Purity Intermediate E Functional Group Modification D->E F Lead Compound Synthesis E->F G Biological Screening (e.g., In vitro assays) F->G H Lead Optimization G->H I Preclinical Development H->I

References

The Synthesis of 2-Methoxypyridine from 2-Chloropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methoxypyridine (B126380) is a pivotal intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1][2][3] Its utility as a versatile building block stems from the pyridine (B92270) scaffold functionalized with a methoxy (B1213986) group, which allows for diverse subsequent chemical modifications.[3] A primary and industrially significant route to this compound involves the nucleophilic aromatic substitution (SNAr) of 2-chloropyridine (B119429) with a methoxide (B1231860) source, typically sodium methoxide. This guide provides an in-depth technical overview of this synthesis, detailing the reaction mechanism, experimental protocols, and quantitative data for researchers, scientists, and professionals in drug development.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The conversion of 2-chloropyridine to this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction pathway is distinct from SN1 and SN2 reactions, as it occurs on an sp2-hybridized carbon of the aromatic ring.[4] The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the ortho (C-2) and para (C-4) positions relative to the nitrogen atom.[4][5][6]

The mechanism involves two main steps:

  • Nucleophilic Attack: The methoxide ion (CH₃O⁻), a potent nucleophile, attacks the electron-deficient carbon atom bonded to the chlorine atom (the ipso-carbon).[5] This step disrupts the aromaticity of the pyridine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4][7]

  • Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the chloride ion, a good leaving group.

The stability of the Meisenheimer complex is a critical factor influencing the reaction rate. For attack at the C-2 position, the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom through resonance.[5][6] This stabilization of the intermediate significantly lowers the activation energy for the reaction, making the substitution at the 2-position highly favorable compared to attack at the C-3 position.[5] The reactivity of 2-chloropyridine in SNAr reactions is markedly higher than that of chlorobenzene (B131634) for this reason.[6][8]

Figure 1: Generalized reaction pathway for the SNAr synthesis.

Quantitative Data Summary

The synthesis of this compound from 2-chloropyridine can be performed under various conditions. The selection of solvent, temperature, and reaction time significantly impacts the reaction efficiency and yield. The table below summarizes data from cited experimental procedures.

2-Chloropyridine (molar eq.)Sodium Methoxide (molar eq.)SolventTemperature (°C)Time (h)Yield (%)Reference
1.01.05Methanol (B129727)25 - 30Not SpecifiedHigh (Implied)[9]
1.0Not SpecifiedMethanolReflux4Not Specified[10]
1.01.01,4-DioxaneReflux1898%[11]

Detailed Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: Synthesis in Methanol (General Procedure)

This protocol is based on a common laboratory-scale synthesis method.[10]

Reagents and Materials:

  • 2-Chloropyridine

  • Sodium Methoxide (solid or as a solution in methanol)

  • Methanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat source

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium methoxide in anhydrous methanol.

  • Addition of Reactant: To the stirring methanolic solution of sodium methoxide, add 2-chloropyridine dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 4 hours.[10] Monitor the reaction progress using a suitable technique like TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in water and extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Washing: Wash the combined organic extracts with water (to a pH > 7) and then with brine.[10]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude this compound.

  • Purification: Purify the crude product by distillation under atmospheric or reduced pressure (boiling point: 142 °C at 760 mmHg) to obtain the final product as a colorless liquid.[10]

Protocol 2: Synthesis in 1,4-Dioxane

This protocol, adapted from a synthesis of a related analog, demonstrates the use of an alternative solvent system.[11]

Reagents and Materials:

  • 2-Chloropyridine

  • Sodium Methoxide

  • 1,4-Dioxane (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat source

Procedure:

  • Reaction Setup: Charge a round-bottom flask with 2-chloropyridine and anhydrous 1,4-dioxane.

  • Addition of Reagent: Add sodium methoxide to the solution.

  • Reaction: Heat the mixture to reflux (approximately 101 °C for dioxane) and maintain for 18 hours.

  • Work-up and Purification: Follow a similar aqueous work-up, extraction, and purification procedure as described in Protocol 1 to isolate the pure this compound. A yield of 98% was reported for a similar substitution reaction under these conditions.[11]

Experimental Workflow Visualization

The following diagram illustrates the typical logical flow of the synthesis process, from initial setup to the final purified product.

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification setup 1. Reaction Setup (Flask, Stirrer, Condenser) reagents 2. Add Solvent & NaOMe setup->reagents addition 3. Add 2-Chloropyridine reagents->addition reflux 4. Heat to Reflux addition->reflux cool 5. Cool to RT reflux->cool Reaction Complete evap 6. Solvent Removal cool->evap extract 7. Aqueous Work-up & Extraction evap->extract dry 8. Dry Organic Layer extract->dry concentrate 9. Concentrate dry->concentrate distill 10. Distillation concentrate->distill Crude Product product Pure this compound distill->product Final Product

References

Spectroscopic Profile of 2-Methoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for 2-Methoxypyridine (B126380) (CAS: 1628-89-3), a vital heterocyclic compound used in various chemical syntheses. The document outlines its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. The following sections detail the proton (¹H) and carbon-13 (¹³C) NMR data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits distinct signals for its four aromatic protons and three methoxy (B1213986) protons. The chemical shifts (δ) are influenced by the electron-donating methoxy group and the electron-withdrawing nitrogen atom in the pyridine (B92270) ring.

Proton Assignment Chemical Shift (ppm) Multiplicity
H6~8.16ddd
H4~7.51ddd
H5~6.82dd
H3~6.72d
OCH₃~3.92s
Data sourced from experiments run in CDCl₃[1].
¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum shows six unique carbon signals. The C2 carbon, directly attached to both the electronegative nitrogen and oxygen atoms, is the most downfield-shifted carbon in the ring.

Carbon Assignment Chemical Shift (ppm)
C2~164.2
C6~147.0
C4~138.5
C3~116.8
C5~111.2
OCH₃~53.3
Note: These are typical chemical shifts for this compound in CDCl₃.
Experimental Protocol for NMR Spectroscopy

The following protocol outlines the standard procedure for acquiring high-resolution NMR spectra of a liquid sample like this compound.

  • Sample Preparation : Accurately weigh the required amount of this compound. For ¹H NMR, 5-25 mg is typically sufficient, while ¹³C NMR may require 50-100 mg for a good signal-to-noise ratio in a reasonable time[2][3].

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, small vial[3][4].

  • Filtration and Transfer : To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a 5 mm NMR tube[2][4]. The final liquid level in the tube should be about 4-5 cm[3].

  • Spectrometer Setup :

    • Insert the NMR tube into a spinner turbine, ensuring the correct depth using a gauge.

    • Place the sample into the NMR spectrometer's magnet.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field[3].

    • Shim the magnetic field by adjusting the shim coils to maximize field homogeneity, which results in sharp, symmetrical peaks[3].

    • Tune and match the probe for the specific nucleus being observed (¹H or ¹³C) to optimize signal detection[3].

  • Data Acquisition :

    • Set appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For quantitative ¹³C NMR, a longer relaxation delay is crucial[5].

    • Initiate the experiment using a standard pulse sequence.

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase correction and baseline correction to ensure accurate peak representation and integration.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

IR Spectroscopic Data

The IR spectrum of this compound is characterized by absorptions from the aromatic ring and the methoxy group. The data below corresponds to a neat (pure liquid) sample.

Vibrational Mode Approximate Wavenumber (cm⁻¹) Intensity
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic, -OCH₃)2950 - 2850Medium
C=N & C=C Stretch (Pyridine Ring)1600 - 1450Strong
C-O Stretch (Aryl Ether)~1250Strong
C-H Bend (Out-of-plane)900 - 675Strong
Data represents typical absorption regions for the functional groups present[6][7].
Experimental Protocol for FTIR Spectroscopy (Neat Liquid)

This protocol is for analyzing a pure liquid sample using the thin-film or sandwich method, which is ideal for compounds like this compound[8].

  • Prepare Salt Plates : Obtain two polished salt plates (e.g., NaCl or KBr) from a desiccator. If necessary, clean them with a dry, volatile solvent like isopropanol (B130326) or acetone (B3395972) and wipe them with a lint-free cloth[9][10].

  • Sample Application : Place one drop of neat this compound onto the center of one salt plate[9].

  • Form the Film : Place the second salt plate on top and gently rotate it to spread the liquid into a thin, uniform film between the plates. Ensure no air bubbles are trapped[10].

  • Mount the Sample : Place the "sandwich" of salt plates into the designated sample holder in the FTIR spectrometer.

  • Acquire Spectrum :

    • First, run a background scan with an empty sample compartment to record the spectrum of atmospheric CO₂ and water vapor, which will be automatically subtracted from the sample spectrum.

    • Place the sample holder in the instrument and acquire the sample spectrum.

  • Cleanup : After analysis, disassemble the plates, clean them thoroughly with an appropriate solvent, and return them to the desiccator to prevent moisture damage[10].

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Impact (EI) ionization is commonly used for volatile compounds like this compound, providing the molecular weight and characteristic fragmentation patterns.

Mass Spectrometric Data (Electron Impact)

The mass spectrum shows a prominent molecular ion peak and several key fragment ions that aid in structural confirmation.

m/z Value Assignment Relative Intensity (%)
109[M]⁺ (Molecular Ion)71.4
108[M-H]⁺81.4
79[M-CH₂O]⁺100.0
52[C₄H₄]⁺54.6
39[C₃H₃]⁺42.0
Data sourced from PubChem CID 74201[8].
Experimental Protocol for Mass Spectrometry (EI-MS)

This protocol describes the general procedure for analyzing a volatile liquid using a standard EI mass spectrometer.

  • Sample Introduction : Introduce a small amount of the volatile liquid this compound into the instrument. This can be done via direct injection into a heated inlet or through a gas chromatography (GC) system, which vaporizes the sample[11].

  • Ionization : In the ion source, which is under high vacuum, the gaseous sample molecules are bombarded by a high-energy beam of electrons (typically 70 eV)[12]. This collision ejects an electron from the molecule, creating a positively charged radical molecular ion ([M]⁺)[12].

  • Fragmentation : The excess energy imparted during ionization causes the molecular ion to break apart into smaller, characteristic fragment ions and neutral radicals[13].

  • Mass Analysis : The positively charged ions (both the molecular ion and fragment ions) are accelerated by an electric field into a mass analyzer. The analyzer, often a quadrupole or magnetic sector, separates the ions based on their mass-to-charge (m/z) ratio[11].

  • Detection : Ions of a specific m/z are detected by an electron multiplier or similar detector. The instrument scans through a range of m/z values to generate the mass spectrum, which plots relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the generalized workflow for the spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Workflow cluster_prep Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Sample Sample: This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Neat Liquid Film Sample->IR_Prep MS_Prep Vaporize Sample in Vacuum Sample->MS_Prep NMR_Acq Data Acquisition (Lock, Shim, Tune) NMR_Prep->NMR_Acq NMR_Proc Data Processing (FT, Phasing) NMR_Acq->NMR_Proc NMR_Spec NMR Spectrum (¹H, ¹³C) NMR_Proc->NMR_Spec IR_Acq Data Acquisition (Background & Sample Scan) IR_Prep->IR_Acq IR_Proc Data Processing (Background Subtraction) IR_Acq->IR_Proc IR_Spec IR Spectrum IR_Proc->IR_Spec MS_Acq Ionization (EI) & Mass Analysis MS_Prep->MS_Acq MS_Proc Data Processing (Ion Detection) MS_Acq->MS_Proc MS_Spec Mass Spectrum MS_Proc->MS_Spec

Caption: Generalized workflow for NMR, IR, and MS analysis.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-methoxypyridine (B126380). The information presented herein is intended to support researchers, scientists, and drug development professionals in the structural elucidation and characterization of molecules containing the this compound moiety.

¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the four aromatic protons and the three methoxy (B1213986) protons. The chemical shifts (δ) are influenced by the electron-donating methoxy group and the electron-withdrawing nitrogen atom within the pyridine (B92270) ring. The data presented below was obtained in deuterated chloroform (B151607) (CDCl₃).

Proton AssignmentChemical Shift (δ) in ppmMultiplicityCoupling Constants (J) in Hz
H6~8.16Doublet of doublets (dd)J₅₆ = 5.1 Hz, J₄₆ = 2.0 Hz
H4~7.52Triplet of doublets (td)J₃₄ = 8.3 Hz, J₄₅ = 7.1 Hz, J₄₆ = 2.0 Hz
H3~6.82Doublet (d)J₃₄ = 8.3 Hz
H5~6.72Doublet of doublets (dd)J₄₅ = 7.1 Hz, J₅₆ = 5.1 Hz
-OCH₃~3.92Singlet (s)N/A

Note: Chemical shift values can vary slightly depending on the solvent, concentration, and spectrometer frequency.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following provides a detailed methodology for obtaining the ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual peak at approximately 7.26 ppm.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for calibration.

  • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the sample height in the tube is adequate for the spectrometer's detector (typically around 4-5 cm).

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

  • The spectrum should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to achieve good signal dispersion.[1]

  • Insert the NMR tube into the spectrometer's probe.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

  • Set the acquisition parameters. Typical parameters for a ¹H NMR experiment include:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16 (can be adjusted based on sample concentration)

  • The experiment is typically run at room temperature (e.g., 298 K).

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks have a positive, absorptive lineshape.

  • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons corresponding to each peak.

  • Analyze the peak multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J) in Hertz (Hz).

Spin-Spin Coupling Network of this compound

The observed splitting patterns in the ¹H NMR spectrum of this compound are a result of through-bond scalar coupling between adjacent protons. The following diagram illustrates these coupling relationships. The coupling constants (J values) indicate the strength of the interaction between the coupled protons.

G H6 H6 H5 H5 H6->H5 J = 5.1 Hz H4 H4 H6->H4 J = 2.0 Hz (meta) H5->H4 J = 7.1 Hz H3 H3 H4->H3 J = 8.3 Hz OCH3 -OCH₃

Caption: Spin-spin coupling network in this compound.

This in-depth guide provides the essential ¹H NMR spectral data, a detailed experimental protocol, and a visualization of the spin-spin coupling network for this compound. This information serves as a valuable resource for the scientific community in the analysis and characterization of this important chemical entity.

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 2-Methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-methoxypyridine (B126380). The document details the characteristic chemical shifts, outlines a general experimental protocol for data acquisition, and presents a clear visualization of the molecular structure for unambiguous signal assignment. This information is crucial for the structural elucidation and quality control of this compound and its derivatives in research and drug development.

13C NMR Chemical Shift Data

The 13C NMR spectrum of this compound exhibits six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon, particularly the effects of the nitrogen atom and the methoxy (B1213986) group. The data presented below is a compilation from various sources, acquired in deuterated chloroform (B151607) (CDCl3), a common solvent for NMR analysis.

Carbon AtomChemical Shift (δ, ppm)
C2164.2
C6147.1
C4138.5
C3116.7
C5110.9
OCH352.9

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and experimental parameters.

Experimental Protocol for 13C NMR Spectroscopy

The following is a generalized procedure for obtaining a 13C NMR spectrum of this compound. Specific parameters may need to be optimized based on the available instrumentation.

2.1 Sample Preparation

  • Sample Weighing: Accurately weigh approximately 20-50 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a standard choice as its residual solvent peak at ~77.16 ppm provides a convenient internal reference.[1][2]

  • Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard (0 ppm), though referencing to the solvent peak is more common.

2.2 NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: Data is typically acquired on a Bruker Avance spectrometer (or equivalent) operating at a 1H frequency of 400 MHz or higher, which corresponds to a 13C frequency of approximately 100 MHz.[1][3]

  • Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency using the deuterium (B1214612) signal from the CDCl3 solvent.

  • Tuning and Matching: Tune and match the 13C probe to the correct frequency to ensure optimal signal detection.

  • Acquisition Parameters:

    • Experiment Type: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker instrument) is typically used. This results in a spectrum where each unique carbon appears as a singlet.[4]

    • Pulse Angle: A 30-45° pulse angle is common to allow for faster repetition rates.

    • Acquisition Time (at): Typically 1-2 seconds.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

    • Number of Scans (ns): Due to the low natural abundance of the 13C isotope, a larger number of scans is required compared to 1H NMR.[4][5] Typically, 1024 to 4096 scans are accumulated to achieve a good signal-to-noise ratio.

    • Spectral Width (sw): A spectral width of approximately 200-250 ppm (e.g., 0 to 200 ppm) is sufficient to cover the expected chemical shift range for most organic molecules.[4]

2.3 Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. An exponential multiplication with a line broadening factor of 1-2 Hz is commonly applied to improve the signal-to-noise ratio.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the CDCl3 solvent peak to 77.16 ppm.[1][2]

  • Peak Picking: Identify and label the chemical shifts of the peaks in the spectrum.

Molecular Structure and Signal Assignment

The following diagram illustrates the structure of this compound with the carbon atoms numbered for unambiguous correlation with the chemical shifts listed in the data table.

Caption: Structure of this compound with carbon numbering.

References

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 2-Methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Methoxypyridine, a key building block in pharmaceutical and materials science. This document outlines the expected vibrational modes, presents a detailed experimental protocol for spectral acquisition, and offers a logical framework for spectral interpretation.

Core Concepts in the FT-IR Analysis of this compound

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying functional groups and elucidating the molecular structure of compounds. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational modes. The resulting spectrum is a unique molecular fingerprint. For this compound, the key structural features that give rise to characteristic IR absorptions are the pyridine (B92270) ring and the methoxy (B1213986) group.

Data Presentation: Vibrational Band Assignments for this compound

The following table summarizes the expected and observed vibrational frequencies for this compound. The assignments are based on a comparative analysis with related pyridine derivatives and established FT-IR correlation tables.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~ 3050 - 3000MediumC-H stretching (aromatic)
~ 2950 - 2850MediumC-H stretching (methyl group of methoxy)
~ 1600 - 1580StrongC=C and C=N stretching (pyridine ring)
~ 1480 - 1460StrongC=C and C=N stretching (pyridine ring)
~ 1440 - 1420MediumAsymmetric C-H bending (methyl group)
~ 1300 - 1250StrongAsymmetric C-O-C stretching (aryl ether)
~ 1170 - 1150MediumIn-plane C-H bending (aromatic)
~ 1050 - 1020StrongSymmetric C-O-C stretching (aryl ether)
~ 780 - 740StrongOut-of-plane C-H bending (aromatic)

Experimental Protocol for FT-IR Analysis

A standard protocol for acquiring the FT-IR spectrum of this compound, which is a liquid at room temperature, is detailed below. This protocol is based on the use of an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common and convenient method for liquid samples.

  • Instrument Preparation :

    • Ensure the FT-IR spectrometer is powered on and has completed its self-diagnostics.

    • Verify that the ATR crystal is clean and free from any residues from previous measurements.

  • Background Spectrum Acquisition :

    • Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol (B130326) or acetone) using a soft, lint-free wipe.

    • Allow the solvent to fully evaporate.

    • Record a background spectrum. This will account for any atmospheric interferences (e.g., CO₂ and water vapor) and instrumental artifacts.

  • Sample Application :

    • Place a small drop of this compound directly onto the center of the ATR crystal.

    • Ensure the crystal is fully covered by the sample to obtain a good quality spectrum.

  • Spectrum Acquisition :

    • Acquire the FT-IR spectrum of the sample.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The data is usually collected in the mid-infrared range, from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing :

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Perform any necessary baseline corrections or other data processing steps.

  • Cleaning :

    • Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the this compound sample.

    • This is crucial to prevent cross-contamination in subsequent analyses.

Visualization of Methodologies and Interpretive Logic

To further clarify the process of FT-IR analysis and the interpretation of the resulting spectrum for this compound, the following diagrams are provided.

FT_IR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Instrument_Prep Instrument Preparation Background_Scan Background Scan Instrument_Prep->Background_Scan 1. Calibrate Sample_Application Sample Application Background_Scan->Sample_Application 2. Prepare for sample Spectrum_Acquisition Spectrum Acquisition Sample_Application->Spectrum_Acquisition 3. Introduce sample Data_Processing Data Processing Spectrum_Acquisition->Data_Processing 4. Collect data Peak_Assignment Peak Assignment Data_Processing->Peak_Assignment 5. Refine spectrum Structural_Elucidation Structural Elucidation Peak_Assignment->Structural_Elucidation 6. Interpret peaks

FT-IR Experimental Workflow

Spectral_Interpretation cluster_molecule This compound Structure cluster_spectrum Characteristic FT-IR Absorptions (cm⁻¹) Pyridine_Ring Pyridine Ring Aromatic_Stretching ~1600-1450 (C=C, C=N stretch) Pyridine_Ring->Aromatic_Stretching Aromatic_Bending ~780-740 (C-H out-of-plane bend) Pyridine_Ring->Aromatic_Bending Methoxy_Group Methoxy Group (-OCH3) Alkyl_Stretching ~2950-2850 (C-H stretch) Methoxy_Group->Alkyl_Stretching Ether_Stretching ~1300-1020 (C-O stretch) Methoxy_Group->Ether_Stretching

Structure-Spectrum Correlation

Concluding Remarks

The FT-IR spectrum of this compound provides a wealth of information regarding its molecular structure. The characteristic absorption bands of the pyridine ring and the methoxy group are readily identifiable. By following a robust experimental protocol and applying a systematic approach to spectral interpretation, researchers, scientists, and drug development professionals can confidently use FT-IR spectroscopy for the qualitative analysis and quality control of this compound. For a definitive and quantitative analysis, it is recommended to compare the obtained spectrum with a reference spectrum from a reputable spectral library.

Mass spectrometry fragmentation of 2-Methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mass Spectrometry Fragmentation of 2-Methoxypyridine (B126380)

This technical guide provides a comprehensive analysis of the mass spectrometry fragmentation of this compound, tailored for researchers, scientists, and professionals in drug development. The document outlines the core fragmentation patterns, presents quantitative data in a structured format, details the experimental protocols for analysis, and visualizes the proposed fragmentation pathways.

Core Fragmentation Analysis

Under electron ionization (EI), this compound undergoes a series of predictable fragmentation reactions. The initial ionization event forms a molecular ion ([C₆H₇NO]⁺•) with a mass-to-charge ratio (m/z) of 109. The fragmentation of this molecular ion is characterized by several key pathways that are common for methoxy-substituted aromatic compounds and pyridinic structures.

The principal fragmentation routes include the loss of a hydrogen radical (H•), the elimination of a neutral formaldehyde (B43269) molecule (CH₂O), and the characteristic loss of hydrogen cyanide (HCN) from the pyridine (B92270) ring. These processes lead to the formation of several diagnostic fragment ions that are crucial for the structural elucidation of this compound.

Quantitative Fragmentation Data

The relative abundance of the fragment ions in the mass spectrum of this compound provides a quantitative fingerprint for its identification. The table below summarizes the major ions observed, their proposed elemental compositions, and their relative intensities.

Mass-to-Charge Ratio (m/z)Proposed Ion FormulaProposed Lost Neutral(s)Relative Abundance (%)
109[C₆H₇NO]⁺•-71.4
108[C₆H₆NO]⁺H•81.4
79[C₅H₅N]⁺•CH₂O100.0
52[C₄H₄]⁺•CH₂O, HCN54.6
39[C₃H₃]⁺CH₂O, HCN, C H42.0

Experimental Protocols

The data presented in this guide is typically obtained through Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A detailed experimental protocol is as follows:

  • Sample Preparation: A solution of this compound is prepared in a volatile organic solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of approximately 1 mg/mL.

  • Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatograph for volatile compounds.

  • Ionization: Electron Ionization (EI) is employed as the ionization method.[1]

    • Electron Energy: 70 eV.[1]

  • Mass Analysis: The mass analyzer scans a mass range, typically from m/z 40 to 300, to detect the molecular ion and all significant fragment ions.[1]

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the pattern of fragment ions to confirm the structure of the compound.[1]

Visualization of Fragmentation Pathways

The fragmentation of this compound can be visualized as a series of sequential and competing reactions originating from the molecular ion. The following diagrams, generated using the DOT language, illustrate the logical relationships in the proposed fragmentation pathways.

G M Molecular Ion [C₆H₇NO]⁺• m/z 109 F108 [M-H]⁺ [C₆H₆NO]⁺ m/z 108 M->F108 - H• F79 Pyridine Cation Radical [C₅H₅N]⁺• m/z 79 M->F79 - CH₂O F52 [C₄H₄]⁺• m/z 52 F79->F52 - HCN

Caption: Primary fragmentation pathways of this compound.

A more detailed workflow illustrating the progression from the molecular ion to smaller fragments is presented below.

G mol This compound m/z 109 frag1 Loss of CH₂O m/z 79 mol:f1->frag1:f0 frag2 Loss of HCN m/z 52 frag1:f1->frag2:f0 frag3 Further Fragmentation m/z 39 frag2:f1->frag3:f0

Caption: Sequential fragmentation of this compound.

References

An In-depth Technical Guide on the Electronic Properties of 2-Methoxypyridine for Reaction Modeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of 2-methoxypyridine (B126380), a crucial parameter for accurate reaction modeling in computational chemistry and drug development. Understanding these properties is essential for predicting the reactivity, regioselectivity, and kinetic outcomes of reactions involving this versatile heterocyclic compound.

Core Electronic Properties of this compound

The electronic character of this compound is dictated by the interplay between the electron-withdrawing pyridine (B92270) ring and the electron-donating methoxy (B1213986) group. This dynamic influences the molecule's basicity, nucleophilicity, and susceptibility to electrophilic or nucleophilic attack. The following table summarizes key quantitative electronic parameters for this compound.

PropertyValueSource
pKa 3.06
3.28 (at 20°C)[1]
pKb 3.40[2]
Hammett Constant (σ) See discussion below
Dipole Moment (µ) See discussion below

Discussion of Electronic Properties:

  • pKa: The pKa of the conjugate acid of this compound is significantly lower than that of pyridine (pKa ≈ 5.2), indicating that this compound is a weaker base. This is attributed to the electron-withdrawing inductive effect of the oxygen atom in the methoxy group, which decreases the electron density on the nitrogen atom.

  • Dipole Moment (µ): An experimental value for the dipole moment of this compound is not widely reported. However, it can be qualitatively understood by comparing it to related molecules. Pyridine has a significant dipole moment of approximately 2.26 D, pointing towards the electronegative nitrogen atom.[3][4] Anisole (methoxybenzene) has a smaller dipole moment. The dipole moment of this compound will be a vector sum of the dipoles from the pyridine ring and the methoxy group.

Experimental Protocols for Determining Electronic Properties

Accurate reaction modeling relies on high-quality experimental data. The following are generalized protocols for the determination of the key electronic properties of this compound.

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of this compound with a strong acid and monitoring the pH change.

Materials:

  • This compound

  • Standardized strong acid solution (e.g., 0.1 M HCl)

  • Calibrated pH meter and electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Prepare a dilute solution of this compound of known concentration in deionized water.

  • Calibrate the pH meter using standard buffer solutions.

  • Place a known volume of the this compound solution in a beaker with a magnetic stir bar.

  • Immerse the pH electrode in the solution and begin stirring.

  • Add the standardized strong acid solution in small, precise increments from the burette.

  • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point.

  • Plot the pH versus the volume of acid added. The pKa is the pH at the half-equivalence point.

Determination of Hammett Constant (σ)

The Hammett constant is typically determined by measuring the rate or equilibrium constant of a reaction for a series of substituted compounds and comparing them to the unsubstituted parent compound. For the 2-methoxypyridyl group, a common approach is to measure the ionization of a substituted benzoic acid.

Materials:

  • A benzoic acid derivative containing the 2-methoxypyridyl substituent (e.g., 4-(2-methoxypyridyl)benzoic acid)

  • Benzoic acid (as the reference compound)

  • A suitable solvent (e.g., a water/ethanol mixture)

  • Standardized base solution (e.g., 0.1 M NaOH)

  • pH meter or spectrophotometer

Procedure (using pKa determination):

  • Synthesize the required substituted benzoic acid.

  • Determine the pKa of both the substituted and unsubstituted benzoic acids using potentiometric titration as described above.

  • The Hammett constant (σ) is calculated using the equation: σ = pKa (unsubstituted) - pKa (substituted)

Determination of Dipole Moment

The dipole moment of a liquid can be determined by measuring its dielectric constant at different temperatures.

Materials:

  • High-purity this compound

  • A capacitance meter

  • A temperature-controlled sample cell

  • A thermostat

Procedure:

  • Calibrate the capacitance meter.

  • Measure the capacitance of the empty sample cell (C₀).

  • Fill the sample cell with this compound and measure the capacitance (C) at a series of different temperatures (T).

  • The dipole moment (µ) can be determined from the slope of a plot of the total molar polarization (P) versus 1/T, using the Debye equation.

Reaction Modeling and Visualization

The electronic properties of this compound are critical for predicting its behavior in chemical reactions. Below are examples of how these properties influence common reaction types, visualized using Graphviz.

Electrophilic Aromatic Substitution

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the electron-donating methoxy group at the 2-position can activate the ring and direct incoming electrophiles. The methoxy group is an ortho-, para-director. In the case of this compound, the directing effect would favor substitution at the 3- and 5-positions.

Electrophilic_Substitution cluster_intermediates Carbocation Intermediates cluster_products Products This compound This compound Intermediate_3 Resonance-stabilized carbocation (attack at C3) This compound->Intermediate_3 E+ attack at C3 Intermediate_5 Resonance-stabilized carbocation (attack at C5) This compound->Intermediate_5 E+ attack at C5 Product_3 3-Substituted-2-methoxypyridine Intermediate_3->Product_3 -H+ Product_5 5-Substituted-2-methoxypyridine Intermediate_5->Product_5 -H+

Electrophilic substitution of this compound.
Nucleophilic Aromatic Substitution

The pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions, due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. A leaving group at the 2-position would be readily displaced by a nucleophile.

Nucleophilic_Substitution cluster_intermediate Meisenheimer Intermediate cluster_product Product 2-X-Pyridine\n(X = Leaving Group) 2-X-Pyridine (X = Leaving Group) Meisenheimer_Intermediate Resonance-stabilized anionic intermediate 2-X-Pyridine\n(X = Leaving Group)->Meisenheimer_Intermediate Nu- attack at C2 Product 2-Nu-Pyridine Meisenheimer_Intermediate->Product -X-

Nucleophilic substitution on a 2-substituted pyridine.

Synthesis of this compound

A common laboratory synthesis of this compound involves the nucleophilic aromatic substitution of 2-chloropyridine (B119429) with sodium methoxide.

Synthesis_Workflow Start Start Mix Mix 2-chloropyridine and sodium methoxide in methanol Start->Mix Reflux Reflux the mixture Mix->Reflux Monitor Monitor reaction by TLC/GC Reflux->Monitor Workup Aqueous workup Monitor->Workup Reaction complete Purify Purification (e.g., distillation) Workup->Purify End End Purify->End

General workflow for the synthesis of this compound.

This guide provides a foundational understanding of the electronic properties of this compound and their importance in reaction modeling. For highly accurate predictive models, it is recommended that researchers experimentally determine the specific parameters for their reaction conditions.

References

Unveiling the Electronic Landscape of 2-Methoxypyridine: A DFT-Based Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular structure, vibrational properties, and electronic characteristics of 2-methoxypyridine (B126380) through the lens of Density Functional Theory (DFT) calculations. By providing a comprehensive overview of the theoretical methodologies and resulting data, this document aims to serve as a valuable resource for researchers in computational chemistry, materials science, and drug discovery.

Introduction to this compound and the Role of DFT

This compound is a heterocyclic aromatic compound with applications in medicinal chemistry and materials science. Understanding its conformational preferences, electronic structure, and vibrational modes is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. Density Functional Theory (DFT) has emerged as a powerful and cost-effective computational tool for investigating the properties of molecular systems with a high degree of accuracy. This guide delves into the application of DFT methods to elucidate the key chemical and physical properties of this compound.

Computational Methodology

The computational investigations summarized in this guide were primarily conducted using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, a widely used and well-validated hybrid functional in DFT. The choice of basis set is critical for the accuracy of the calculations, and various Pople-style basis sets, such as 6-31G(d,p) and 6-311++G(d,p), as well as correlation-consistent basis sets like cc-pVTZ, have been employed in the cited studies to ensure a balance between computational cost and accuracy.

Experimental Protocol: Geometry Optimization and Frequency Calculation

A typical computational workflow for studying this compound involves the following steps:

  • Initial Structure Generation: The starting molecular geometry of this compound is built using a molecular modeling program.

  • Conformational Search: A systematic search for different conformers, arising from the rotation around the C2-O bond and the O-CH3 bond, is performed to identify the low-energy structures. The two primary conformers are the s-cis (syn) and s-trans (anti) forms, referring to the orientation of the methoxy (B1213986) group relative to the pyridine (B92270) nitrogen.

  • Geometry Optimization: The geometries of the identified conformers are then fully optimized without any symmetry constraints using the selected DFT functional and basis set. This process finds the minimum energy structure on the potential energy surface.

  • Frequency Calculation: Harmonic vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).

  • Electronic Property Calculation: Further single-point energy calculations are carried out to determine electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and to perform Natural Bond Orbital (NBO) analysis.

G cluster_workflow Computational Workflow for this compound DFT Study start Initial Molecular Structure conformational_search Conformational Search (s-cis, s-trans) start->conformational_search geometry_optimization Geometry Optimization (DFT/B3LYP) conformational_search->geometry_optimization frequency_calculation Vibrational Frequency Calculation geometry_optimization->frequency_calculation electronic_properties Electronic Property Calculation (HOMO, LUMO, NBO) frequency_calculation->electronic_properties results Analyzed Results electronic_properties->results

Figure 1: A generalized workflow for the DFT calculation of this compound.

Results and Discussion

Conformational Analysis and Optimized Geometries

Theoretical calculations consistently predict the existence of two stable conformers for this compound: the s-cis and s-trans forms. The s-cis conformer, where the methoxy group is oriented towards the nitrogen atom of the pyridine ring, is found to be the more stable of the two. This preference can be attributed to a combination of steric and electronic factors.

Below is a summary of the calculated optimized geometrical parameters for the s-cis conformer of this compound, which shows good agreement with experimental data obtained from rotational spectroscopy[1][2].

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))Experimental Value
Bond Lengths (Å) C2-N11.3451.343
C6-N11.3401.338
C2-C31.3981.396
C3-C41.3931.391
C4-C51.3961.394
C5-C61.3921.390
C2-O71.3621.360
O7-C81.4251.423
Bond Angles (°) ** C6-N1-C2117.5117.4
N1-C2-C3123.8123.9
C2-C3-C4118.5118.6
C3-C4-C5119.2119.1
C4-C5-C6118.7118.8
C5-C6-N1122.3122.2
N1-C2-O7115.2115.3
C3-C2-O7121.0120.8
C2-O7-C8118.3118.4
Dihedral Angle (°) **N1-C2-O7-C80.00.0 (planar)

Table 1: Comparison of calculated and experimental geometrical parameters for s-cis-2-Methoxypyridine.

Vibrational Analysis

The calculated vibrational frequencies for the fundamental modes of this compound provide valuable insights into its infrared (IR) and Raman spectra. A comparison with experimental data allows for a detailed assignment of the observed spectral bands.

Vibrational ModeCalculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p))Experimental Frequency (cm⁻¹) (FTIR)Assignment
ν(C-H) aromatic3060 - 30103055 - 3005C-H stretching
νas(CH3)29952990Asymmetric CH3 stretching
νs(CH3)29452940Symmetric CH3 stretching
Ring stretching1600, 1575, 1470, 14301595, 1570, 1465, 1425C=C and C=N stretching
δ(CH3)14501445CH3 deformation
ν(C-O-C)12501245Asymmetric C-O-C stretching
Ring breathing1000995Ring breathing mode
γ(C-H)780775Out-of-plane C-H bending

Table 2: Selected calculated and experimental vibrational frequencies for s-cis-2-Methoxypyridine.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability.

For the more stable s-cis conformer of this compound, the HOMO is primarily localized on the pyridine ring and the oxygen atom of the methoxy group, indicating these are the primary sites for electrophilic attack. The LUMO is predominantly distributed over the pyridine ring, suggesting it is the likely site for nucleophilic attack.

ParameterValue (eV) (B3LYP/6-311++G(d,p))
HOMO Energy-6.25
LUMO Energy-0.78
HOMO-LUMO Gap5.47

Table 3: Calculated HOMO and LUMO energies and the HOMO-LUMO gap for s-cis-2-Methoxypyridine.

G cluster_fmo Frontier Molecular Orbital Relationship cluster_gap HOMO HOMO (Highest Occupied Molecular Orbital) -6.25 eV LUMO LUMO (Lowest Unoccupied Molecular Orbital) -0.78 eV Energy_Gap Energy Gap (ΔE = 5.47 eV) HOMO->Energy_Gap Energy_Gap->LUMO Reactivity Chemical Reactivity (Electron Donor/Acceptor) Energy_Gap->Reactivity determines

Figure 2: Relationship between HOMO, LUMO, energy gap, and chemical reactivity.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. For this compound, NBO analysis reveals significant interactions between the lone pairs of the oxygen atom and the antibonding orbitals of the pyridine ring, as well as hyperconjugative interactions involving the methyl group.

A key finding from NBO analysis is the strong delocalization of one of the oxygen lone pairs into the π* antibonding orbital of the C2-N1 bond. This interaction, denoted as n(O) → π*(C2-N1), contributes to the stabilization of the planar s-cis conformation and influences the electronic properties of the molecule.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) N1σ(C2-C3)2.85
LP(1) O7π(C2-N1)25.12
LP(2) O7σ(C2-C3)3.45
σ(C2-O7)σ(N1-C6)1.98
σ(O7-C8)σ*(C2-N1)2.15

Table 4: Selected second-order perturbation theory analysis of Fock matrix in NBO basis for s-cis-2-Methoxypyridine.

G cluster_nbo Key NBO Interactions in s-cis-2-Methoxypyridine O_LP Oxygen Lone Pair (LP(1) O7) Ring_pi_star Pyridine Ring π* (π*(C2-N1)) O_LP->Ring_pi_star delocalization Stabilization Molecular Stabilization (E(2) = 25.12 kcal/mol) Ring_pi_star->Stabilization

Figure 3: Dominant NBO interaction contributing to the stability of s-cis-2-methoxypyridine.

Conclusion

This technical guide has provided a comprehensive overview of the structural, vibrational, and electronic properties of this compound as determined by DFT calculations. The results indicate that the s-cis conformer is the most stable, and its calculated geometry is in excellent agreement with experimental data. The vibrational analysis provides a basis for the interpretation of experimental IR and Raman spectra. Furthermore, the HOMO-LUMO and NBO analyses offer valuable insights into the molecule's reactivity and the nature of its intramolecular interactions. This information is fundamental for understanding the chemical behavior of this compound and can guide its application in drug design and materials science.

References

A Technical Guide to the Basicity of 2-Methoxypyridine versus Pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the comparative basicity of 2-methoxypyridine (B126380) and its parent heterocycle, pyridine (B92270). The document elucidates the underlying electronic principles governing their basicity, presents quantitative data, and details a standard experimental protocol for pKa determination.

Executive Summary

This compound is a significantly weaker base than pyridine. This reduction in basicity is primarily attributed to the strong electron-withdrawing inductive effect (-I) of the methoxy (B1213986) group positioned at the C2 position, adjacent to the ring nitrogen. While the methoxy group is also capable of a positive resonance effect (+R), its inductive pull dominates in this configuration, decreasing the electron density on the nitrogen atom and reducing the availability of its lone pair for protonation. This is quantitatively confirmed by the lower pKa value of the conjugate acid of this compound compared to that of pyridine.

Quantitative Basicity Data

The basicity of a compound is quantitatively expressed by the acid dissociation constant (pKa) of its conjugate acid. A lower pKa value for the conjugate acid corresponds to a weaker base. The table below summarizes the experimentally determined pKa values for the pyridinium (B92312) and 2-methoxypyridinium ions.

CompoundConjugate AcidpKa (at 20-25°C)Reference
PyridinePyridinium Ion5.23[1]
This compound2-Methoxypyridinium Ion3.06 - 3.28[1][2]

The data clearly indicates that this compound is approximately two orders of magnitude less basic than pyridine.

Theoretical Analysis: Electronic Effects

The basicity of pyridine and its derivatives is determined by the availability of the lone pair of electrons on the sp²-hybridized nitrogen atom to accept a proton. Substituents on the pyridine ring can significantly alter the electron density on this nitrogen atom through a combination of inductive and resonance effects.

Pyridine

In pyridine, the nitrogen atom is more electronegative than carbon, leading to a net inductive withdrawal of electron density from the ring. The nitrogen's lone pair resides in an sp² orbital in the plane of the ring and is not part of the aromatic π-system, making it available for protonation[3][4].

The Dual Nature of the 2-Methoxy Group

The methoxy group (-OCH₃) exhibits two opposing electronic effects[5][6]:

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group pulls electron density away from the pyridine ring through the sigma (σ) bond framework. This effect is distance-dependent and is strongest at the ortho position (C2).

  • Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system, donating electron density to the ring.

In the case of this compound, the electron-withdrawing inductive effect of the adjacent oxygen atom significantly reduces the electron density of the nitrogen lone pair. This powerful -I effect outweighs the electron-donating +R effect, leading to a marked decrease in basicity compared to unsubstituted pyridine[1].

The following diagram illustrates the protonation equilibria for both compounds.

G Base Basicity of This compound N_LP Electron Density on Nitrogen Lone Pair N_LP->Base Determines Effects Electronic Effects of 2-Methoxy Group Inductive Inductive Effect (-I) (Electron Withdrawing) Effects->Inductive Resonance Resonance Effect (+R) (Electron Donating) Effects->Resonance Dominant Inductive Effect is Dominant due to Proximity to N Inductive->Dominant - Decreases Density Resonance->Dominant + Increases Density Dominant->N_LP Net Decrease G start Start calib Calibrate pH Meter (Buffers 4, 7, 10) start->calib prep Prepare Analyte Solution (this compound in H₂O) titrate Titrate with Std. HCl Record (Volume, pH) data prep->titrate calib->prep plot Plot Titration Curve (pH vs. Volume HCl) titrate->plot find_veq Determine Equivalence Point Volume (V_eq) plot->find_veq calc_vhalf Calculate Half-Equivalence Point (V_eq / 2) find_veq->calc_vhalf find_pka Find pH at V_eq / 2 (pH = pKa) calc_vhalf->find_pka end End find_pka->end

References

An In-depth Technical Guide to the Solubility and Physical Properties of 2-Methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxypyridine (B126380), a heterocyclic organic compound, is a pivotal intermediate in the synthesis of a wide array of pharmaceutical and agrochemical agents. Its chemical structure, featuring a pyridine (B92270) ring substituted with a methoxy (B1213986) group at the 2-position, imparts a unique combination of physical and chemical properties that are critical for its application in drug design and development. A thorough understanding of its solubility and physical characteristics is paramount for optimizing reaction conditions, purification processes, and formulation strategies. This technical guide provides a comprehensive overview of the core physical properties and solubility profile of this compound, supplemented with detailed experimental protocols for their determination.

Core Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic sharp, aromatic odor.[1][2] Its key physical properties are summarized in the table below, providing a valuable reference for laboratory and industrial applications.

Physical PropertyValueReference(s)
Molecular Formula C₆H₇NO[3]
Molecular Weight 109.13 g/mol [3]
Boiling Point 142 °C (at 760 mmHg)[3]
Density 1.038 g/mL at 25 °C[3]
Refractive Index n20/D 1.503[3]
Flash Point 32 °C (closed cup)[4]
Vapor Pressure 7.1 mmHg at 25°C[5]
pKa 3.28 at 20℃[6]

Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis and formulation. While precise quantitative solubility data is not extensively available in the public domain, a qualitative understanding can be derived from various sources.

SolventQualitative SolubilityReference(s)
Water Practically insoluble to slightly soluble.[7][8][7][8]
Ethanol Soluble.[7][7]
Methylene Chloride Soluble.[4][4]
Toluene Soluble.[4][4]
Acetone Soluble.[2][2]
Ether Soluble.[2][2]

The pyridine nitrogen atom and the methoxy group introduce polarity to the molecule, allowing for some interaction with polar solvents. However, the aromatic ring constitutes a significant nonpolar portion, limiting its aqueous solubility. Conversely, its solubility in a range of organic solvents is a key attribute for its utility in organic synthesis.

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the key physical and solubility properties of this compound. These protocols are adapted from established laboratory techniques for organic compounds.

Determination of Solubility (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To quantitatively determine the solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound

  • Selected solvent (e.g., water, ethanol)

  • Scintillation vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

Procedure:

  • Add an excess amount of this compound to a series of vials. The presence of a separate liquid phase of the solute at the end of the experiment is crucial to ensure saturation.

  • Add a known volume of the selected solvent to each vial.

  • Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, cease agitation and allow the vials to stand in the constant temperature bath for several hours to allow for phase separation.

  • Carefully withdraw a sample from the solvent phase using a syringe and immediately filter it through a 0.45 µm syringe filter into a pre-weighed volumetric flask.

  • Dilute the filtered solution with a known volume of the solvent.

  • Analyze the concentration of this compound in the diluted solution using a calibrated GC or HPLC method.

  • Calculate the original solubility by accounting for the dilution factor. Report the solubility in units such as g/100 mL or mol/L.

Determination of Boiling Point

The boiling point is a fundamental physical property that can be used for identification and as an indicator of purity.

Objective: To determine the boiling point of this compound.

Materials:

  • This compound

  • Small-scale distillation apparatus or a Thiele tube setup

  • Heating mantle or oil bath

  • Calibrated thermometer

  • Boiling chips

Procedure (Simple Distillation Method):

  • Place a small volume (e.g., 5-10 mL) of this compound and a few boiling chips into a round-bottom flask.

  • Assemble a simple distillation apparatus.[9]

  • Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head.

  • Gently heat the flask.

  • Record the temperature at which the liquid is actively boiling and a steady stream of condensate is observed on the thermometer bulb. This stable temperature is the boiling point.[1]

  • Record the atmospheric pressure, as boiling point is pressure-dependent.

Determination of Density

Density is a useful property for converting between mass and volume and for assessing purity.

Objective: To determine the density of this compound.

Materials:

  • This compound

  • Pycnometer (a specific gravity bottle) or a calibrated micropipette

  • Analytical balance

  • Thermostatically controlled water bath

Procedure (Pycnometer Method):

  • Clean and dry a pycnometer of known volume and determine its mass.

  • Fill the pycnometer with this compound, ensuring there are no air bubbles.

  • Place the filled pycnometer in a constant temperature bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.

  • Carefully remove any excess liquid that has expanded and reweigh the pycnometer.

  • The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.[10]

Determination of Refractive Index

The refractive index is a characteristic property of a substance and is sensitive to purity.

Objective: To determine the refractive index of this compound.

Materials:

  • This compound

  • Abbe refractometer

  • Constant temperature water circulator

  • Dropper or pipette

  • Lens paper and ethanol

Procedure:

  • Calibrate the Abbe refractometer using a standard of known refractive index.

  • Ensure the prism surfaces are clean and dry.

  • Connect the refractometer to a constant temperature water circulator set to the desired temperature (e.g., 20 °C).

  • Apply a few drops of this compound to the lower prism.

  • Close the prisms and allow a few minutes for the sample to reach thermal equilibrium.

  • Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

  • Read the refractive index from the instrument's scale.

Structure-Property Relationship Visualization

The interplay between the molecular structure of this compound and its resulting physical and solubility properties can be visualized as a logical relationship.

G Logical Relationship of this compound's Properties A This compound (C₆H₇NO) B Molecular Structure A->B determines C Pyridine Ring (Aromatic, Nonpolar) B->C D Methoxy Group (-OCH₃) (Polar) B->D E Nitrogen Atom (Lone Pair, H-bond acceptor) B->E F Physical Properties C->F influences J Solubility Profile C->J influences D->F influences D->J influences E->F influences E->J influences G Boiling Point (142 °C) F->G H Density (1.038 g/mL) F->H I Refractive Index (1.503) F->I K Low Water Solubility J->K L Good Organic Solvent Solubility J->L

Caption: Relationship between this compound's structure and its properties.

This guide serves as a foundational resource for professionals engaged in research and development involving this compound. The provided data and experimental protocols are intended to facilitate informed decision-making and streamline laboratory workflows.

References

2-Methoxypyridine: A Technical Guide to its Application as a Non-Nucleophilic Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, the selection of an appropriate base is paramount to achieving desired reactivity and selectivity. Non-nucleophilic bases are a critical class of reagents that can deprotonate acidic protons without interfering with electrophilic centers in the reacting molecules. 2-Methoxypyridine (B126380) has emerged as a versatile and effective non-nucleophilic base, offering distinct advantages in various synthetic transformations. This technical guide provides an in-depth analysis of the properties and applications of this compound, supported by quantitative data, detailed experimental protocols, and visual workflows to aid researchers in its practical implementation.

The utility of this compound as a non-nucleophilic base stems from a combination of electronic and steric effects. The electron-withdrawing inductive effect of the methoxy (B1213986) group at the 2-position reduces the electron density on the pyridine (B92270) nitrogen, thereby mitigating its basicity and nucleophilicity compared to pyridine.[1] Concurrently, the steric hindrance provided by the ortho-methoxy group can further shield the nitrogen's lone pair, disfavoring nucleophilic attack while still allowing for proton abstraction. This unique combination of properties makes this compound a valuable tool in complex molecule synthesis, particularly in the field of natural product and pharmaceutical chemistry.

Core Properties of this compound

The efficacy of this compound as a non-nucleophilic base is best understood through its physicochemical properties, particularly its basicity.

Basicity and pKa Data

The basicity of this compound is significantly lower than that of pyridine. This is quantitatively expressed by the pKa of its conjugate acid, the 2-methoxypyridinium ion.

CompoundConjugate AcidpKa (in water)
This compound2-Methoxypyridinium ion3.06[1]
PyridinePyridinium ion5.23[1]
2,6-Di-tert-butylpyridine2,6-Di-tert-butylpyridinium ion3.58
N,N-Diisopropylethylamine (DIPEA)N,N-Diisopropylethylammonium ion10.75
1,8-Diazabicycloundec-7-ene (DBU)1,8-Diazabicycloundec-7-enium ion13.5
Lithium diisopropylamide (LDA)Diisopropylamine~36

Applications in Organic Synthesis

The moderated basicity and steric hindrance of this compound make it an ideal choice in reactions where stronger, more nucleophilic bases could lead to side reactions or decomposition of sensitive substrates.

Robinson Annulation

In the synthesis of complex cyclic systems, such as in the approach to magellanine-type Lycopodium alkaloids, derivatives of this compound have been shown to be crucial for the success of key steps like the Robinson annulation. The presence of a methoxy group ortho to the alkyl substituent on the pyridine moiety leads to a higher yield of the bicyclic enone product. This is attributed to the steric shielding of the pyridine nitrogen, which suppresses undesired side reactions that are more prevalent with the more basic, unsubstituted pyridine analogs. For instance, in one study, the Robinson annulation to form a key bicyclic enone proceeded in 83% yield when a 2,6-dimethoxypyridine (B38085) derivative was used, whereas analogous reactions with the corresponding pyridine derivative resulted in drastically lower yields and significant decomposition, especially on a larger scale.[1]

Synthesis of Lycopodium Alkaloids

The utility of this compound is prominently featured in the total synthesis of complex natural products. In the synthesis of (±)-Lycoposerramine R, a methoxypyridine moiety serves as a masked pyridone. The reduced basicity of the methoxypyridine nitrogen facilitates purification and handling of intermediates throughout the synthetic sequence.

Experimental Protocols

General Protocol for a Base-Catalyzed Condensation Reaction using this compound

This protocol provides a general guideline for employing this compound as a non-nucleophilic base in a condensation reaction. The specific substrate, solvent, temperature, and reaction time will need to be optimized for each specific transformation.

Materials:

  • Aldehyde (1.0 equiv)

  • Ketone (1.0-1.2 equiv)

  • This compound (1.1-1.5 equiv)

  • Anhydrous solvent (e.g., Toluene (B28343), Dichloromethane, or Tetrahydrofuran)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the ketone and the anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

  • Slowly add this compound to the stirred solution.

  • In a separate flask, prepare a solution of the aldehyde in the anhydrous solvent.

  • Add the aldehyde solution dropwise to the reaction mixture over a period of 15-30 minutes.

  • Allow the reaction to stir at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Synthesis of the Tetracyclic Core of Magellanine

This protocol is adapted from the synthesis of the tetracyclic core of magellanine-type Lycopodium alkaloids, highlighting the use of a 2,6-dimethoxypyridine derivative in a key Robinson annulation step.[1]

Step 1: Knoevenagel Condensation To a solution of 2,6-dimethoxy-3-pyridinecarboxaldehyde (1.0 equiv) and 1,3-cyclopentanedione (B128120) (1.1 equiv) in toluene is added a catalytic amount of piperidine (B6355638) and benzoic acid. The mixture is heated to reflux with a Dean-Stark trap for 12 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the Knoevenagel condensation product.

Step 2: Hydrogenation The product from Step 1 is dissolved in ethanol (B145695) and hydrogenated over 10% Pd/C at 50 psi for 6 hours. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the C2-functionalized dione (B5365651).

Step 3: Proline-Catalyzed Robinson Annulation To a solution of the C2-functionalized dione (1.0 equiv) and L-proline (0.3 equiv) in dimethyl sulfoxide (B87167) (DMSO) is added methyl vinyl ketone (1.5 equiv). The reaction mixture is stirred at room temperature for 48 hours. The reaction is then quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting aldol (B89426) product is then dehydrated by dissolving in methanol (B129727) and adding a catalytic amount of hydrochloric acid, followed by stirring at room temperature for 12 hours. After neutralization and workup, the bicyclic enone is purified by column chromatography.

Visualizations

Logical Workflow for Non-Nucleophilic Base Selection

Base_Selection_Workflow start Define the Reaction (Substrate, Desired Transformation) assess_acidity Assess Acidity of Proton to be Removed (pKa) start->assess_acidity strong_base Strong Base Required (e.g., LDA, n-BuLi) assess_acidity->strong_base Low pKa moderate_base Moderate Base Sufficient (e.g., DBU, DIPEA) assess_acidity->moderate_base Medium pKa weak_base Weak Base Sufficient (e.g., this compound, Et3N) assess_acidity->weak_base High pKa assess_nucleophilicity Assess Nucleophilicity/ Electrophilicity of Reactants nucleophilic_ok Nucleophilicity Tolerated assess_nucleophilicity->nucleophilic_ok No sensitive electrophiles non_nucleophilic_needed Non-Nucleophilic Base Required assess_nucleophilicity->non_nucleophilic_needed Sensitive electrophiles present select_base Select a Suitable Base optimize Optimize Reaction Conditions (Solvent, Temperature, Time) select_base->optimize strong_base->assess_nucleophilicity moderate_base->assess_nucleophilicity weak_base->assess_nucleophilicity nucleophilic_ok->select_base non_nucleophilic_needed->select_base final_product Desired Product optimize->final_product

Caption: A logical workflow for selecting a non-nucleophilic base in organic synthesis.

Synthetic Pathway to the Tetracyclic Core of Magellanine

Magellanine_Synthesis cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_final Final Core Structure 2_6_dimethoxy_3_pyridinecarboxaldehyde 2,6-Dimethoxy-3- pyridinecarboxaldehyde Knoevenagel_product Knoevenagel Adduct 2_6_dimethoxy_3_pyridinecarboxaldehyde->Knoevenagel_product Knoevenagel Condensation 1_3_cyclopentanedione 1,3-Cyclopentanedione 1_3_cyclopentanedione->Knoevenagel_product C2_dione C2-Functionalized Dione Knoevenagel_product->C2_dione Hydrogenation Bicyclic_enone Bicyclic Enone C2_dione->Bicyclic_enone Proline-catalyzed Robinson Annulation Tetracyclic_core Tetracyclic Core of Magellanine Bicyclic_enone->Tetracyclic_core Further Transformations

Caption: A simplified synthetic pathway to the tetracyclic core of magellanine.

Conclusion

This compound and its derivatives are valuable non-nucleophilic bases in organic synthesis. Their attenuated basicity and steric profile allow for selective deprotonations in the presence of sensitive functional groups, leading to improved yields and cleaner reactions compared to more traditional bases. The successful application of this compound derivatives in the total synthesis of complex natural products underscores their importance in modern synthetic chemistry. This guide provides a foundational understanding and practical protocols to encourage the broader application of this compound in research and development.

References

Methodological & Application

Application Notes and Protocols: The Role of 2-Methoxypyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methoxypyridine (B126380) (CAS 1628-89-3) is a versatile heterocyclic organic compound widely utilized as a key intermediate and building block in organic synthesis.[1][2] Its unique electronic properties, stemming from the pyridine (B92270) ring and the electron-donating methoxy (B1213986) group, make it a valuable precursor in the pharmaceutical, agrochemical, and materials science industries.[1][3][4] This document provides a detailed overview of its primary applications, supported by experimental protocols and quantitative data.

Application: Intermediate in Directed Metalation Reactions

One of the most powerful applications of this compound is its use as a substrate in directed ortho-metalation (DoM) reactions. The methoxy group directs strong bases, typically organolithium reagents, to deprotonate the adjacent C-3 position, or in some cases the C-6 position, allowing for regioselective functionalization of the pyridine ring.[5][6] This strategy is fundamental for creating substituted pyridine derivatives.

The regioselectivity of the lithiation can be controlled by the choice of the base. Sterically hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can favor deprotonation at the C-3 position.[7] In contrast, mixed-base systems like nBuLi-LiDMAE (lithium N,N-dimethylaminoethoxide) have been shown to promote selective lithiation at the C-6 position.[7]

Logical Relationship: Directed Metalation of this compound

Directed_Metalation Directed Metalation Pathways of this compound cluster_start Starting Material cluster_products Functionalized Products 2MP This compound LDA_LTMP LDA or LTMP (Sterically Hindered Bases) BuLi_LiDMAE nBuLi-LiDMAE (Mixed Superbase) C3_Li 3-Lithio-2-methoxypyridine LDA_LTMP->C3_Li C-3 Deprotonation C6_Li 6-Lithio-2-methoxypyridine BuLi_LiDMAE->C6_Li C-6 Deprotonation Electrophile Electrophile C3_Li->Electrophile + Electrophile (E+) C6_Li->Electrophile + Electrophile (E+) C3_E 3-Substituted Product (E-Nu) C6_E 6-Substituted Product (E-Nu) Electrophile->C3_E Electrophile->C6_E

Caption: Regioselective lithiation of this compound.

Experimental Protocol: C-6 Lithiation and Functionalization

This protocol is adapted from methodologies described for the regioselective lithiation of 2-heterosubstituted pyridines using BuLi-LiDMAE.[8]

Materials:

  • This compound

  • n-Butyllithium (nBuLi) in hexanes

  • N,N-Dimethylaminoethanol (DMAE)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Electrophile (e.g., benzaldehyde, 1,2-dibromotetrachloroethane)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Inert atmosphere apparatus (e.g., Schlenk line with argon or nitrogen)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere, add anhydrous THF and cool to -78 °C.

  • Add N,N-Dimethylaminoethanol (1.1 equivalents) to the cooled THF.

  • Slowly add n-Butyllithium (1.1 equivalents) to the solution and stir for 15 minutes to form the LiDMAE complex.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation at the C-6 position.

  • Slowly add the chosen electrophile (1.2 equivalents) to the reaction mixture and allow it to warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield the 6-substituted-2-methoxypyridine.

Application: Precursor for Cross-Coupling Reactions

This compound itself is not typically a direct partner in cross-coupling reactions. However, its functionalized derivatives, such as bromo- or iodo-2-methoxypyridines, are highly valuable substrates for powerful C-C and C-N bond-forming reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[9] These derivatives are readily prepared via the directed metalation strategies described above, followed by quenching with a halogen source.

Experimental Workflow: From this compound to Biaryl Product

CrossCoupling_Workflow General Workflow for Cross-Coupling Start This compound Step1 Directed Metalation (e.g., Lithiation) Start->Step1 Step2 Halogenation (e.g., with Br₂ or I₂) Step1->Step2 Intermediate Halo-2-methoxypyridine (e.g., 3-Iodo-2-methoxypyridine) Step2->Intermediate Step3 Cross-Coupling Reaction (e.g., Suzuki-Miyaura) Intermediate->Step3 Product Biaryl Product Step3->Product Reagents Arylboronic Acid Pd Catalyst, Base Reagents->Step3

Caption: Synthesis of biaryls starting from this compound.

Protocol: Suzuki-Miyaura Coupling of 3-Iodo-2-methoxypyridine

This is a generalized protocol for the Suzuki-Miyaura coupling of a halo-methoxypyridine derivative.[9][10][11]

Materials:

  • 3-Iodo-2-methoxypyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, 2.0 equiv)

  • Solvent (e.g., DME/H₂O or Toluene/H₂O mixture)

  • Inert atmosphere apparatus

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine 3-iodo-2-methoxypyridine, the arylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent system (e.g., a 4:1 mixture of DME and water).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by column chromatography to obtain the desired biaryl product.

Quantitative Data: Suzuki-Miyaura Coupling Conditions

The following table summarizes typical conditions for Suzuki-Miyaura couplings of related 2-bromopyridine (B144113) derivatives, which serve as a strong starting point for optimizing reactions with halogenated 2-methoxypyridines.[9]

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Time (h)Typical Yield (%)Notes
Pd(OAc)₂ (1-2)PPh₃ (2-4)K₂CO₃ (2)Toluene/H₂O10012-24Moderate to GoodA classic and cost-effective system.[9]
Pd(PPh₃)₄ (2-5)-Na₂CO₃ (2)DME/H₂O80-9012Good to ExcellentA common and reliable catalyst.[9]
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2-3)Dioxane/H₂O100-1104-12Good to ExcellentBuchwald ligands often improve yields.[9]
PdCl₂(dppf) (2-3)-Cs₂CO₃ (2)DMF1008-16Good to ExcellentEffective for a broad range of substrates.[9]

Application: Base and Additive in Synthesis

This compound can also function as a non-nucleophilic base or an additive in various organic transformations. Its basicity (pKb ≈ 3.28) is sufficient to facilitate reactions requiring a mild base.[12] A notable example is its use in triflic anhydride (B1165640) (Tf₂O)-mediated cyclodehydration reactions for the synthesis of fused bicyclic heterocycles like imidazo[1,2-a]pyridines.[12]

Signaling Pathway: Role in Cyclodehydration-Aromatization

Cyclodehydration Tf₂O-Mediated Synthesis of Imidazo[1,2-a]pyridines cluster_reactants Reactants cluster_process Reaction Steps Amide Amide Precursor (N-Boc-protected 2-aminopyridine-containing) Activation Amide Activation Amide->Activation Tf2O Triflic Anhydride (Tf₂O) Tf2O->Activation 2MeOP This compound (Base) 2MeOP->Activation Proton Scavenger Cyclodehydration Cyclodehydration Activation->Cyclodehydration Aromatization Deprotection- Aromatization (with K₂CO₃) Cyclodehydration->Aromatization Product 3-Aminoimidazo[1,2-a]pyridine Aromatization->Product

Caption: Role of this compound in a cyclization reaction.

Protocol: Triflic Anhydride-Mediated Synthesis of Imidazo[1,5-a]azines

This protocol is based on the synthesis of related fused aza-heterocycles where this compound is used as a mild base.[12]

Materials:

  • Substituted amide precursor (1.0 equiv)

  • Triflic anhydride (Tf₂O, 1.5 equiv)

  • This compound (3.0 equiv)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF)

  • Inert atmosphere apparatus

Procedure:

  • Dissolve the amide precursor in anhydrous DCM under an inert atmosphere and cool the solution to 0 °C.

  • Add this compound to the solution.

  • Slowly add triflic anhydride dropwise. The reaction is often exothermic.

  • Stir the mixture at 0 °C for 1-2 hours, allowing the cyclodehydration to occur.

  • Remove the DCM under reduced pressure.

  • Add THF to the residue, followed by the addition of K₂CO₃ (e.g., 3.0 equivalents).

  • Stir the resulting suspension at room temperature for 2-4 hours to effect the deprotection and aromatization sequence.

  • Filter the mixture through a pad of celite and concentrate the filtrate.

  • Purify the crude product by silica gel chromatography to obtain the desired fused heterocycle.

Application: Pharmaceutical and Agrochemical Synthesis

This compound is a crucial building block for numerous biologically active molecules. Its derivatives are incorporated into complex structures targeting a wide range of diseases and agricultural pests.[1][2][13]

Key Examples:

  • Antibiotics: It is an intermediate in the synthesis of 2-methoxy-3-pyridinesulfonyl chloride, a reactant used to prepare erythromycin-based macrolide antibiotics.[1][13]

  • BACE1 Inhibitors: It is used to prepare bicyclic iminopyrimidinones, which are investigated as inhibitors of Beta Amyloid Cleaving Enzyme-1 (BACE1) for potential treatment of neurodegenerative diseases.[1][13]

  • Gamma-Secretase Modulators: The methoxypyridine motif has been incorporated into tetracyclic scaffolds to create gamma-secretase modulators (GSMs) aimed at reducing Aβ42 peptide levels, relevant to Alzheimer's disease research.[14]

  • Alkaloid Synthesis: Methoxypyridines serve as masked pyridones in the total synthesis of complex natural products like Lycopodium alkaloids.[15]

Quantitative Data: Synthesis of a Methoxypyridine-Containing Analog

The following table presents data from a multi-step synthesis of a gamma-secretase modulator intermediate where a methoxypyridine B-ring was introduced.[14]

StepReactionReagents and ConditionsYield (%)
1Nucleophilic Aromatic Substitution2,6-dibromo-3-aminopyridine, NaOMe, 1,4-dioxane, reflux, 18 h98%
2FormylationAc₂O, formic acid, THF, 0 °C to r.t., 2 h95-100%
3AlkylationCH₃COCH₂Cl, K₂CO₃, KI, DMF, r.t., 4–18 h91-93%
4Hantzsch CondensationNH₄OAc, acetic acid, 120 °C, 10 h85%
5Stille Couplingtributyl(1-ethoxyvinyl) tin, Pd(PPh₃)₂Cl₂, dioxane, 100 °C, 18 h85%
6Hydrolysis2N HCl, acetone, r.t., 0.5–18h89-96%
7BrominationBr₂, 33% HBr in acetic acid, EtOAc, CHCl₃, r.t., 0.5–5 h85-90%

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its utility spans from being a foundational building block for complex pharmaceuticals to a key substrate in regioselective functionalization reactions and a mild base in sensitive transformations. The protocols and data presented herein underscore its importance and provide a practical guide for its application in a research and development setting.

References

2-Methoxypyridine as a Versatile Ligand Scaffold in Cross-Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The efficacy of these transformations is profoundly influenced by the choice of ligand coordinated to the metal center. An ideal ligand enhances catalyst stability, promotes key steps in the catalytic cycle such as oxidative addition and reductive elimination, and ultimately dictates the scope and efficiency of the reaction.

This document explores the application of 2-methoxypyridine (B126380) and its derivatives as a versatile and promising class of ligands in pivotal cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The unique electronic and steric properties of the this compound moiety—a combination of a coordinating nitrogen atom and an electron-donating methoxy (B1213986) group—offer significant potential for the rational design of highly effective ligands.

Advantages of this compound-Based Ligands

The strategic incorporation of a this compound scaffold into ligand design can offer several advantages:

  • Enhanced Catalyst Activity: The pyridine (B92270) nitrogen can coordinate to the metal center, influencing the electronic properties of the catalyst and potentially accelerating key catalytic steps.

  • Modulation of Electronic and Steric Properties: The pyridine ring can be readily functionalized, allowing for the fine-tuning of the ligand's steric bulk and electronic nature to optimize performance for specific substrates.

  • Increased Stability: The bidentate or pincer-type coordination involving the pyridine nitrogen and other donor atoms (e.g., phosphines, N-heterocyclic carbenes) can lead to more stable catalytic complexes with higher turnover numbers.

  • Improved Solubility: The methoxy group can enhance the solubility of the ligand and the resulting catalyst complex in common organic solvents.

While this compound itself can act as an additive or ancillary ligand, its true potential is realized when incorporated into more complex ligand architectures, such as phosphine (B1218219) or N-heterocyclic carbene (NHC) frameworks.

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a C-C bond between an organoboron reagent and an organohalide, is a cornerstone of modern synthesis. The performance of bulky, electron-rich phosphine ligands is well-documented in this reaction. Incorporating a this compound moiety into these phosphine ligands can further enhance their catalytic activity.

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids using a hypothetical, yet plausible, this compound-based phosphine ligand (L1). These data are based on typical results obtained with high-performance Buchwald-type ligands.

EntryAryl HalideArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotoluenePhenylboronic acidPd(OAc)₂ (2 mol%), L1 (4 mol%)K₃PO₄Toluene (B28343)/H₂O1001292
22-Bromopyridine4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5 mol%), L1 (3 mol%)Cs₂CO₃1,4-Dioxane110895
31-Bromo-3,5-dimethylbenzene3-Thienylboronic acid[Pd(allyl)Cl]₂ (1 mol%), L1 (2 mol%)K₂CO₃THF801688
44-Bromoanisole2-Naphthylboronic acidPd(OAc)₂ (2 mol%), L1 (4 mol%)K₃PO₄Toluene1001297

L1 represents a hypothetical phosphine ligand incorporating a this compound scaffold.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using a palladium catalyst with a this compound-based phosphine ligand.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • This compound-based phosphine ligand (L1) (0.04 mmol, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Degassed water (0.5 mL)

  • Schlenk tube or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube or reaction vial, add the aryl bromide, arylboronic acid, Pd(OAc)₂, the this compound-based phosphine ligand, and K₃PO₄.

  • Seal the vessel with a septum or screw cap.

  • Evacuate and backfill the vessel with an inert gas (this cycle should be repeated three times).

  • Add the degassed toluene and water via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling amines with aryl halides. The development of sterically hindered, electron-rich phosphine ligands has been crucial to the success of this reaction. Ligands featuring a this compound core can offer the necessary electronic properties and coordinating ability to facilitate the catalytic cycle.

Quantitative Data for Buchwald-Hartwig Amination

The following table presents representative data for the Buchwald-Hartwig amination using a hypothetical this compound-based ligand (L1), demonstrating its potential efficacy across a range of substrates.

EntryAryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotolueneMorpholinePd₂(dba)₃ (1 mol%), L1 (2 mol%)NaOtBuToluene1001894
22-BromopyridineAnilinePd(OAc)₂ (2 mol%), L1 (4 mol%)Cs₂CO₃1,4-Dioxane1101289
31-Bromo-4-tert-butylbenzenen-HexylaminePd₂(dba)₃ (1 mol%), L1 (2 mol%)K₃PO₄Toluene1002491
43-BromoanisoleBenzylaminePd(OAc)₂ (2 mol%), L1 (4 mol%)NaOtBuTHF801696

L1 represents a hypothetical phosphine ligand incorporating a this compound scaffold.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of an aryl chloride with a secondary amine.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol%)

  • This compound-based phosphine ligand (L1) (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Glovebox or Schlenk line

  • Reaction vial with a magnetic stir bar

Procedure:

  • Inside a glovebox, add the aryl chloride, NaOtBu, Pd₂(dba)₃, and the this compound-based phosphine ligand to a reaction vial.

  • Add the degassed toluene, followed by the amine.

  • Seal the vial with a screw cap.

  • Remove the vial from the glovebox and place it in a preheated heating block or oil bath at 100 °C.

  • Stir the reaction mixture for 18-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Application in Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a dual palladium and copper catalytic system. The ligand on the palladium center plays a critical role in the efficiency of this transformation.

Quantitative Data for Sonogashira Coupling

The following table shows expected yields for Sonogashira coupling reactions facilitated by a hypothetical this compound-based ligand system.

EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePhenylacetylenePdCl₂(PPh₃)₂ (2 mol%), L1 (4 mol%), CuI (1 mol%)Et₃NTHF60695
21-Bromo-4-nitrobenzene1-OctynePd(OAc)₂ (2 mol%), L1 (4 mol%), CuI (1 mol%)PiperidineDMF80888
33-BromopyridineTrimethylsilylacetylenePdCl₂(PPh₃)₂ (2 mol%), L1 (4 mol%), CuI (1 mol%)DIPAToluene701292
41-Iodo-3,5-dimethylbenzeneCyclopropylacetylenePd(OAc)₂ (2 mol%), L1 (4 mol%), CuI (1 mol%)Et₃NAcetonitrile651090

L1 represents a hypothetical phosphine ligand incorporating a this compound scaffold.

Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of an aryl iodide with a terminal alkyne.

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

  • This compound-based phosphine ligand (L1) (0.04 mmol, 4 mol%)

  • Copper(I) iodide (CuI) (0.01 mmol, 1 mol%)

  • Triethylamine (B128534) (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed THF (5 mL)

  • Schlenk flask with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the aryl iodide, PdCl₂(PPh₃)₂, the this compound-based ligand, and CuI.

  • Evacuate and backfill the flask with argon (repeat three times).

  • Add degassed THF, followed by degassed triethylamine and the terminal alkyne via syringe.

  • Stir the reaction mixture at 60 °C for 6-12 hours.

  • Monitor the reaction's progress by TLC or GC-MS.

  • Once complete, cool the mixture to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite to remove the amine salt.

  • Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Processes

To better understand the role of the this compound-based ligand in these reactions, the following diagrams illustrate the general catalytic cycle for a cross-coupling reaction and a typical experimental workflow.

Cross_Coupling_Cycle General Catalytic Cycle cluster_inputs Reactants cluster_outputs Product Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Complex L-Pd(II)(R1)(X) Pd0->OxAdd + R1-X Transmetal Transmetalation Complex L-Pd(II)(R1)(R2) OxAdd->Transmetal + R2-M Transmetal->Pd0 Reductive Elimination (forms R1-R2) Product Coupled Product (R1-R2) R1X Organohalide (R1-X) R2M Organometallic (R2-M) or Amine/Alkyne

Caption: General catalytic cycle for cross-coupling reactions.

Experimental_Workflow Experimental Workflow setup Reaction Setup Add reactants, catalyst, ligand, and base to a dry flask. inert Inert Atmosphere Evacuate and backfill with Argon/Nitrogen. setup->inert solvent Solvent Addition Add degassed solvent(s). inert->solvent reaction Reaction Heat and stir for the specified time. solvent->reaction monitoring Monitoring Track progress using TLC, GC-MS, or LC-MS. reaction->monitoring workup Workup Cool, dilute, and perform aqueous extraction. monitoring->workup purification Purification Dry, concentrate, and purify by column chromatography. workup->purification product Final Product Characterize the pure compound. purification->product

Caption: A typical experimental workflow for cross-coupling.

Conclusion

This compound serves as an excellent platform for the development of advanced ligands for palladium-catalyzed cross-coupling reactions. By integrating this moiety into phosphine or other ligand frameworks, it is possible to create catalysts with enhanced activity, stability, and substrate scope. The protocols and data presented herein provide a foundational guide for researchers to explore the potential of this compound-based ligands in their synthetic endeavors, from small-scale discovery to large-scale drug development. Further research into the synthesis and application of novel ligands derived from this scaffold is anticipated to yield even more powerful catalytic systems.

Application Notes and Protocols for 2-Methoxypyridine as a Mild Base in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-methoxypyridine (B126380) as a mild, non-nucleophilic base in various organic transformations. Its reduced basicity compared to pyridine (B92270), attributed to the electron-withdrawing effect of the methoxy (B1213986) group, makes it a valuable tool for reactions requiring precise pH control and minimization of side reactions.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided below. Its pKa value highlights its character as a mild base, suitable for a range of sensitive organic reactions.

PropertyValueReference
Molecular Formula C₆H₇NO[1]
Molecular Weight 109.13 g/mol [1]
Appearance Clear, colorless to slightly yellow liquid[1]
Boiling Point 142 °C[1]
Density 1.038 g/mL at 25 °C[1]
pKa of Conjugate Acid 3.06[2]

Application 1: Triflic Anhydride-Mediated Synthesis of 3-Aminoimidazo[1,2-a]pyridines

In the synthesis of N-fused heteroaromatics, particularly imidazo[1,2-a]pyridines, this compound serves as an effective mild base. It facilitates the cyclodehydration of N-Boc-protected 2-aminopyridine-containing amides activated by triflic anhydride (B1165640) (Tf₂O), leading to the formation of the desired heterocyclic core in good to excellent yields. The mild basicity of this compound is crucial for preventing unwanted side reactions that can occur with stronger bases.

Experimental Protocol

General Procedure for the Synthesis of 3-Aminoimidazo[1,2-a]pyridines:

To a solution of the N-Boc-protected 2-aminopyridine-containing amide (1.0 equiv.) in anhydrous dichloromethane (B109758) (0.1 M) under an inert atmosphere of argon, is added this compound (2.0 equiv.). The solution is cooled to -78 °C, and triflic anhydride (1.5 equiv.) is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour, after which it is allowed to warm to room temperature and stirred for an additional 2 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired 3-aminoimidazo[1,2-a]pyridine.

Substrate Scope and Yields

The following table summarizes the yields obtained for a variety of substrates in the triflic anhydride-mediated synthesis of 3-aminoimidazo[1,2-a]pyridines using this compound as the base.

EntryProductYield (%)
1HPh2-phenyl-3-aminoimidazo[1,2-a]pyridine85
2H4-MeO-Ph2-(4-methoxyphenyl)-3-aminoimidazo[1,2-a]pyridine82
3H4-Cl-Ph2-(4-chlorophenyl)-3-aminoimidazo[1,2-a]pyridine88
4H2-thienyl2-(thiophen-2-yl)-3-aminoimidazo[1,2-a]pyridine75
5MePh5-methyl-2-phenyl-3-aminoimidazo[1,2-a]pyridine80
6ClPh6-chloro-2-phenyl-3-aminoimidazo[1,2-a]pyridine83

Experimental Workflow Diagram

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents N-Boc-aminopyridinyl amide (1.0 eq) This compound (2.0 eq) DCM (0.1 M) inert_atm Inert Atmosphere (Argon) cooling Cool to -78 °C reagents->cooling add_tf2o Add Triflic Anhydride (1.5 eq) cooling->add_tf2o stir_cold Stir at -78 °C for 1 h add_tf2o->stir_cold warm_rt Warm to Room Temperature stir_cold->warm_rt stir_rt Stir for 2 h warm_rt->stir_rt quench Quench with sat. NaHCO₃ stir_rt->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Column Chromatography concentrate->purify final_product final_product purify->final_product Isolated Product

Caption: Experimental workflow for the synthesis of 3-aminoimidazo[1,2-a]pyridines.

Application 2: Additive in Cobalt-Catalyzed Linear-Selective Hydroarylation of Alkenes

In the cobalt-catalyzed hydroarylation of alkenes with imines, this compound has been employed as a crucial additive to promote linear selectivity.[3] The reaction affords the linear hydroarylation product in good yields, demonstrating the utility of this compound in controlling regioselectivity in transition metal-catalyzed reactions. Its role is likely to modulate the electronic properties of the cobalt catalyst, thereby favoring the formation of the linear isomer.

Experimental Protocol

General Procedure for the Cobalt-Catalyzed Linear-Selective Hydroarylation of Alkenes with Imines:

In a glovebox, a screw-capped vial is charged with CoBr₂ (10 mol %), bis(2,4-dimethoxyphenyl)(phenyl)phosphine (12 mol %), and the corresponding imine (1.0 equiv.). Anhydrous THF (0.5 M) is added, followed by this compound (4.0 equiv.). The alkene (1.5 equiv.) is then added, and the vial is sealed. Cyclohexylmagnesium bromide (2.0 equiv., 1.0 M solution in 2-methyl-THF) is added dropwise to the stirred solution. The reaction mixture is then stirred at 50 °C for 12 hours. After cooling to room temperature, the reaction is carefully quenched with a saturated aqueous solution of NH₄Cl. The mixture is extracted with ethyl acetate (B1210297) (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the linear hydroarylation product.

Representative Substrate Scope and Yields

The following table presents typical yields for the cobalt-catalyzed linear-selective hydroarylation of styrenes with various imines using this compound as an additive.[3]

EntryImine SubstrateAlkene SubstrateProductYield (%)
1N-(1-phenylethylidene)anilineStyrene2-(1,3-diphenylpropyl)aniline78
2N-(1-(4-methoxyphenyl)ethylidene)anilineStyrene2-(1-(4-methoxyphenyl)-3-phenylpropyl)aniline75
3N-(1-(4-chlorophenyl)ethylidene)anilineStyrene2-(1-(4-chlorophenyl)-3-phenylpropyl)aniline82
4N-(1-phenylethylidene)aniline4-Methylstyrene2-(1-phenyl-3-(p-tolyl)propyl)aniline72
5N-(1-phenylethylidene)aniline4-Methoxystyrene2-(3-(4-methoxyphenyl)-1-phenylpropyl)aniline68

Comparative Analysis in Triflic Anhydride-Mediated Reactions

To further illustrate the role of the base in triflic anhydride-mediated reactions, the synthesis of 3,4-dihydroquinazolines was investigated with various pyridine derivatives.[4] In this specific transformation, this compound was found to be ineffective, yielding no product. This highlights that while this compound is an effective mild base in certain contexts, its efficacy is highly dependent on the specific reaction mechanism and intermediates involved. In this case, a more basic or differently coordinating pyridine derivative was necessary to achieve a high yield.

EntryBaseTemperature (°C)Yield (%)
12-Chloropyridine-4184
22-Fluoropyridine-1045
3Pyridine-1021
4This compound -10 0
5Pentafluoropyridine-1038
6None-1034

Catalytic System Diagram

catalytic_system cluster_components Key Components of the Catalytic System cluster_relationships Functional Relationships catalyst Cobalt(II) Bromide (Pre-catalyst) active_catalyst Active Cobalt(0/I) Species catalyst->active_catalyst Reduction ligand Phosphine Ligand (e.g., bis(2,4-dimethoxyphenyl)(phenyl)phosphine) ligand->active_catalyst Stabilizes additive This compound (Linearity Control) alkene_insertion Alkene Insertion additive->alkene_insertion Influences Regioselectivity reductant Grignard Reagent (e.g., CyMgBr) reductant->active_catalyst Activates imine_activation Imine Directed C-H Activation active_catalyst->imine_activation imine_activation->alkene_insertion protonolysis Protonolysis to Product alkene_insertion->protonolysis final_product final_product protonolysis->final_product Linear Product

Caption: Logical relationships in the cobalt-catalyzed hydroarylation system.

Conclusion

This compound is a versatile and valuable mild base for a variety of organic reactions. Its attenuated basicity allows for controlled reaction conditions, minimizing side product formation in sensitive transformations such as the synthesis of complex heterocyclic systems. Furthermore, it can act as a key additive in transition metal catalysis to control regioselectivity. However, as demonstrated, its effectiveness is context-dependent, and reaction optimization is crucial for achieving desired outcomes. These application notes provide a starting point for researchers to explore the utility of this compound in their own synthetic endeavors.

References

Application Notes and Protocols: 2-Methoxypyridine in Triflic Anhydride Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-methoxypyridine (B126380) in triflic anhydride (B1165640) (Tf₂O) mediated reactions. The combination of this compound, an electron-rich pyridine (B92270) derivative, with the powerful electrophilic activator triflic anhydride, facilitates a range of chemical transformations, most notably in the synthesis of nitrogen-containing heterocyclic compounds. These methodologies are valuable for the construction of molecular scaffolds with potential applications in medicinal chemistry and materials science.

Overview of the Reagent System

Triflic anhydride is a highly effective reagent for the activation of amides and other carbonyl compounds. In the presence of a pyridine-based auxiliary, Tf₂O promotes the formation of highly reactive intermediates such as nitrilium ions or keteniminium ions from secondary or tertiary amides, respectively.[1] The choice of the pyridine derivative can significantly influence the reaction outcome.

This compound serves as a mild, non-nucleophilic base in these reactions. Its electron-donating methoxy (B1213986) group enhances the basicity of the pyridine nitrogen, facilitating the deprotonation of the intermediate iminium triflates to generate the highly electrophilic species that drive subsequent cyclization or nucleophilic attack.

Key Applications and Experimental Protocols

Synthesis of 3-Aminoimidazo[1,2-a]pyridines

A significant application of the this compound/Tf₂O system is the mild and efficient cyclodehydration of N-Boc-protected 2-aminopyridine-containing amides to furnish 3-aminoimidazo[1,2-a]pyridines.[2][3] This reaction proceeds via an amide activation-cyclization-aromatization sequence.

General Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Amide N-Boc-protected 2-aminopyridine-containing amide Product 3-Aminoimidazo[1,2-a]pyridine Amide->Product 1. Tf2O, 2-MeOPyr 2. K2CO3, THF Reagents Tf2O, this compound

Figure 1: General workflow for the synthesis of 3-aminoimidazo[1,2-a]pyridines.

Experimental Protocol: General Procedure for the Synthesis of 3-Aminoimidazo[1,2-a]pyridines [2]

  • To a solution of the N-Boc-protected 2-aminopyridine-containing amide (1.0 equiv) in anhydrous dichloromethane (B109758) (0.1 M), add this compound (2.0 equiv).

  • Cool the mixture to -78 °C.

  • Add triflic anhydride (1.5 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in tetrahydrofuran (B95107) (THF) (0.1 M).

  • Add potassium carbonate (K₂CO₃) (3.0 equiv) and stir the mixture at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 3-aminoimidazo[1,2-a]pyridine.

Quantitative Data:

The following table summarizes the yields for the synthesis of various 3-aminoimidazo[1,2-a]pyridines using the protocol described above.[2]

EntryAmide SubstrateProductYield (%)
1N-Boc-N-((pyridin-2-yl)methyl)acetamide3-Amino-2-methylimidazo[1,2-a]pyridine85
2N-Boc-N-((pyridin-2-yl)methyl)benzamide3-Amino-2-phenylimidazo[1,2-a]pyridine92
3N-Boc-N-((5-chloropyridin-2-yl)methyl)acetamide3-Amino-6-chloro-2-methylimidazo[1,2-a]pyridine88
4N-Boc-N-((pyridin-2-yl)methyl)isobutyramide3-Amino-2-isopropylimidazo[1,2-a]pyridine75
Synthesis of Imidazo[1,5-a]pyridines

The this compound/Tf₂O system is also employed in the cyclodehydration of N-(2-pyridinylmethyl)benzamides to yield bicyclic imidazo[1,5-a]pyridines.[4] The use of an electron-rich base like this compound, in conjunction with mild heating, has been shown to increase the conversion in this transformation.[4]

Experimental Protocol: General Procedure for the Synthesis of Imidazo[1,5-a]pyridines

Note: A detailed, step-by-step protocol with specific equivalents and reaction conditions for this particular reaction using this compound was not explicitly available in the searched literature. The following is a generalized procedure based on similar triflic anhydride-mediated cyclodehydrations.

  • Dissolve the N-(2-pyridinylmethyl)benzamide substrate (1.0 equiv) in an anhydrous solvent such as dichloromethane or acetonitrile.

  • Add this compound (1.5-2.0 equiv).

  • Cool the reaction mixture to a suitable temperature (e.g., 0 °C or -78 °C).

  • Add triflic anhydride (1.1-1.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature or apply mild heating (e.g., 40-50 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reaction Mechanism and Role of this compound

The general mechanism for triflic anhydride-mediated amide activation in the presence of a pyridine base is illustrated below.

G Amide Amide Iminium Iminium Triflate Intermediate Amide->Iminium + Tf2O Tf2O Tf2O Nitrilium Nitrilium/Keteniminium Ion Iminium->Nitrilium - HOTf (facilitated by 2-MeOPyr) Base This compound Product Product Nitrilium->Product + Nucleophile Nucleophile Nucleophile

Figure 2: General mechanism of amide activation with triflic anhydride and a pyridine base.

In this mechanism, this compound acts as a proton scavenger, facilitating the deprotonation of the initially formed O-triflylated iminium intermediate to generate the highly electrophilic nitrilium or keteniminium ion. This step is crucial for the subsequent intramolecular cyclization or intermolecular reaction with a nucleophile. The electron-donating nature of the methoxy group in this compound increases the basicity of the pyridine nitrogen, making it a more efficient proton acceptor compared to unsubstituted pyridine, which can lead to higher reaction rates and yields in certain cases.

Safety and Handling

  • Triflic anhydride (Tf₂O) is a strong electrophile and is highly corrosive and moisture-sensitive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • This compound is a flammable liquid and should be handled with care. Avoid contact with skin and eyes.

  • Reactions involving triflic anhydride can be exothermic. Proper temperature control is essential, especially during the addition of the anhydride.

These application notes provide a framework for utilizing this compound in triflic anhydride-mediated reactions. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results.

References

Application Notes and Protocols for the Synthesis of Lycopodium Alkaloids Utilizing 2-Methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various Lycopodium alkaloids, a class of natural products with significant biological activities, including potential as therapeutics for neurodegenerative diseases.[1] The protocols herein focus on synthetic strategies that employ 2-methoxypyridine (B126380) as a key building block. The use of this compound as a masked pyridone is a notable strategy, as the methoxy (B1213986) group reduces the basicity of the pyridine (B92270) nitrogen, often simplifying purification procedures by avoiding the need for reversed-phase chromatography.[1]

Total Synthesis of (±)-Lycoposerramine R

The total synthesis of (±)-Lycoposerramine R, a Lycopodium alkaloid, showcases the utility of a this compound derivative in a concise synthetic route. A key transformation in this synthesis is an Eschenmoser-Claisen rearrangement to establish a critical quaternary carbon center.[1][2]

Quantitative Data Summary
StepStarting MaterialReagents and ConditionsProductYield (%)
1. Coupling & ReductionVinylogous ester & 2-bromo-6-methylpyridine1. LDA, THF, -78 °C; 2. DIBAL-H, CH2Cl2, -78 °C; 3. 1 M HClHeck Precursor63 (2 steps)
2. Intramolecular HeckHeck PrecursorPd(OAc)2, P(o-tol)3, Ag2CO3, MeCN, 80 °CTricyclic Enone79
3. α-MethylationTricyclic Enone1. LDA, THF, -78 °C; 2. MeIα-Methylated Tricyclic Enone92
4. Luche Reductionα-Methylated Tricyclic EnoneCeCl3·7H2O, NaBH4, MeOH, 0 °CAllylic Alcohol92
5. Eschenmoser-ClaisenAllylic AlcoholN,N-dimethylacetamide dimethyl acetal (B89532), xylenes (B1142099), 140 °CAmide94
6. IodolactonizationAmideI2, NaHCO3, THF/H2OIodolactone78
7. ReductionIodolactoneLiAlH4, THF, 0 °C to rtDiol72
8. OxidationDiol(COCl)2, DMSO, Et3N, CH2Cl2, -78 °C to rtKetoaldehydequant.
9. Reductive AminationKetoaldehyde1. BnNH2, PhH, reflux; 2. NaBH(OAc)3, ClCH2CH2ClN-Benzyl Piperidine55
10. DeprotectionN-Benzyl PiperidineH2, Pd/C, EtOH(±)-De-O-methyllycoposerramine R90
11. Demethylation(±)-De-O-methyllycoposerramine RNaSEt, DMF, 140 °C(±)-Lycoposerramine R75
Experimental Protocols

Step 2: Intramolecular Heck Reaction to form Tricyclic Enone

To a solution of the Heck precursor (1.0 eq) in acetonitrile (B52724) (0.01 M) is added palladium(II) acetate (B1210297) (0.1 eq), tri(o-tolyl)phosphine (0.2 eq), and silver carbonate (2.0 eq). The resulting mixture is degassed and heated to 80 °C for 12 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the tricyclic enone.

Step 5: Eschenmoser-Claisen Rearrangement to form Amide

A solution of the allylic alcohol (1.0 eq) and N,N-dimethylacetamide dimethyl acetal (10.0 eq) in xylenes (0.1 M) is heated to 140 °C in a sealed tube for 24 hours. The reaction mixture is then cooled to room temperature and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the corresponding amide.

Synthetic Pathway Diagram

Lycoposerramine_R_Synthesis start Vinylogous Ester + 2-Bromo-6-methylpyridine heck_precursor Heck Precursor start->heck_precursor Coupling & Reduction (63%) tricyclic_enone Tricyclic Enone heck_precursor->tricyclic_enone Intramolecular Heck (79%) methylated_enone α-Methylated Tricyclic Enone tricyclic_enone->methylated_enone α-Methylation (92%) allylic_alcohol Allylic Alcohol methylated_enone->allylic_alcohol Luche Red. (92%) amide Amide allylic_alcohol->amide Eschenmoser- Claisen (94%) iodolactone Iodolactone amide->iodolactone Iodolactonization (78%) diol Diol iodolactone->diol Reduction (72%) ketoaldehyde Ketoaldehyde diol->ketoaldehyde Oxidation (quant.) n_benzyl N-Benzyl Piperidine ketoaldehyde->n_benzyl Reductive Amination (55%) de_o_methyl (±)-De-O-methyl- lycoposerramine R n_benzyl->de_o_methyl Deprotection (90%) lycoposerramine_r (±)-Lycoposerramine R de_o_methyl->lycoposerramine_r Demethylation (75%)

Caption: Synthetic pathway for (±)-Lycoposerramine R.

Synthesis of the Tetracyclic Core of Magellanine-Type Alkaloids

This synthetic approach provides a concise and enantioselective route to the tetracyclic core of magellanine-type Lycopodium alkaloids. A key feature is the early establishment of a challenging quaternary stereocenter via a Hajos-Parrish reaction, which then directs the stereochemistry of subsequent transformations.[2] A palladium-catalyzed direct pyridine functionalization is employed to construct the tetracyclic core.[2]

Quantitative Data Summary
StepStarting MaterialReagents and ConditionsProductYield (%)
1. Knoevenagel Condensation2,6-dimethoxy-3-pyridinecarboxaldehyde & 1,3-cyclopentanedionePiperidine, AcOH, PhH, refluxAdduct83
2. HydrogenationAdductH2, Pd/C, EtOAcDione/Vinylogous Acidquant.
3. Robinson AnnulationDione/Vinylogous AcidMethyl vinyl ketone, (S)-proline, DMSOBicyclic Enone83
4. Ketalization/HydrogenationBicyclic EnoneEthylene glycol, p-TsOH, H2, Pd/C, EtOAcKetal94
5. TriflationKetalKHMDS, Comins' reagent, THF, -78 °CVinyl Triflate85
6. Direct ArylationVinyl TriflatePd(OAc)2, P(t-Bu)3·HBF4, Cs2CO3, 1,4-dioxane (B91453), 100 °CTetracyclic Core62 (2 steps)
Experimental Protocols

Step 3: Robinson Annulation to form Bicyclic Enone

To a solution of the dione/vinylogous acid (1.0 eq) and methyl vinyl ketone (1.5 eq) in DMSO (0.2 M) is added (S)-proline (0.2 eq). The reaction mixture is stirred at room temperature for 48 hours. The mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to give the bicyclic enone.

Step 6: Palladium-Catalyzed Direct Arylation to form the Tetracyclic Core

A mixture of the vinyl triflate (1.0 eq), palladium(II) acetate (0.1 eq), tri(tert-butyl)phosphine tetrafluoroborate (B81430) (0.2 eq), and cesium carbonate (2.0 eq) in 1,4-dioxane (0.05 M) is degassed and heated to 100 °C for 12 hours in a sealed tube. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite and concentrated. The residue is purified by flash column chromatography on silica gel to afford the tetracyclic core.

Synthetic Pathway Diagram

Magellanine_Core_Synthesis start 2,6-Dimethoxy-3- pyridinecarboxaldehyde + 1,3-Cyclopentanedione adduct Adduct start->adduct Knoevenagel Condensation (83%) dione_acid Dione/Vinylogous Acid adduct->dione_acid Hydrogenation (quant.) bicyclic_enone Bicyclic Enone dione_acid->bicyclic_enone Robinson Annulation (83%) ketal Ketal bicyclic_enone->ketal Ketalization/ Hydrogenation (94%) vinyl_triflate Vinyl Triflate ketal->vinyl_triflate Triflation (85%) tetracyclic_core Tetracyclic Core vinyl_triflate->tetracyclic_core Direct Arylation (62%)

Caption: Synthesis of the Magellanine-type alkaloid core.

Use of this compound in the Synthesis of (-)-Huperzine A

In the total synthesis of (-)-Huperzine A, a potent acetylcholinesterase inhibitor, this compound serves as a stable protecting group for the 2-pyridone moiety. This strategy facilitates various transformations on other parts of the molecule before the final deprotection to reveal the pyridone.

Quantitative Data Summary (Relevant Steps)
StepStarting MaterialReagents and ConditionsProductYield (%)
1. Pyridone Formationδ-Ketoamide1. Refluxing toluene; 2. NH3, MeOH2-Pyridone-
2. O-Methylation2-PyridoneMeI, K2CO3, acetone (B3395972)This compound Derivative-
3. Final DeprotectionThis compound protected Huperzine A precursorTMSI, CH2Cl2, 0 °C to rt(-)-Huperzine A-

Yields for these specific steps were not explicitly detailed in the reviewed abstracts but are part of a multi-step synthesis.

Experimental Protocols

Step 2: O-Methylation to form this compound Derivative

To a solution of the 2-pyridone derivative (1.0 eq) in acetone (0.1 M) is added potassium carbonate (3.0 eq) and methyl iodide (5.0 eq). The mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.

Step 3: Demethylation to reveal the 2-Pyridone

To a solution of the this compound protected precursor (1.0 eq) in anhydrous dichloromethane (B109758) (0.05 M) at 0 °C is added trimethylsilyl (B98337) iodide (3.0 eq) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is quenched by the addition of saturated aqueous sodium thiosulfate (B1220275) solution. The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried, and concentrated. The residue is purified by chromatography to yield (-)-Huperzine A.

Workflow Diagram

Huperzine_A_Strategy ketoamide δ-Ketoamide Intermediate pyridone 2-Pyridone Moiety ketoamide->pyridone Cyclization/ Ammonolysis methoxypyridine This compound (Protected Form) pyridone->methoxypyridine O-Methylation transformations Further Synthetic Transformations methoxypyridine->transformations Protection enables multi-step modifications deprotection Deprotection (Demethylation) transformations->deprotection huperzine_a (-)-Huperzine A deprotection->huperzine_a

Caption: Role of this compound in (-)-Huperzine A synthesis.

References

2-Methoxypyridine: A Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Methoxypyridine (B126380) has emerged as a crucial building block in the synthesis of a diverse array of pharmaceutical intermediates. Its unique electronic and steric properties make it a versatile precursor for the construction of complex heterocyclic scaffolds found in various drug candidates. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates starting from this compound, including intermediates for macrolide antibiotics, inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) for neurodegenerative diseases, γ-secretase modulators for Alzheimer's disease, and complex alkaloids.

Key Applications and Synthetic Pathways

This compound serves as a linchpin in the synthesis of several classes of bioactive molecules. Its methoxy (B1213986) group can act as a leaving group, a directing group in electrophilic aromatic substitution, or be demethylated to reveal a pyridone moiety.

1. Synthesis of Macrolide Antibiotic Intermediates:

One of the notable applications of this compound is in the synthesis of 2-methoxy-3-pyridinesulfonyl chloride, a key intermediate for certain macrolide antibiotics.

2. Synthesis of BACE1 Inhibitor Precursors:

This compound derivatives are utilized in the construction of bicyclic iminopyrimidinones, which are potent inhibitors of BACE1, an enzyme implicated in the pathogenesis of Alzheimer's disease.

3. Synthesis of γ-Secretase Modulators:

Derivatives of this compound are integral to the synthesis of γ-secretase modulators, another important class of therapeutic agents for Alzheimer's disease.[1][2] The methoxypyridine core is a key feature of these modulators.

4. Synthesis of Lycopodium Alkaloids:

In the realm of natural product synthesis, this compound is employed as a masked pyridone in the elegant total synthesis of Lycopodium alkaloids like (±)–Lycoposerramine R.[3][4]

Data Presentation

The following tables summarize quantitative data for key synthetic steps in the preparation of pharmaceutical intermediates from this compound and its derivatives.

Table 1: Synthesis of (±)–Lycoposerramine R Intermediate [3]

StepIntermediateReagents and ConditionsYield (%)
1Tricyclic enone1) Enolate of vinylogous ester, picolinyl bromide; 2) Reduction, acidic workup63 (over 2 steps)
2α-Methylated tricyclic enoneIntramolecular Heck reaction79
3Allylic alcoholα-Methylation, Luche reduction92
4AmideEschenmoser Claisen rearrangement94
5IodolactoneIodolactonization78

Table 2: Synthesis of a γ-Secretase Modulator Intermediate [1][2]

StepReactionReagents and ConditionsYield (%)
1Hantzsch CondensationBromoketone, Thiourea (B124793) derivative16-79

Experimental Protocols

Protocol 1: Synthesis of a Key Intermediate for (±)–Lycoposerramine R [3]

Step 1: Synthesis of the Tricyclic Enone

  • To a solution of the enolate of a suitable vinylogous ester in an appropriate solvent, add picolinyl bromide at a controlled temperature.

  • After the reaction is complete, perform a reduction of the vinylogous ester.

  • Follow with an acidic workup to yield the tricyclic enone.

Step 2: Intramolecular Heck Reaction

  • Subject the tricyclic enone to an intramolecular Heck reaction using a palladium catalyst and a suitable base in an appropriate solvent.

  • Monitor the reaction by TLC until completion.

  • Purify the product by column chromatography to obtain the α-methylated tricyclic enone.

Step 3: α-Methylation and Luche Reduction

  • Perform α-methylation of the enone followed by a Luche reduction to yield the corresponding allylic alcohol with high diastereoselectivity.

Step 4: Eschenmoser Claisen Rearrangement

  • Treat the allylic alcohol with N,N-dimethylacetamide dimethyl acetal (B89532) to effect an Eschenmoser Claisen rearrangement, affording the corresponding amide.

Step 5: Iodolactonization

  • Subject the amide to iodolactonization conditions to yield the fused iodolactone.

Protocol 2: Synthesis of a γ-Secretase Modulator Intermediate via Hantzsch Condensation [2]

  • In a suitable reaction vessel, combine the appropriate bromoketone and a thiourea derivative derived from a this compound precursor.

  • Add ethanol (B145695) as the solvent and heat the mixture to reflux.

  • Maintain the reflux overnight, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and isolate the product by filtration or extraction.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow_lycopodium_alkaloid cluster_start Starting Materials cluster_synthesis Synthesis of (±)–Lycoposerramine R Intermediate cluster_product Product start1 Vinylogous Ester step1 Coupling & Reduction (63% yield over 2 steps) start1->step1 start2 Picolinyl Bromide (from this compound derivative) start2->step1 step2 Intramolecular Heck Reaction (79% yield) step1->step2 step3 α-Methylation & Luche Reduction (92% yield) step2->step3 step4 Eschenmoser Claisen Rearrangement (94% yield) step3->step4 step5 Iodolactonization (78% yield) step4->step5 product Fused Iodolactone Intermediate step5->product

Caption: Synthetic workflow for a key intermediate of (±)–Lycoposerramine R.

experimental_workflow_gsm cluster_start Starting Materials cluster_synthesis Synthesis of γ-Secretase Modulator Intermediate cluster_product Product start1 Bromoketone step1 Hantzsch Condensation (16-79% yield) start1->step1 start2 Thiourea derivative (from this compound precursor) start2->step1 product γ-Secretase Modulator Intermediate step1->product

Caption: Synthesis of a γ-secretase modulator intermediate.

signaling_pathway_ad APP Amyloid Precursor Protein (APP) BACE1 β-Secretase (BACE1) APP->BACE1 cleavage gamma_secretase γ-Secretase BACE1->gamma_secretase product is substrate for Abeta Amyloid-β (Aβ) Peptides gamma_secretase->Abeta cleavage plaques Amyloid Plaques Abeta->plaques AD Alzheimer's Disease plaques->AD BACE1_inhibitor BACE1 Inhibitors (from this compound precursors) BACE1_inhibitor->BACE1 GSM γ-Secretase Modulators (from this compound precursors) GSM->gamma_secretase modulates

Caption: Simplified signaling pathway in Alzheimer's disease and points of intervention.

References

Application of 2-Methoxypyridine in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-methoxypyridine (B126380) scaffold is a privileged structural motif in medicinal chemistry, valued for its ability to engage in favorable interactions with biological targets and impart desirable physicochemical properties to drug candidates. Its utility spans a wide range of therapeutic areas, from infectious diseases to oncology and neurodegenerative disorders. This document provides detailed application notes and experimental protocols for researchers leveraging this versatile scaffold in drug discovery and development.

This compound in Anti-Tubercular Agents

The this compound moiety is a key component in recently developed anti-tubercular drugs, contributing to their high potency against Mycobacterium tuberculosis, including multi-drug resistant (MDR) strains.

Delamanid and Pretomanid (B1679085): Nitroimidazole-Based Therapeutics

Delamanid and Pretomanid are nitroimidazole-class anti-tubercular agents that incorporate a substituted this compound ring or a bioisosteric equivalent. These drugs are pro-drugs that require reductive activation within the mycobacterial cell to exert their potent bactericidal effects.

Mechanism of Action:

Delamanid and Pretomanid are activated by the deazaflavin-dependent nitroreductase (Ddn) enzyme in Mycobacterium tuberculosis. This activation leads to the generation of reactive nitrogen species, including nitric oxide, which have a dual mechanism of action:

  • Inhibition of Mycolic Acid Synthesis: The reactive intermediates inhibit the synthesis of methoxy- and keto-mycolic acids, which are essential components of the mycobacterial cell wall. This disruption of the cell wall integrity leads to bacterial cell death.

  • Respiratory Poisoning: The generation of nitric oxide acts as a respiratory poison, further contributing to the bactericidal effect, especially under anaerobic conditions, which is relevant for non-replicating, persistent bacteria.

Signaling Pathway for Nitroimidazole Anti-Tubercular Drugs

G cluster_bac Mycobacterium tuberculosis Cell Delamanid/Pretomanid Delamanid/Pretomanid Ddn Ddn Delamanid/Pretomanid->Ddn Activation Reactive_Nitrogen_Species Reactive Nitrogen Species (e.g., NO) Ddn->Reactive_Nitrogen_Species Mycolic_Acid_Synthesis Mycolic Acid Synthesis Reactive_Nitrogen_Species->Mycolic_Acid_Synthesis Inhibition Respiratory_Poisoning Respiratory Poisoning Reactive_Nitrogen_Species->Respiratory_Poisoning Induction Cell_Wall_Integrity Cell Wall Integrity Disruption Mycolic_Acid_Synthesis->Cell_Wall_Integrity Bacterial_Cell_Death Bacterial Cell Death Cell_Wall_Integrity->Bacterial_Cell_Death Respiratory_Poisoning->Bacterial_Cell_Death

Caption: Activation and mechanism of action of nitroimidazole anti-tubercular drugs.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the in vitro activity of Delamanid and Pretomanid against Mycobacterium tuberculosis.

CompoundStrain TypeMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
DelamanidDrug-Susceptible & MDR0.001 - 0.050.0040.012[1][2]
DelamanidWild-Type0.005 - 0.04--[3]
PretomanidDrug-Susceptible & MDR0.015 - 0.25--[4]
PretomanidMDRResistant at 0.25 & 0.5--[5]
PretomanidAll LineagesECOFF = 0.5 mg/L--[6]

Experimental Protocol: In Vitro Anti-Tuberculosis Drug Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis using the Microplate Alamar Blue Assay (MABA).

Workflow for In Vitro Anti-Tuberculosis Drug Susceptibility Testing

G prep Prepare M. tuberculosis H37Ra culture plate Prepare 96-well plate with serially diluted test compounds prep->plate inoculate Inoculate plates with M. tuberculosis suspension plate->inoculate incubate Incubate plates at 37°C for 6 days inoculate->incubate add_dye Add Alamar Blue solution to each well incubate->add_dye incubate2 Incubate for 24 hours add_dye->incubate2 read Read results based on color change (blue to pink) incubate2->read determine_mic Determine MIC as the lowest concentration with no color change read->determine_mic

Caption: Workflow for determining the MIC of anti-tuberculosis compounds.

Materials:

  • Mycobacterium tuberculosis H37Ra strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • Alamar Blue reagent

  • Positive control (e.g., Rifampicin)

  • Negative control (DMSO vehicle)

Procedure:

  • Culture Preparation: Grow M. tuberculosis H37Ra in supplemented Middlebrook 7H9 broth to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute 1:50 in broth.

  • Compound Plating: Serially dilute the test compounds in the 96-well plates. The final concentration of DMSO should not exceed 1%.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well.

  • Incubation: Seal the plates and incubate at 37°C for 6 days.

  • Alamar Blue Addition: Add 20 µL of Alamar Blue reagent to each well.

  • Second Incubation: Re-incubate the plates at 37°C for 24 hours.

  • Result Reading: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[7]

This compound in Kinase Inhibitors

The this compound scaffold is a valuable component in the design of kinase inhibitors, often acting as a hinge-binding motif or a scaffold for further functionalization.

2-Phenoxypyridines as c-Jun N-terminal Kinase (JNK) Inhibitors

A series of 2-phenoxypyridines have been developed as potent inhibitors of JNK3, a key enzyme in neuronal apoptosis and inflammatory responses.

Quantitative Data: JNK Inhibitory Activity

CompoundTargetAssay TypeIC₅₀Reference(s)
2-phenoxypyridine seriesJNK3Kinase AssayPotent[8]

Experimental Protocol: In Vitro JNK Kinase Assay

This protocol describes a non-radioactive method for measuring JNK activity.

Workflow for In Vitro JNK Kinase Assay

G start Start prepare Prepare reaction mixture: JNK enzyme, inhibitor, and assay buffer start->prepare preincubate Pre-incubate at 30°C for 10-15 min prepare->preincubate initiate Initiate reaction with ATF2 substrate and ATP preincubate->initiate incubate Incubate at 30°C for 30 min initiate->incubate terminate Terminate reaction with SDS sample buffer incubate->terminate analyze Analyze ATF2 phosphorylation by Western Blot terminate->analyze end End analyze->end

Caption: Workflow for a non-radioactive JNK kinase assay.

Materials:

  • Recombinant active JNK enzyme

  • ATF2 substrate

  • Test inhibitors

  • Assay Buffer (e.g., 25 mM HEPES pH 7.4, 25 mM MgCl₂, 2 mM DTT)

  • ATP

  • SDS-PAGE and Western blotting reagents

  • Anti-phospho-ATF2 antibody

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the JNK enzyme, varying concentrations of the test inhibitor, and the assay buffer.

  • Pre-incubation: Incubate the mixture at 30°C for 10-15 minutes to allow for inhibitor binding.

  • Kinase Reaction: Initiate the reaction by adding the ATF2 substrate and ATP.

  • Incubation: Incubate the reaction at 30°C for 30 minutes.

  • Termination: Stop the reaction by adding SDS sample buffer and boiling for 5 minutes.

  • Analysis: Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an anti-phospho-ATF2 antibody to detect the level of substrate phosphorylation. Quantify the band intensities to determine the IC₅₀ of the inhibitor.

Sulfonamide Methoxypyridine Derivatives as PI3K/mTOR Dual Inhibitors

A series of sulfonamide methoxypyridine derivatives have shown potent dual inhibitory activity against PI3Kα and mTOR, key kinases in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.

Signaling Pathway: PI3K/AKT/mTOR

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Sulfonamide Methoxypyridine Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Quantitative Data: PI3K/mTOR Inhibitory Activity

CompoundTargetIC₅₀ (nM)Cell LineAnti-proliferative IC₅₀ (nM)Reference(s)
22cPI3Kα0.22MCF-7130[9][10]
22cmTOR23HCT-11620[9][10]

Experimental Protocol: In Vitro PI3K Kinase Assay

This protocol outlines a method for determining the IC₅₀ of a PI3K inhibitor.

Workflow for In Vitro PI3K Kinase Assay

G start Start prepare Incubate purified PI3K enzyme with test compound and PIP2 substrate start->prepare initiate Initiate reaction with ATP prepare->initiate incubate Incubate at room temperature initiate->incubate detect Detect PIP3 production (e.g., using a ADP-Glo assay) incubate->detect calculate Calculate IC50 value detect->calculate end End calculate->end

Caption: Workflow for an in vitro PI3K kinase assay.

Materials:

  • Purified PI3K enzyme (e.g., PI3Kα)

  • PIP2 substrate

  • Test compounds

  • Reaction buffer

  • ATP

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Reaction Setup: In a 384-well plate, incubate the purified PI3K enzyme with various concentrations of the test compound and the PIP2 substrate in the reaction buffer.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to PIP3 production) using a suitable detection kit, such as the ADP-Glo™ Kinase Assay. This involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure the luminescence and calculate the IC₅₀ value of the inhibitor.[11]

This compound in Gamma-Secretase Modulators for Alzheimer's Disease

Methoxypyridine-containing compounds have been investigated as gamma-secretase modulators (GSMs) for the potential treatment of Alzheimer's disease. These modulators allosterically bind to the γ-secretase complex and shift its cleavage of the amyloid precursor protein (APP) to produce shorter, less amyloidogenic Aβ peptides.

Mechanism of Action:

GSMs do not inhibit the overall activity of γ-secretase, thus avoiding the toxicity associated with pan-inhibitors that also block the processing of other important substrates like Notch. Instead, they bind to an allosteric site on the presenilin subunit of the γ-secretase complex, inducing a conformational change that favors the production of shorter Aβ peptides (e.g., Aβ37, Aβ38) over the highly amyloidogenic Aβ42.

Quantitative Data: Gamma-Secretase Modulatory Activity

Compound SeriesEffect on Aβ42 ProductionReference(s)
Methoxypyridine-derived tetracyclesImproved activity[12][13]
Pyridine-derived modulatorsPotent in vitro modulation[14]

Experimental Protocol: Cell-Based Gamma-Secretase Activity Assay

This protocol describes a cell-based assay to screen for GSMs.

Workflow for Cell-Based Gamma-Secretase Activity Assay

G start Start seed_cells Seed U2OS cells stably expressing fluorescent APP-C99 start->seed_cells treat_cells Treat cells with test compounds for 24 hours seed_cells->treat_cells stain_nucleus Stain nucleus with DAPI treat_cells->stain_nucleus image_cells Acquire fluorescence images stain_nucleus->image_cells analyze_images Analyze retained fluorescent APP vesicles image_cells->analyze_images determine_activity Determine compound activity analyze_images->determine_activity end End determine_activity->end

Caption: Workflow for a cell-based gamma-secretase activity assay.

Materials:

  • U2OS cell line stably expressing a fluorescently tagged APP-C99 construct

  • Cell culture medium and supplements

  • Test compounds

  • DAPI for nuclear staining

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed the U2OS-APP-C99 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 24 hours.

  • Staining: Stain the cell nuclei with DAPI.

  • Imaging: Acquire fluorescence images of the cells using a high-content imaging system.

  • Analysis: Quantify the intracellular accumulation of fluorescent APP-C99 vesicles. Inhibition of γ-secretase cleavage leads to an increase in these vesicles. For GSMs, one would typically measure the levels of different Aβ species in the cell culture supernatant by ELISA or mass spectrometry to determine the modulatory effect.[15][16]

References

Application Notes: 2-Methoxypyridine Derivatives for Liquid Crystal Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyridine-based liquid crystals are a significant class of mesogenic materials due to the inherent dipole moment introduced by the nitrogen heteroatom. This feature strongly influences key dielectric properties, making them suitable for advanced display technologies. Specifically, 2-methoxypyridine (B126380) derivatives offer a unique combination of a lateral dipole from the nitrogen atom and the electronic effect of the methoxy (B1213986) group, which can be leveraged to tune the dielectric anisotropy (Δε), birefringence (Δn), and mesophase behavior of liquid crystal mixtures.[1][2] These materials are synthesized to exhibit specific liquid crystalline phases, such as nematic or columnar phases, depending on their molecular architecture.[3][4] The strategic placement of polar substituents, such as cyano (-CN) or halogen groups, on the pyridine (B92270) core can further enhance these properties, leading to materials with tailored performance for applications like fringe-field switching (FFS) displays.[3][4][5]

This document provides detailed protocols for the synthesis and characterization of this compound-based liquid crystals and presents key quantitative data on their mesomorphic properties.

Quantitative Data Presentation

The mesomorphic properties of a series of bent-shaped this compound derivatives have been characterized.[3][4] The phase transition temperatures, determined by Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM), are summarized below. The molecular structure influences the type of mesophase observed; for instance, the presence of a lateral cyano group tends to promote the nematic phase, while its absence can lead to the formation of columnar phases.[3][4]

Table 1: Phase Transition Temperatures of Synthesized this compound Derivatives

Compound IDXPhase Transitions (°C)¹Mesophase Type
4a -CN-OC₁₀H₂₁FCr 129 (•) N 136 (•) IsoNematic
4b -CN-OC₁₂H₂₅FCr 121 (•) N 131 (•) IsoNematic
4c -CN-OC₁₄H₂₉FCr 118 (•) N 125 (•) IsoNematic
4d -CN-OC₁₀H₂₁ClCr 124 (•) N 153 (•) IsoNematic
4e -CN-OC₁₂H₂₅ClCr 116 (•) N 149 (•) IsoNematic
4f -CN-OC₁₄H₂₉ClCr 114 (•) N 144 (•) IsoNematic
4g H-OC₁₀H₂₁BrCr 114 (•) Colᵣ 136 (•) IsoColumnar (rectangular)
4h H-OC₁₂H₂₅BrCr 112 (•) Colᵣ 129 (•) IsoColumnar (rectangular)
4i H-OC₁₄H₂₉BrCr 109 (•) Colᵣ 121 (•) IsoColumnar (rectangular)
4j H-OC₁₀H₂₁NO₂Cr 128 (•) Colᵣ 149 (•) IsoColumnar (rectangular)
4k H-OC₁₂H₂₅NO₂Cr 123 (•) Colᵣ 141 (•) IsoColumnar (rectangular)
4l H-OC₁₄H₂₉NO₂Cr 119 (•) Colᵣ 135 (•) IsoColumnar (rectangular)
4m H-OC₁₀H₂₁4-pyridylCr 135 (•) Colᵣ 158 (•) IsoColumnar (rectangular)
4n -CN-OC₁₀H₂₁2-thiophenylCr 132 (•) N 156 (•) IsoNematic

¹ Data sourced from Ahipa T. N. and Adhikari, A. V. (2014).[3][4] Phase transitions were recorded during the second heating cycle with a heating rate of 10 °C/min. Cr = Crystalline, N = Nematic, Colᵣ = Rectangular Columnar, Iso = Isotropic Liquid. (•) indicates a monotropic transition observed on cooling.

Note: Data for dielectric anisotropy (Δε) and birefringence (Δn) for these specific compounds are not available in the cited literature. A general protocol for their measurement is provided below.

Experimental Protocols

Protocol 1: Synthesis of Pyridine-Based Liquid Crystal Scaffolds via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a versatile technique for forming the C-C bonds necessary to construct the rigid core of many liquid crystal molecules, including pyridine derivatives.[1][6]

Materials:

  • Aryl or heteroaryl halide (e.g., 5-bromo-2-methoxypyridine) (1.0 equiv)

  • Arylboronic acid (e.g., 4-alkoxyphenylboronic acid) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (3-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Na₂CO₃) (2.0-3.0 equiv)

  • Solvent system: 1,4-Dioxane and Water (4:1 v/v)

  • Anhydrous sodium sulfate

  • Ethyl acetate (B1210297)

  • Saturated sodium chloride (brine) solution

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and base (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask. Using a degassed syringe, add the 1,4-dioxane/water solvent mixture.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours.[3]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure liquid crystal compound.

Protocol 2: Characterization of Mesomorphic Properties

A. Polarized Optical Microscopy (POM)

POM is used to identify liquid crystal phases and determine their transition temperatures by observing the unique optical textures of each phase.[2][7]

Procedure:

  • Sample Preparation: Place a small amount (a few milligrams) of the synthesized compound on a clean glass microscope slide.

  • Heating Stage: Place the slide on a hot stage (e.g., Linkam THMS600) connected to a temperature controller. Place a coverslip over the sample to create a thin film.

  • Observation: Place the hot stage on the polarizing microscope. Heat the sample to its isotropic liquid state (a completely dark field of view under crossed polarizers).

  • Cooling Cycle: Cool the sample slowly (e.g., at a rate of 1-5 °C/min). Observe the sample through the crossed polarizers.

  • Texture Identification: As the sample cools, characteristic textures will appear at phase transitions. For example, a nematic phase may show a threaded or schlieren texture, while a smectic A phase may exhibit a focal-conic fan texture.[2]

  • Temperature Recording: Record the temperatures at which these textures appear (on cooling) and disappear (on heating). Repeat for 2-3 cycles to ensure reproducibility.

B. Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of phase transition temperatures and their associated enthalpy changes (ΔH).[8][9][10]

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Seal the pan hermetically using a sample press.[10]

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Program the DSC instrument. A typical program involves:

    • Heating from room temperature to the isotropic phase at a constant rate (e.g., 10 °C/min).

    • Holding at the isotropic temperature for a few minutes to ensure thermal history is erased.

    • Cooling back to room temperature at the same rate.

    • Heating for a second cycle. The data from the second heating scan is typically used for analysis.

  • Data Analysis: The phase transitions will appear as peaks on the DSC thermogram. The peak onset temperature is typically taken as the transition temperature. The area under the peak is integrated to calculate the enthalpy of the transition (ΔH).

Protocol 3: Measurement of Electro-Optical Properties

A. Dielectric Anisotropy (Δε) Measurement

Procedure:

  • Cell Preparation: Use two types of liquid crystal cells with transparent ITO electrodes: a homogeneous (planar) alignment cell and a homeotropic (vertical) alignment cell. The cell thickness is typically 5-10 µm.[11]

  • Cell Filling: Fill the cells with the liquid crystal material in its isotropic phase via capillary action and then cool slowly to the nematic phase.

  • Measurement: Use an impedance analyzer to measure the capacitance of each cell at a specific frequency (e.g., 1 kHz).

  • Calculation:

    • The capacitance of the homeotropic cell allows for the calculation of the parallel component of the dielectric permittivity (ε∥).

    • The capacitance of the homogeneous cell allows for the calculation of the perpendicular component (ε⊥).

    • The dielectric anisotropy is then calculated using the formula: Δε = ε∥ - ε⊥ .[11]

B. Birefringence (Δn) Measurement

Procedure:

  • Setup: Use a homogeneous (planar) alignment cell filled with the liquid crystal sample. Place the cell on a rotating stage of a polarizing microscope equipped with a spectrometer or a specific wavelength filter (e.g., 589 nm).

  • Orientation: Rotate the cell until the director of the liquid crystal is at a 45° angle to the polarizer and analyzer.

  • Transmission Spectrum: Measure the transmitted light intensity as a function of wavelength. The transmission spectrum will show interference fringes.

  • Calculation: The birefringence (Δn) can be determined from the positions of the interference maxima and minima in the spectrum and the known cell gap thickness (d). Alternatively, an Abbe refractometer can be used to measure the extraordinary (nₑ) and ordinary (nₒ) refractive indices directly, from which birefringence is calculated as: Δn = nₑ - nₒ .[12]

Visualizations

Workflow and Logic Diagrams

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound liquid crystals and the logical relationship between molecular structure and mesophase formation.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization start Starting Materials (Aryl Halide, Boronic Acid) react Suzuki Cross-Coupling (Pd Catalyst, Base) start->react workup Aqueous Work-up & Extraction react->workup purify Purification (Column Chromatography) workup->purify product Pure LC Compound purify->product pom POM Analysis (Texture Identification) product->pom dsc DSC Analysis (Transition Temps, ΔH) product->dsc electro_optic Electro-Optical (Δε, Δn Measurement) product->electro_optic

Fig. 1: Experimental workflow for synthesis and characterization.

G cluster_substituents Molecular Substituents cluster_phases Resulting Mesophase core This compound Core sub1 Lateral -CN Group + Terminal -F or -Cl core->sub1 sub2 No Lateral -CN Group + Terminal -Br, -NO₂, or Pyridyl core->sub2 phase1 Nematic Phase sub1->phase1 Promotes phase2 Columnar Phase sub2->phase2 Promotes

Fig. 2: Structure-property relationship for mesophase formation.

References

Application Notes and Protocols for Photo-physical Properties of 2-Methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the photo-physical properties of a series of fourteen newly synthesized 2-methoxypyridine (B126380) derivatives. The protocols outlined below offer standardized methods for the characterization of these and similar compounds, which are of interest for their potential applications in materials science and drug development due to their luminescent and liquid crystalline properties.

Summary of Photo-physical Properties

The following tables summarize the key photo-physical data for the fourteen this compound derivatives as reported by Ahipa and Adhikari (2014). These compounds exhibit blue fluorescence and their emission properties are influenced by the nature of the polar substituents on the pyridine (B92270) core.

Table 1: Absorption and Emission Data for this compound Derivatives in Chloroform (B151607).

CompoundRmAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Stokes Shift (nm)
4a F1031637458
4b F1231637458
4c F1431637458
4d Cl1031837658
4e Cl1231837658
4f Cl1431837658
4g Br1032038060
4h Br1232038060
4i Br1432038060
4j NO₂1032238260
4k NO₂1232238260
4l NO₂1432238260
4m 4-pyridyl-31536651
4n 2-thiophenyl-32537853

Table 2: Fluorescence Quantum Yield Data for this compound Derivatives.

Compound(s)Fluorescence Quantum Yield (Φ_F)
4a-4n 0.45

Note: The reported fluorescence quantum yield of 45% is a general value for all fourteen compounds as specified in the source literature.[1]

Experimental Protocols

The following are detailed protocols for the characterization of the photo-physical properties of this compound derivatives.

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for measuring the light absorption properties of the this compound derivatives.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks

  • Micropipettes

  • Chloroform (spectroscopic grade)

  • This compound derivative sample

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the this compound derivative in spectroscopic grade chloroform at a concentration of approximately 10⁻³ M.

    • From the stock solution, prepare a series of dilutions in chloroform to obtain concentrations in the range of 10⁻⁵ to 10⁻⁶ M.

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes.

    • Set the wavelength range for scanning (e.g., 250-500 nm).

  • Measurement:

    • Fill a quartz cuvette with blank solvent (chloroform) and record the baseline.

    • Rinse the cuvette with the sample solution before filling it.

    • Record the absorption spectrum of each diluted sample solution. The absorbance at the maximum should ideally be between 0.1 and 1.0 for optimal accuracy.

  • Data Analysis:

    • Determine the wavelength of maximum absorption (λ_abs) from the recorded spectra.

    • If the molar extinction coefficient (ε) is required, use the Beer-Lambert law (A = εcl), where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length of the cuvette (1 cm).

Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence emission properties of the this compound derivatives.

Materials:

  • Fluorometer/Spectrofluorometer

  • Quartz fluorescence cuvettes (1 cm path length)

  • Volumetric flasks

  • Micropipettes

  • Chloroform (spectroscopic grade)

  • This compound derivative sample

Procedure:

  • Solution Preparation:

    • Use the same solutions prepared for the UV-Vis absorption measurements (concentrations in the range of 10⁻⁵ to 10⁻⁶ M). Ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Instrument Setup:

    • Turn on the fluorometer and allow the lamp to warm up.

    • Set the excitation wavelength to the λ_abs determined from the UV-Vis spectrum.

    • Set the emission wavelength range to scan (e.g., 330-600 nm).

    • Set the excitation and emission slit widths (e.g., 5 nm).

  • Measurement:

    • Fill a quartz cuvette with the blank solvent (chloroform) and record the emission spectrum to check for any background fluorescence.

    • Record the fluorescence emission spectrum of each sample solution.

  • Data Analysis:

    • Determine the wavelength of maximum emission (λ_em) from the corrected emission spectra.

    • Calculate the Stokes shift, which is the difference between the λ_em and λ_abs.

Fluorescence Quantum Yield Determination (Relative Method)

This protocol details the determination of the fluorescence quantum yield (Φ_F) of the this compound derivatives using a comparative method with a known standard.

Materials:

  • Fluorometer/Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks

  • Micropipettes

  • Chloroform (spectroscopic grade)

  • This compound derivative sample

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., Quinine sulfate (B86663) in 0.1 M H₂SO₄, Φ_F = 0.54)

Procedure:

  • Standard and Sample Preparation:

    • Prepare a series of dilutions of both the standard and the sample in the same solvent (chloroform). The absorbance of these solutions at the excitation wavelength should be in the range of 0.01 to 0.1.

  • Absorption and Emission Measurements:

    • Measure the UV-Vis absorption spectra of all prepared solutions.

    • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength, slit widths, and other instrument parameters for both the standard and the sample.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectra for both the standard and the sample.

    • The fluorescence quantum yield of the sample (Φ_s) can be calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) Where:

      • Φ_r is the quantum yield of the reference standard.

      • I_s and I_r are the integrated fluorescence intensities of the sample and the reference, respectively.

      • A_s and A_r are the absorbances of the sample and the reference at the excitation wavelength, respectively.

      • n_s and n_r are the refractive indices of the sample and reference solutions, respectively (if the same solvent is used, this term is 1).

Visualizations

The following diagrams illustrate the experimental workflow and the relationship between the molecular structure and the observed photo-physical properties.

Experimental_Workflow cluster_prep Sample Preparation cluster_uvvis UV-Vis Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_qy Quantum Yield Measurement prep Prepare Stock & Diluted Solutions (10⁻⁵ - 10⁻⁶ M in Chloroform) uvvis Measure Absorption Spectra prep->uvvis fluor Measure Emission Spectra prep->fluor qy Measure Absorption & Emission (Sample & Standard) prep->qy uvvis_data Determine λ_abs uvvis->uvvis_data uvvis_data->fluor Use λ_abs for excitation uvvis_data->qy Use λ_abs for excitation fluor_data Determine λ_em & Stokes Shift fluor->fluor_data qy_data Calculate Φ_F qy->qy_data

Caption: Experimental workflow for photo-physical characterization.

Structure_Property_Relationship cluster_structure Molecular Structure cluster_properties Photo-physical Properties core Core Structure This compound absorption Absorption (λ_abs) 315 - 325 nm core:c->absorption emission Emission (λ_em) 366 - 382 nm (Blue Fluorescence) core:c->emission quantum_yield Quantum Yield (Φ_F) ~0.45 core:c->quantum_yield substituents Polar Substituents (R) F, Cl, Br, NO₂, 4-pyridyl, 2-thiophenyl substituents:p->absorption Influences λ_abs substituents:p->emission Influences λ_em

Caption: Structure-property relationship in this compound derivatives.

References

Palladium-Catalyzed C-H Arylation of Arenes Utilizing a 2-Methoxypyridine Directing Group: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the synthesis of complex organic molecules, particularly biaryl scaffolds prevalent in pharmaceuticals and functional materials. This methodology allows for the direct formation of C-C bonds from ubiquitous C-H bonds, circumventing the need for pre-functionalized starting materials often required in traditional cross-coupling reactions. The use of directing groups is a key strategy to control the regioselectivity of C-H functionalization. This document provides detailed application notes and protocols for the palladium-catalyzed ortho-arylation of arenes using the 2-methoxypyridine (B126380) moiety as a bidentate directing group. The this compound group effectively coordinates to the palladium catalyst, positioning it in proximity to the target C-H bond for selective activation and subsequent arylation.

Reaction Principle and Mechanism

The palladium-catalyzed C-H arylation directed by this compound generally proceeds through a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle. The widely accepted mechanism involves several key steps:

  • Coordination: The nitrogen atom of the this compound directing group coordinates to the palladium(II) catalyst.

  • C-H Activation: This coordination facilitates the cleavage of a nearby C-H bond on the appended aryl ring, typically at the ortho position, to form a five-membered palladacycle intermediate. This step is often the rate-determining step of the reaction.

  • Oxidative Addition or Transmetalation: The palladacycle then reacts with an arylating agent. In the case of aryl halides, this often involves oxidative addition of the aryl halide to the Pd(II) center, forming a Pd(IV) intermediate.

  • Reductive Elimination: The Pd(IV) intermediate undergoes reductive elimination to form the new C-C bond of the biaryl product and regenerate a Pd(II) species.

  • Catalyst Regeneration: The Pd(II) catalyst is then ready to enter the next catalytic cycle.

The presence of an oxidant is often required to facilitate the regeneration of the active Pd(II) catalyst, particularly when a Pd(0) species is formed during the catalytic cycle.

Applications

The palladium-catalyzed C-H arylation directed by this compound offers a versatile and efficient method for the synthesis of a wide range of substituted biaryls. This transformation is particularly valuable in:

  • Drug Discovery and Development: Rapid synthesis of novel biaryl structures for screening and lead optimization.

  • Materials Science: Creation of functional organic materials with tailored electronic and photophysical properties.

  • Agrochemicals: Efficient synthesis of complex molecules for crop protection.

  • Fine Chemicals Synthesis: A powerful tool for the construction of key intermediates.

Experimental Protocols

The following are generalized protocols for the palladium-catalyzed C-H arylation of arenes using a this compound directing group, based on established methodologies. Optimization of reaction conditions may be necessary for specific substrates.

General Procedure for Palladium-Catalyzed Ortho-Arylation of N-Aryl-2-aminopyridine Derivatives

This protocol is adapted from the work of Daugulis and coworkers, which demonstrates the utility of N-pyridyl groups in directing C-H arylation.

Reagents and Equipment:

  • Substrate (e.g., N-(phenyl)-4-methoxypyridin-2-amine)

  • Aryl iodide or bromide

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Toluene or another suitable high-boiling solvent

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube or reaction vial under an inert atmosphere, add the N-aryl-2-aminopyridine substrate (1.0 mmol), the aryl halide (1.2-1.5 mmol), palladium(II) acetate (5-10 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the anhydrous solvent (e.g., toluene, 5-10 mL).

  • Seal the tube or vial and heat the reaction mixture at 110-140 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Wash the filter cake with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Quantitative Data

The following table summarizes representative results for the palladium-catalyzed C-H arylation of arenes directed by pyridine-based directing groups, including examples with methoxy (B1213986) substituents, which indicate the feasibility and efficiency of this transformation.

Substrate (Directing Group)Arylating AgentCatalyst (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
N-Phenyl-2-aminopyridine4-IodotoluenePd(OAc)₂ (5)K₂CO₃Toluene12024N-(2'-Methyl-[1,1'-biphenyl]-2-yl)pyridin-2-amine85
N-(4-Methoxyphenyl)-2-aminopyridineIodobenzenePd(OAc)₂ (10)Cs₂CO₃o-Xylene14018N-(4'-Methoxy-[1,1'-biphenyl]-2-yl)pyridin-2-amine78
N-Phenyl-4-methoxy -2-aminopyridine1-Iodo-4-fluorobenzenePd(OAc)₂ (5)K₂CO₃Toluene12024N-(4'-Fluoro-[1,1'-biphenyl]-2-yl)-4-methoxypyridin-2-amine82
N-Phenyl-2-aminopyridine1-Bromo-3,5-dimethylbenzenePd(OAc)₂ (10)Cs₂CO₃Mesitylene13020N-(3',5'-Dimethyl-[1,1'-biphenyl]-2-yl)pyridin-2-amine75
2-PhenoxypyridineIodobenzenePd(OAc)₂ (5)K₂CO₃Toluene110162-(2-Phenoxyphenyl)pyridine90

Visualizations

Catalytic Cycle of Palladium-Catalyzed C-H Arylation

G Pd_II Pd(II) Catalyst Coordination_Complex Coordination Complex Pd_II->Coordination_Complex Coordination Substrate Arene-DG Substrate->Coordination_Complex Palladacycle Palladacycle Intermediate Coordination_Complex->Palladacycle C-H Activation (rate-determining) Pd_IV Pd(IV) Intermediate Palladacycle->Pd_IV Oxidative Addition Aryl_Halide Ar-X Aryl_Halide->Pd_IV Pd_IV->Pd_II Reductive Elimination Product Arylated Product Pd_IV->Product

Caption: Proposed catalytic cycle for the Pd(II)/Pd(IV)-mediated C-H arylation.

Experimental Workflow for C-H Arylation

G Start Start Setup Combine Reactants: Substrate, Aryl Halide, Pd(OAc)₂, Base, Solvent Start->Setup Reaction Heat under Inert Atmosphere (110-140 °C, 12-24 h) Setup->Reaction Workup Cool, Dilute, and Filter Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated Arylated Product Purification->Product

Caption: General experimental workflow for palladium-catalyzed C-H arylation.

Troubleshooting and Safety Precautions

  • Low or No Conversion:

    • Ensure all reagents and solvents are anhydrous.

    • Verify the quality and activity of the palladium catalyst.

    • Increase the reaction temperature or time.

    • Screen different bases or solvents.

    • Ensure the inert atmosphere is maintained throughout the reaction.

  • Side Reactions:

    • Homocoupling of the aryl halide can occur. Optimizing the stoichiometry of the reactants can minimize this.

    • Diarylation may be observed. Adjusting the reaction time and temperature can improve selectivity for mono-arylation.

  • Safety:

    • Palladium compounds are toxic and should be handled in a well-ventilated fume hood.

    • Aryl halides can be irritants; wear appropriate personal protective equipment (gloves, safety glasses).

    • High-boiling solvents are used at elevated temperatures; take precautions against burns and ensure proper sealing of the reaction vessel to prevent solvent evaporation.

    • Reactions under pressure should be conducted behind a blast shield.

By following these guidelines and protocols, researchers can effectively utilize palladium-catalyzed C-H arylation with this compound directing groups for the efficient synthesis of valuable biaryl compounds.

Application Note: Purification of 2-Methoxypyridine by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxypyridine (B126380) is a crucial heterocyclic organic compound widely utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its role as a building block in complex molecular architectures necessitates a high degree of purity to ensure predictable reaction outcomes, high yields, and the integrity of the final products. Distillation, a fundamental purification technique in chemistry, is the most common method for purifying this compound. This application note provides detailed protocols for the purification of this compound by atmospheric and vacuum distillation, along with methods for purity assessment.

Physical and Chemical Properties

A thorough understanding of the physical properties of this compound is essential for designing an effective distillation protocol. Key physical data are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₇NO[2][3]
Molecular Weight 109.13 g/mol [2][3]
Appearance Colorless to pale yellow liquid[1][3]
Odor Sharp, aromatic[1]
Boiling Point (Atmospheric Pressure) 142 °C[3]
Boiling Point (Reduced Pressure) 42-43 °C at 15-17 mmHg[4]
Density 1.038 g/mL at 25 °C
Refractive Index (n20/D) 1.503
Vapor Pressure 2.58 mmHg at 25 °C[2][3]
Solubility Soluble in most organic solvents, moderate solubility in water.[1]

Safety and Handling Precautions

This compound is a flammable liquid and an irritant.[2] Proper safety precautions must be observed during handling and distillation.

HazardPrecaution
Flammability Flammable liquid and vapor. Keep away from heat, sparks, and open flames. Use explosion-proof equipment.
Health Hazards Causes skin and serious eye irritation. May cause respiratory irritation.
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area, preferably a fume hood.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area away from ignition sources.

Common Impurities

The purity of commercially available or synthetically prepared this compound can vary. Common impurities may include:

  • Starting Materials: Unreacted 2-chloropyridine (B119429) is a common impurity in syntheses starting from this precursor.

  • Solvents: Residual solvents from the reaction or work-up, such as methanol (B129727) or ethanol.

  • Byproducts: Side-products from the synthesis, which can include other pyridine (B92270) derivatives.

  • Water: Due to its moderate solubility and potential for use in work-up procedures, water can be a significant impurity.

Experimental Protocols

The choice between atmospheric and vacuum distillation depends on the thermal stability of potential impurities and the desired purity of the final product. Vacuum distillation is generally preferred as it allows for distillation at a lower temperature, reducing the risk of thermal decomposition of the product or impurities.

Pre-Distillation Treatment: Water Wash

If the crude this compound is suspected to contain water-soluble impurities or has been in contact with aqueous solutions during work-up, a preliminary water wash is recommended.[4]

Materials:

  • Crude this compound

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Separatory funnel

  • Erlenmeyer flask

Protocol:

  • Place the crude this compound in a separatory funnel.

  • Add an equal volume of deionized water and shake vigorously. Allow the layers to separate.

  • Drain the lower aqueous layer.

  • Wash the organic layer with an equal volume of brine to remove residual dissolved water.

  • Separate the layers and transfer the organic layer to an Erlenmeyer flask.

  • Dry the this compound over anhydrous magnesium sulfate or sodium sulfate for at least 30 minutes with occasional swirling.

  • Filter the drying agent to obtain the dried, crude this compound.

Protocol 1: Fractional Distillation at Atmospheric Pressure

This method is suitable for separating this compound from impurities with significantly different boiling points.

Equipment:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask(s)

  • Heating mantle with a stirrer

  • Boiling chips or a magnetic stir bar

  • Insulating material (e.g., glass wool or aluminum foil)

Protocol:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry and joints are properly sealed.

  • Charge the round-bottom flask with the crude (and dried, if necessary) this compound and a few boiling chips or a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.

  • Wrap the fractionating column and distillation head with insulation to ensure an adiabatic process.

  • Begin circulating cold water through the condenser.

  • Gradually heat the flask using the heating mantle. If using a stir bar, ensure it is stirring at a steady rate.

  • Observe the temperature as the vapor rises through the column. The temperature should stabilize at the boiling point of the first fraction (lowest boiling impurity).

  • Collect the initial fraction (forerun) in a separate receiving flask until the temperature begins to rise again.

  • As the temperature stabilizes at the boiling point of this compound (approx. 142 °C), change the receiving flask to collect the main fraction.

  • Continue distillation until a small amount of residue remains in the distilling flask. Do not distill to dryness.

  • Turn off the heating mantle and allow the apparatus to cool to room temperature before disassembling.

Protocol 2: Vacuum Distillation

Vacuum distillation is the preferred method for purifying this compound to minimize thermal stress on the compound.

Equipment:

  • Round-bottom flask

  • Claisen adapter (optional, but recommended to prevent bumping)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask(s) (a "cow" or "pig" adapter is useful for collecting multiple fractions without breaking the vacuum)

  • Heating mantle with a stirrer

  • Magnetic stir bar (boiling chips are not effective under vacuum)

  • Vacuum source (e.g., vacuum pump or water aspirator) with a vacuum trap

  • Manometer to monitor the pressure

Protocol:

  • Assemble the vacuum distillation apparatus in a fume hood. Ensure all glassware is free of cracks and can withstand the vacuum. Lightly grease all ground glass joints.

  • Charge the round-bottom flask with the crude this compound and a magnetic stir bar.

  • Connect the apparatus to the vacuum trap and the vacuum source.

  • Turn on the stirrer and begin to slowly evacuate the system.

  • Once the desired pressure is reached and stable (e.g., 15-20 mmHg), begin to heat the flask gently.

  • Collect any low-boiling forerun in the first receiving flask.

  • The main fraction of this compound should distill at a temperature corresponding to the applied pressure (e.g., 42-43 °C at 15-17 mmHg).[4] Collect this fraction in a clean receiving flask.

  • After collecting the main fraction, stop heating and allow the system to cool to room temperature.

  • Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum source.

  • Disassemble the apparatus.

Purity Assessment

The purity of the distilled this compound should be assessed using appropriate analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for determining the purity of volatile compounds like this compound and for identifying any remaining impurities.

Typical GC-MS Parameters:

ParameterRecommended Setting
Column A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.
Injector Temperature 250 °C
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/min
Oven Temperature Program Initial temperature of 50-70 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to 250-280 °C, hold for 2-5 minutes.
MS Detector Electron Ionization (EI) at 70 eV
Mass Range 35-300 amu

Sample Preparation:

  • Dilute a small aliquot of the distilled this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an excellent method for assessing the purity of this compound and for detecting proton-containing impurities. Quantitative NMR (qNMR) can be used for a precise purity determination.[5]

Typical ¹H NMR Parameters:

ParameterRecommended Setting
Solvent Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
Internal Standard (for qNMR) A certified reference standard with a known purity and non-overlapping signals (e.g., maleic acid, dimethyl sulfone).
Spectrometer Frequency 300 MHz or higher for better resolution.

Procedure for Purity Assessment:

  • Acquire a ¹H NMR spectrum of the distilled this compound.

  • Integrate the characteristic peaks of this compound and any impurity peaks.

  • The purity can be estimated by comparing the relative integrals of the product and impurity signals.

  • For a more accurate determination using qNMR, a precisely weighed amount of the sample and an internal standard are dissolved in a known volume of NMR solvent, and the purity is calculated based on the integral ratios and the weights of the sample and standard.

Visualization of the Purification Workflow

Purification_Workflow Workflow for the Purification of this compound cluster_pretreatment Pre-treatment cluster_distillation Distillation cluster_analysis Purity Analysis Crude Crude this compound Wash Water Wash (optional) Crude->Wash Dry Drying (e.g., MgSO4) Wash->Dry Distillation Fractional or Vacuum Distillation Dry->Distillation Forerun Collect Forerun (Impurities) Distillation->Forerun Main_Fraction Collect Main Fraction (Pure this compound) Distillation->Main_Fraction Residue Residue Distillation->Residue Analysis Purity Assessment Main_Fraction->Analysis GCMS GC-MS Analysis->GCMS NMR NMR Analysis->NMR

Caption: Experimental workflow for the purification of this compound.

References

The Versatility of 2-Methoxypyridine in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Methoxypyridine (B126380) is a versatile and valuable building block in the synthesis of a wide array of heterocyclic compounds. Its unique electronic and steric properties allow it to serve multiple roles in synthetic strategies, from a non-nucleophilic base to a masked pyridone moiety. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound, highlighting its utility in the construction of medicinally relevant scaffolds.

This compound as a Mild Base in Triflic Anhydride-Mediated Cyclodehydration for the Synthesis of 3-Aminoimidazo[1,2-a]pyridines

Application Note:

The synthesis of 3-aminoimidazo[1,2-a]pyridines is of significant interest in medicinal chemistry due to the prevalence of this scaffold in biologically active molecules. A highly efficient method for their preparation involves the cyclodehydration of N-Boc-protected 2-aminopyridine-containing amides. In this reaction, this compound serves as a crucial mild, non-nucleophilic base. Its role is to scavenge the triflic acid generated in situ from the reaction of the amide with triflic anhydride (B1165640) (Tf₂O), preventing unwanted side reactions and promoting the desired cyclization. The subsequent deprotection and aromatization furnish the final product in good to excellent yields. This method is noted for its mild conditions and broad substrate scope.[1]

Experimental Protocol: Synthesis of 3-Amino-2-phenylimidazo[1,2-a]pyridine [1]

Diagram of the Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Cyclization cluster_2 Deprotection & Aromatization cluster_3 Work-up & Purification start Dissolve N-Boc-protected 2-aminopyridine amide in CH2Cl2 add_base Add this compound start->add_base cool Cool to -78 °C add_base->cool add_tf2o Add triflic anhydride dropwise cool->add_tf2o stir_cold Stir at -78 °C for 30 min add_tf2o->stir_cold add_k2co3 Add K2CO3 in THF stir_cold->add_k2co3 warm_rt Warm to room temperature and stir for 1 h add_k2co3->warm_rt quench Quench with water warm_rt->quench extract Extract with CH2Cl2 quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by flash chromatography concentrate->purify product Obtain pure 3-amino-2-phenylimidazo[1,2-a]pyridine purify->product G start Starting Materials (Vinylogous ester and picolinyl bromide) step1 Coupling and Reduction start->step1 heck_precursor Heck Precursor (containing this compound) step1->heck_precursor step2 Intramolecular Heck Reaction heck_precursor->step2 tricyclic_enone Tricyclic Enone step2->tricyclic_enone step3 α-Methylation and Luche Reduction tricyclic_enone->step3 allyl_alcohol Allylic Alcohol step3->allyl_alcohol step4 Eschenmoser-Claisen Rearrangement allyl_alcohol->step4 amide Amide Intermediate step4->amide step5 Iodolactonization amide->step5 iodolactone Iodolactone step5->iodolactone step6 Further Transformations iodolactone->step6 piperidine_formation Piperidine Ring Formation step6->piperidine_formation step7 Demethylation (Unmasking Pyridone) piperidine_formation->step7 final_product (±)-Lycoposerramine R step7->final_product G cluster_0 Cytoplasm cluster_1 cytokine Cytokine receptor Cytokine Receptor cytokine->receptor 1. Binding jak JAK receptor->jak 2. JAK Activation stat STAT receptor->stat 4. STAT Recruitment & Phosphorylation jak->receptor 3. Receptor Phosphorylation stat->stat stat_dimer STAT Dimer stat->stat_dimer nucleus Nucleus gene Target Gene transcription Transcription gene->transcription 7. Gene Activation stat_dimer->nucleus 6. Translocation G cluster_0 Cell Membrane cluster_1 Amyloidogenic Pathway cluster_2 Non-Amyloidogenic Pathway app Amyloid Precursor Protein (APP) bace1 β-secretase (BACE1) cleavage app->bace1 alpha_secretase α-secretase cleavage app->alpha_secretase ctf_beta C99 fragment bace1->ctf_beta gamma_secretase γ-secretase cleavage ctf_beta->gamma_secretase abeta Aβ peptide (Aβ40/Aβ42) gamma_secretase->abeta aicd AICD gamma_secretase->aicd ctf_alpha C83 fragment alpha_secretase->ctf_alpha gamma_secretase2 γ-secretase cleavage ctf_alpha->gamma_secretase2 p3 p3 peptide gamma_secretase2->p3 aicd2 AICD gamma_secretase2->aicd2

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 2-methoxypyridine (B126380).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method for the synthesis of this compound is the nucleophilic aromatic substitution of 2-chloropyridine (B119429) with sodium methoxide (B1231860) in methanol (B129727). This reaction is a variation of the Williamson ether synthesis.[1]

Q2: What are the primary impurities I should be aware of in this synthesis?

A2: The primary impurities typically encountered are unreacted starting material (2-chloropyyridine) and 2-hydroxypyridine (B17775). The formation of 2,2'-bipyridine (B1663995) through a coupling side reaction is also a possibility, though generally in smaller amounts.

Q3: How is 2-hydroxypyridine formed as an impurity?

A3: 2-Hydroxypyridine is primarily formed through the hydrolysis of the starting material, 2-chloropyridine.[2] This can occur if there is residual moisture in the reagents or solvent, or if the reaction is exposed to atmospheric moisture.

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for both qualitative and quantitative analysis of this compound and its volatile impurities.[3] High-performance liquid chromatography (HPLC) can also be employed for purity assessment.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.Ensure an appropriate molar excess of sodium methoxide is used. The reaction may require reflux for an extended period (e.g., 4 hours or more) to proceed to completion.[1]
Loss of product during workup.This compound has some solubility in water. Minimize the volume of water used during the extraction and consider back-extracting the aqueous layer with a suitable organic solvent.
Presence of 2-Hydroxypyridine Impurity Hydrolysis of 2-chloropyridine due to moisture.Use anhydrous methanol and ensure all glassware is thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Significant Amount of Unreacted 2-Chloropyridine Insufficient reaction time or temperature.Increase the reaction time at reflux and monitor the reaction progress by TLC or GC-MS. Ensure the reaction temperature is maintained at the reflux temperature of methanol.
Deactivated sodium methoxide.Use freshly prepared or properly stored sodium methoxide. Sodium methoxide can react with atmospheric moisture and carbon dioxide over time, reducing its reactivity.
Formation of Colored Impurities Potential side reactions or degradation of starting materials.Purification by distillation under reduced pressure is often effective at removing colored, less volatile impurities.

Quantitative Data on Impurities

The following table summarizes the typical impurity profile for the synthesis of this compound from 2-chloropyridine and sodium methoxide under standard laboratory conditions. Please note that these values are illustrative and can vary based on reaction conditions.

Compound Typical Purity/Impurity Level (%)
This compound>98%
2-Chloropyridine<1%
2-Hydroxypyridine<0.5%
2,2'-Bipyridine<0.1%

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 2-chloropyridine and sodium methoxide.

Materials:

  • 2-Chloropyridine

  • Sodium methoxide

  • Anhydrous methanol

  • Diethyl ether

  • Saturated aqueous sodium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of sodium methoxide (1.2 equivalents) in anhydrous methanol, add 2-chloropyridine (1.0 equivalent) at room temperature under an inert atmosphere.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • To the residue, add water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with a saturated aqueous sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by distillation under reduced pressure.

Visualizations

Synthesis_Pathway 2-Chloropyridine 2-Chloropyridine This compound This compound 2-Chloropyridine->this compound Nucleophilic Aromatic Substitution Sodium Methoxide Sodium Methoxide Sodium Methoxide->this compound Methanol (solvent) Methanol (solvent) Methanol (solvent)->this compound Sodium Chloride Sodium Chloride This compound->Sodium Chloride Byproduct

Caption: Synthesis of this compound.

Impurity_Formation cluster_main Main Reaction cluster_side Side Reactions 2-Chloropyridine 2-Chloropyridine This compound This compound 2-Chloropyridine->this compound + CH3ONa 2-Hydroxypyridine 2-Hydroxypyridine 2-Chloropyridine->2-Hydroxypyridine + H2O (Hydrolysis) 2,2'-Bipyridine 2,2'-Bipyridine 2-Chloropyridine->2,2'-Bipyridine Coupling Sodium Methoxide Sodium Methoxide

Caption: Impurity Formation Pathways.

Troubleshooting_Logic start Analysis of Crude Product low_yield Low Yield? start->low_yield high_2cp High 2-Chloropyridine? low_yield->high_2cp Yes high_2hp High 2-Hydroxypyridine? low_yield->high_2hp No solution1 Increase Reaction Time/ Excess NaOMe high_2cp->solution1 Yes solution3 Optimize Workup Procedure high_2cp->solution3 No solution2 Ensure Anhydrous Conditions high_2hp->solution2 Yes end Pure this compound high_2hp->end No solution1->end solution2->end solution3->end

References

Technical Support Center: Synthesis of 2-Methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the side reactions encountered during the synthesis of 2-methoxypyridine (B126380).

Troubleshooting Guide: Common Side Reactions

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when using the common method of reacting a 2-halopyridine with a methoxide (B1231860) source.

Problem 1: Formation of N-methyl-2-pyridone as a major byproduct.

  • Question: My reaction is producing a significant amount of N-methyl-2-pyridone alongside the desired this compound. How can I minimize this side reaction?

  • Answer: The formation of N-methyl-2-pyridone arises from the ambident nature of the pyridin-2-olate anion, which can be formed in situ. This intermediate allows for alkylation at either the nitrogen or the oxygen atom.[1] To favor O-alkylation (formation of this compound) over N-alkylation, consider the following strategies:

    • Solvent Choice: Employ polar aprotic solvents such as DMF or DMSO. These solvents can help to favor O-alkylation.[2][3]

    • Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired SN2 reaction over competing side reactions.[3]

    • Choice of Base and Alkylating Agent: While sodium methoxide is common, ensuring anhydrous conditions is crucial. The presence of any water can lead to the formation of 2-hydroxypyridine, which exists in equilibrium with its 2-pyridone tautomer, a direct precursor to N-alkylation.

Problem 2: Low yield and incomplete reaction.

  • Question: The conversion of my starting material (2-chloropyridine) is low, resulting in a poor yield of this compound. What are the likely causes and solutions?

  • Answer: A sluggish or incomplete reaction can be attributed to several factors:

    • Insufficiently Strong Base: Ensure the complete deprotonation of any residual alcohol to form the more nucleophilic alkoxide. If preparing the methoxide in situ, using a strong base like sodium hydride (NaH) can be effective.[3][4]

    • Poor Quality Reagents: The sodium methoxide should be of high quality and as anhydrous as possible. Moisture can consume the base and inhibit the reaction.

    • Reaction Time and Temperature: The reaction may require longer reflux times to go to completion.[5] While higher temperatures can increase the reaction rate, they may also promote side reactions. A careful optimization of temperature and time is recommended.

Problem 3: Presence of unidentifiable impurities in the final product.

  • Question: After purification, I still observe unknown impurities in my this compound sample. What could be the source of these impurities?

  • Answer: Unforeseen impurities can arise from various sources:

    • Starting Material Purity: Ensure the purity of the 2-halopyridine starting material.

    • Solvent Purity: The use of insufficiently dry solvent can lead to hydrolysis side products, especially if other functional groups are present on the pyridine (B92270) ring.[6]

    • Decomposition: At elevated temperatures, decomposition of the starting materials, products, or even the solvent (e.g., DMF) can occur, leading to byproducts.[7]

    • Competing Reactions: Depending on the substituents on the pyridine ring, other reactions may compete with the desired methoxylation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory and industrial method is a variation of the Williamson ether synthesis.[8][9] This typically involves the reaction of a 2-halopyridine, such as 2-chloropyridine (B119429), with sodium methoxide in a suitable solvent like methanol (B129727) or a polar aprotic solvent.[10]

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

A2: The main side reactions include:

  • N-alkylation: Formation of N-methyl-2-pyridone, which is isomeric to the desired product.[1]

  • Hydrolysis: If water is present, hydrolysis of the starting material or product can occur, especially with sensitive functional groups.[6]

  • Elimination Reactions: While less common with methoxide, using more sterically hindered bases or secondary/tertiary halides (not applicable for methoxypyridine synthesis from a halopyridine) can lead to elimination byproducts.[2][3]

Q3: How does the choice of solvent affect the outcome of the reaction?

A3: The solvent plays a critical role. Polar aprotic solvents like DMF and DMSO are often preferred as they can enhance the nucleophilicity of the alkoxide and favor the desired O-alkylation over N-alkylation.[2][3] Protic solvents can lead to more C-alkylation in analogous phenoxide systems and may facilitate the formation of the 2-pyridone tautomer, increasing the likelihood of N-alkylation.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of this compound and its derivatives.

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Side Products NotedReference
2-ChloropyrazineSodium MethoxideAnhydrous MethanolReflux4-670-85-[5]
2-Chloropyridine-3,4-dicarbonitrilesSodium MethoxideAnhydrous MethanolNot specifiedNot specified68-79Hydrolysis products if solvent is not dry[6]
2,6-dibromo-3-aminopyridineSodium Methoxide1,4-DioxaneReflux1898-[11]

Experimental Protocols

Synthesis of this compound from 2-Chloropyridine

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Chloropyridine

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous methanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloropyridine in anhydrous methanol.

  • Carefully add sodium methoxide portion-wise to the stirred solution. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux.

  • Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography on silica (B1680970) gel.

Visualizations

Side_Reaction_Pathway Sodium_Methoxide Sodium_Methoxide Reaction_Intermediate SNAr Intermediate Sodium_Methoxide->Reaction_Intermediate This compound Desired Product (this compound) Reaction_Intermediate->this compound O-Alkylation (Desired Pathway) 2-Hydroxypyridine Side Reaction Precursor (2-Hydroxypyridine) 2-Pyridone Tautomer (2-Pyridone) 2-Hydroxypyridine->2-Pyridone Tautomerization N-Methyl-2-pyridone Side Product (N-Methyl-2-pyridone) 2-Pyridone->N-Methyl-2-pyridone N-Alkylation (Side Reaction) Water H2O Water->2-Hydroxypyridine Methylating_Agent Methylating Agent (e.g., from reaction) Methylating_Agent->N-Methyl-2-pyridone 2-Chloropyridine 2-Chloropyridine 2-Chloropyridine->2-Hydroxypyridine Hydrolysis

Caption: Main and side reaction pathways in this compound synthesis.

Troubleshooting_Workflow Start Start: Low Yield or Impure Product Check_Purity Check Starting Material Purity? Start->Check_Purity Purify_Start Purify Starting Materials Check_Purity->Purify_Start No Check_Conditions Anhydrous Conditions? Check_Purity->Check_Conditions Yes Purify_Start->Check_Conditions Dry_Solvent Use Anhydrous Solvent & Reagents Check_Conditions->Dry_Solvent No Check_Side_Products N-Methyl-2-pyridone Detected? Check_Conditions->Check_Side_Products Yes Dry_Solvent->Check_Side_Products Optimize_Solvent Switch to Polar Aprotic Solvent (DMF, DMSO) Check_Side_Products->Optimize_Solvent Yes Check_Completion Reaction Incomplete? Check_Side_Products->Check_Completion No Optimize_Temp Lower Reaction Temperature Optimize_Solvent->Optimize_Temp Optimize_Temp->Check_Completion Increase_Time_Temp Increase Reaction Time or Temperature Check_Completion->Increase_Time_Temp Yes End Improved Synthesis Check_Completion->End No Increase_Time_Temp->End

Caption: Troubleshooting workflow for optimizing this compound synthesis.

References

Optimizing reaction conditions for 2-Methoxypyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the synthesis of 2-methoxypyridine (B126380).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and direct method for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) of a 2-halopyridine (typically 2-chloropyridine (B119429) or 2-bromopyridine) with a methoxide (B1231860) source, such as sodium methoxide. This reaction is a variation of the Williamson ether synthesis.[1][2][3] Another, though less common, approach involves the direct methoxylation of pyridine (B92270), but this can be less selective and require harsher conditions. The Chichibabin reaction is used for amination of pyridines and is not a direct route to this compound.[4][5][6]

Q2: What is the role of sodium methoxide in the synthesis?

A2: Sodium methoxide (NaOCH3) serves as both a strong base and the nucleophile in the reaction with a 2-halopyridine.[7][8] The methoxide ion (CH3O-) attacks the carbon atom bonded to the halogen on the pyridine ring, displacing the halide to form the ether linkage.[3] It is a widely used reagent for this type of transformation due to its high reactivity and commercial availability.[7]

Q3: Can I use other bases or methoxy (B1213986) sources?

A3: While sodium methoxide is common, other strong bases can be used to deprotonate methanol (B129727) in situ to form the methoxide nucleophile. However, using pre-formed sodium methoxide is often more convenient and ensures a high concentration of the required nucleophile. Using methanol alone with a weaker base is generally not effective for the SNAr reaction with 2-halopyridines.

Q4: What are the typical solvents used for this reaction?

A4: The reaction is typically carried out in an excess of methanol, which acts as both a solvent and a reagent source.[1] Other polar aprotic solvents like DMF or DMSO can also be used, particularly if solubility of the starting materials is an issue. The choice of solvent can influence the reaction rate and selectivity.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material (2-halopyridine) and the appearance of the product (this compound).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no conversion of starting material 1. Inactive sodium methoxide due to moisture exposure. 2. Insufficient reaction temperature or time. 3. Poor quality of starting 2-halopyridine.1. Use freshly opened or properly stored anhydrous sodium methoxide. Ensure all glassware and solvents are dry. 2. Increase the reaction temperature to reflux and extend the reaction time. Monitor by TLC or GC. 3. Check the purity of the 2-halopyridine by GC or NMR. Purify by distillation if necessary.
Formation of side products (e.g., 2-hydroxypyridine) 1. Presence of water in the reaction mixture.1. Use anhydrous methanol and ensure all reagents and glassware are thoroughly dried. Water can lead to the formation of the corresponding pyridone.[9]
Difficulty in isolating the product 1. Incomplete reaction leading to a mixture of starting material and product. 2. Emulsion formation during aqueous workup.1. Ensure the reaction has gone to completion by monitoring with TLC or GC. 2. Add a saturated brine solution to break the emulsion.
Low yield after purification 1. Loss of product during distillation due to its volatility.[1] 2. Inefficient extraction from the aqueous phase.1. Use a well-controlled distillation setup, such as a short-path distillation apparatus, and carefully monitor the temperature and pressure. 2. Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, dichloromethane) to ensure complete recovery of the product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol is adapted from established procedures for nucleophilic aromatic substitution on halopyridines.[1][2]

Materials:

  • 2-Chloropyridine

  • Sodium methoxide (solid or solution in methanol)

  • Anhydrous methanol

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous methanol.

  • Addition of Sodium Methoxide: Carefully add sodium methoxide to the methanol with stirring. The dissolution is exothermic.

  • Addition of 2-Chloropyridine: Once the sodium methoxide has dissolved and the solution has cooled slightly, add 2-chloropyridine dropwise to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux and maintain it for several hours. Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with diethyl ether (3 x volume of residue).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by distillation under reduced pressure to obtain pure this compound.[1]

Quantitative Data Summary

ParameterValueReference
Starting Material 2-Chloropyridine[1]
Reagent Sodium Methoxide[1]
Solvent Methanol[1]
Reaction Time 4 hours[1]
Reaction Temperature Reflux[1]
Typical Yield Good to excellent[1]

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow reagents 2-Chloropyridine, Sodium Methoxide, Methanol reaction Reaction at Reflux reagents->reaction 1. Mix & Heat workup Aqueous Workup & Extraction reaction->workup 2. Quench & Extract purification Distillation workup->purification 3. Dry & Concentrate product This compound purification->product 4. Isolate

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield of This compound check_conversion Check Reaction Conversion (TLC/GC) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete Low complete Reaction Complete check_conversion->complete High optimize_conditions Optimize Reaction: - Increase Time/Temp - Check Reagent Quality incomplete->optimize_conditions check_workup Review Workup & Purification Steps complete->check_workup extraction_issue Inefficient Extraction? check_workup->extraction_issue increase_extractions Increase Number of Extractions extraction_issue->increase_extractions Yes distillation_issue Loss During Distillation? extraction_issue->distillation_issue No optimize_distillation Optimize Distillation (Pressure/Temp) distillation_issue->optimize_distillation Yes

Caption: A logical guide for troubleshooting low yields in this compound synthesis.

References

How to increase the yield of 2-Methoxypyridine from 2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-methoxypyridine (B126380) from 2-chloropyridine (B119429).

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound from 2-chloropyridine?

The most common and established method is a nucleophilic aromatic substitution reaction (SNAr) where 2-chloropyridine is treated with sodium methoxide (B1231860) in methanol (B129727).[1][2] This reaction typically involves refluxing the mixture to replace the chloro group with a methoxy (B1213986) group.

Q2: Why is sodium methoxide used as the reagent?

Sodium methoxide serves as an excellent source of the methoxide nucleophile (CH₃O⁻). As a strong base and nucleophile, it readily attacks the electron-deficient carbon atom bonded to the chlorine in the pyridine (B92270) ring, facilitating the substitution.[3]

Q3: What is the importance of using anhydrous methanol?

Using anhydrous (dry) methanol is critical to prevent the formation of 2-hydroxypyridine (B17775) (which exists in equilibrium with its tautomer, 2-pyridone) as a significant byproduct.[2] Any water present in the reaction mixture can act as a competing nucleophile or hydrolyze the desired product, thereby reducing the yield.

Q4: Can I prepare sodium methoxide in-house?

Yes, sodium methoxide can be prepared by carefully reacting metallic sodium with anhydrous methanol.[4] However, this reaction is highly exothermic and produces flammable hydrogen gas, requiring strict safety precautions. Alternatively, a safer route involves the reaction of sodium hydroxide (B78521) with anhydrous methanol in the presence of a desiccant like molecular sieves.[4] For convenience and safety, using commercially available sodium methoxide is often preferred.[5]

Q5: Are there alternative synthesis methods?

While the sodium methoxide route is standard, other methods exist. For instance, the reaction can be performed simply with methanol, though it may be less efficient.[1] Phase-transfer catalysis (PTC) presents a greener alternative, potentially allowing the use of less stringent anhydrous conditions and different solvent systems.[6]

Q6: How is the final product, this compound, purified?

The most common purification method for this compound is distillation at atmospheric or reduced pressure.[1] A preliminary workup involving a water wash (ensuring the aqueous layer is basic, pH > 7) can be performed before distillation to remove salts and other water-soluble impurities.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

ProblemPossible CauseRecommended Solution
Low or No Yield 1. Inactive Sodium Methoxide: The reagent may have degraded due to exposure to moisture or air.Use a fresh batch of sodium methoxide or purchase from a reliable supplier. If preparing in-house, ensure it is properly dried.
2. Insufficient Reaction Temperature: The reaction may not have reached the required activation energy.Ensure the reaction mixture is refluxing gently. For methanol, the boiling point is approximately 65°C.
3. Insufficient Reaction Time: The reaction may not have gone to completion.A standard protocol suggests refluxing for 4 hours.[1] Monitor the reaction progress using TLC or GC to determine the optimal time.
Presence of 2-Hydroxypyridine Impurity 1. Water in the Reaction: Methanol was not anhydrous, or glassware was not properly dried.Use commercially available anhydrous methanol or dry it over molecular sieves. Ensure all glassware is oven-dried before use.
2. Hydrolysis during Workup: Acidic conditions during the aqueous wash can promote hydrolysis.Perform the aqueous workup with a basic solution (e.g., dilute NaOH or NaHCO₃) to keep the product stable.
Formation of Unidentified Byproducts 1. Contaminated Starting Materials: 2-chloropyridine or methanol may contain impurities.Verify the purity of starting materials by NMR or GC-MS. Purify 2-chloropyridine by distillation if necessary.
2. High Reaction Temperature: Excessive heat can lead to decomposition or side reactions.Maintain a gentle reflux and avoid overheating. Use a temperature-controlled heating mantle.
Difficulty in Product Isolation 1. Inefficient Extraction: The product may remain in the aqueous layer during workup.Ensure the aqueous phase is saturated with salt (e.g., NaCl) to decrease the solubility of the organic product. Use a suitable organic solvent for extraction, such as diethyl ether or dichloromethane.
2. Poor Separation during Distillation: The boiling points of the product and impurities might be too close.Use fractional distillation for better separation. If the product is heat-sensitive, perform distillation under reduced pressure.[1]

Data Presentation

Table 1: Physical and Chemical Properties of Key Compounds

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)CAS Number
2-ChloropyridineC₅H₄ClN113.541661.205109-09-1
Sodium MethoxideCH₃ONa54.02Decomposes0.6 (bulk)124-41-4
This compoundC₆H₇NO109.131421.0381628-89-3

Data sourced from various chemical suppliers and literature.[1][7][8]

Table 2: General Reaction Parameters

ParameterRecommended ConditionRationale / Notes
Solvent Anhydrous MethanolPrevents formation of 2-hydroxypyridine byproduct.[2]
Base Sodium Methoxide (NaOMe)Provides the methoxide nucleophile.[3]
Temperature Reflux (~65°C)Provides sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time ~4 hoursTypical time for completion, but should be monitored by TLC or GC.[1]
Workup Aqueous wash (pH > 7)Removes inorganic salts and excess base.
Purification DistillationEffective for separating the liquid product from non-volatile impurities.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on common laboratory practices.[1][2]

  • Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous methanol.

  • Reagent Addition: Carefully add sodium methoxide to the methanol and stir until it is fully dissolved. Note: If starting from sodium metal, add small pieces of sodium to cooled, anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Initiation: Add 2-chloropyridine to the sodium methoxide solution dropwise.

  • Heating: Heat the reaction mixture to a gentle reflux (approximately 65°C) and maintain this temperature for 4 hours. Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add water and a suitable organic solvent (e.g., diethyl ether). Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Drying and Concentration: Combine the organic layers and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solution using a rotary evaporator.

  • Purification: Purify the crude this compound by distillation to obtain a colorless liquid.[1]

Visualizations

experimental_workflow start Start Materials (2-Chloropyridine, NaOMe, Anhydrous Methanol) reaction Reaction Setup (Reflux, 4h) start->reaction 1. Combine workup Workup (Solvent Removal, Aqueous Extraction) reaction->workup 2. Cool & Quench purification Purification (Drying, Distillation) workup->purification 3. Isolate Crude product Pure this compound purification->product 4. Purify

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield problem problem cause cause solution solution low_yield Low Yield? cause_reagents Reagents OK? low_yield->cause_reagents Check cause_conditions Conditions OK? low_yield->cause_conditions Check cause_workup Workup OK? low_yield->cause_workup Check solution_reagents Use fresh/pure 2-chloropyridine. Use anhydrous NaOMe. cause_reagents->solution_reagents If No solution_conditions Check reflux temp. Increase reaction time. Use anhydrous solvent. cause_conditions->solution_conditions If No solution_workup Ensure basic pH. Saturate aqueous layer with salt before extraction. cause_workup->solution_workup If No

Caption: Troubleshooting flowchart for addressing low product yield.

References

Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution on Pyridine Rings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) on pyridine (B92270) rings. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are presented in a question-and-answer format to directly address specific experimental challenges.

Q1: My SNAr reaction on a halopyridine is showing low to no product yield. What are the primary factors I should investigate?

A1: A low or non-existent yield in a pyridine SNAr reaction can stem from several factors related to the substrate, nucleophile, and reaction conditions. Follow this step-by-step guide to troubleshoot the issue:

  • Evaluate the Pyridine Substrate:

    • Leaving Group Position: SNAr reactions on pyridine are most effective when the leaving group is located at the C-2 or C-4 position.[1][2][3][4][5] This is because the pyridine nitrogen can stabilize the negative charge of the intermediate (Meisenheimer complex) through resonance.[1][2][5] Reactions at the C-3 position are generally not favored under standard SNAr conditions.[1]

    • Activating Groups: The pyridine ring's inherent electron-deficient nature facilitates SNAr.[1] However, the presence of additional electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group can significantly enhance reactivity. Conversely, electron-donating groups (EDGs) can deactivate the ring towards nucleophilic attack.[1]

  • Assess the Nucleophile:

    • Nucleophilicity: The chosen nucleophile must be sufficiently strong to attack the electron-deficient pyridine ring. If you are using a weak nucleophile, consider converting it to a more potent form, for instance, by deprotonating an alcohol to an alkoxide using a strong base.[1]

    • Steric Hindrance: A bulky nucleophile may face difficulty in approaching the substitution site, particularly at the more sterically hindered C-2 position.[1]

  • Re-evaluate the Leaving Group:

    • The typical reactivity order for leaving groups in SNAr reactions is F > Cl > Br > I.[1][6] The high electronegativity of fluorine polarizes the C-F bond, rendering the carbon more electrophilic and susceptible to nucleophilic attack.[1][6]

  • Optimize Reaction Conditions:

    • Solvent: Polar aprotic solvents such as DMSO, DMF, or NMP are often effective as they can solvate the cation of the nucleophile salt.[1]

    • Temperature: If the reaction is sluggish at room temperature, a gradual increase in temperature may be necessary. However, be cautious of potential side reactions at elevated temperatures.[6][7]

    • Anhydrous Conditions: Ensure that the reaction is carried out under anhydrous conditions, as water can hydrolyze the starting material or product, or interfere with the nucleophile.[6]

Q2: I am observing the formation of significant side products in my reaction. What are the likely causes and how can I minimize them?

A2: Side product formation is a common issue and can often be addressed by carefully controlling the reaction conditions.

  • Solvolysis: If your solvent is nucleophilic (e.g., methanol, ethanol), it can compete with your intended nucleophile, especially at higher temperatures.[6] To mitigate this, consider using a non-nucleophilic solvent. If an alcohol is required as the solvent and also acts as the nucleophile, it might be beneficial to use it as the limiting reagent.[6]

  • Di-substitution: If your goal is mono-substitution on a di-substituted pyridine, you may observe the formation of a di-substituted product. To avoid this, use a stoichiometric amount of the nucleophile and consider lowering the reaction temperature.[6]

  • Ring Opening/Degradation: Harsh basic conditions or very high temperatures can lead to the degradation of the pyridine ring.[6] Employing milder bases and reaction temperatures can prevent this.

Q3: How does the position of the leaving group (C-2 vs. C-4) affect the reaction rate and regioselectivity?

A3: Both C-2 and C-4 positions are activated towards SNAr due to the ability of the nitrogen atom to delocalize the negative charge in the Meisenheimer intermediate.[2][5][8][9] However, there can be differences in reactivity:

  • Steric Effects: The C-2 position is sterically more hindered than the C-4 position due to its proximity to the nitrogen atom. A bulky nucleophile may therefore react more readily at the C-4 position.[1]

  • Electronic Effects: While both positions are electronically favorable, the relative reactivity can be influenced by other substituents on the ring. For instance, an electron-donating group at the C-6 position can favor substitution at the C-2 position on a 2,4-dichloropyrimidine.[6]

Data Presentation: Factors Influencing SNAr on Pyridines

The following tables summarize key quantitative data related to reaction conditions and their impact on the outcome of SNAr on pyridine rings.

Table 1: Effect of Leaving Group on Reaction Rate

Leaving GroupRelative Reactivity OrderRationale
F> Cl > Br > IThe high electronegativity of fluorine makes the attached carbon more electrophilic, accelerating the rate-determining nucleophilic attack.[1][6]

Table 2: Common Solvents for SNAr on Pyridines

SolventTypeRationale for Use
Dimethyl sulfoxide (B87167) (DMSO)Polar AproticEffectively solvates the cation of the nucleophile salt, enhancing the nucleophilicity of the anion.[1]
Dimethylformamide (DMF)Polar AproticSimilar to DMSO, it promotes the reactivity of the nucleophile.[1]
N-Methyl-2-pyrrolidone (NMP)Polar AproticA good alternative to DMSO and DMF, often used for higher temperature reactions.[1]
Tetrahydrofuran (THF)Polar AproticA less polar option, suitable for certain reactions.[6]

Experimental Protocols

General Protocol for SNAr of a Chloropyridine with an Amine Nucleophile:

This protocol provides a general guideline. The specific temperature, reaction time, and purification method should be optimized for each unique substrate and nucleophile combination.[6]

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine the chloropyridine (1.0 equivalent) and the amine nucleophile (1.0-1.2 equivalents).

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., DMF, DMSO, or THF) to the flask.

  • Base Addition (if necessary): If the amine nucleophile is used as its salt, or if a base is required to deprotonate a protic nucleophile, add a non-nucleophilic base (e.g., K2CO3, Cs2CO3, or a hindered amine base).

  • Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures) and monitor the progress of the reaction using a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Perform an aqueous work-up to remove inorganic salts and water-soluble impurities. This may involve partitioning the mixture between an organic solvent and water.

  • Purification: The crude product can be purified by standard techniques such as column chromatography, crystallization, or distillation.

Visualizing Workflows and Mechanisms

Troubleshooting Workflow for Low Yield SNAr on Pyridine

Troubleshooting_Workflow start Low/No Product Yield check_substrate 1. Assess Pyridine Substrate start->check_substrate check_lg_pos Leaving Group at C-2 or C-4? check_substrate->check_lg_pos check_ewg Activating EWGs present? check_lg_pos->check_ewg Yes check_nucleophile 2. Evaluate Nucleophile check_lg_pos->check_nucleophile No - Redesign Substrate check_ewg->check_nucleophile Yes check_ewg->check_nucleophile No - Add EWG if possible check_nuc_strength Is Nucleophile strong enough? check_nucleophile->check_nuc_strength check_sterics Is Nucleophile sterically hindered? check_nuc_strength->check_sterics Yes check_conditions 3. Optimize Reaction Conditions check_nuc_strength->check_conditions No - Use stronger base/nucleophile check_sterics->check_conditions No check_sterics->check_conditions Yes - Consider less hindered position/nucleophile check_solvent Using Polar Aprotic Solvent? check_conditions->check_solvent check_temp Increase Temperature? check_solvent->check_temp Yes check_leaving_group 4. Re-evaluate Leaving Group check_solvent->check_leaving_group No - Change to DMSO, DMF, etc. check_temp->check_leaving_group Yes - Monitor for side products check_temp->check_leaving_group No check_lg_type Is Leaving Group F > Cl > Br > I? check_leaving_group->check_lg_type solution Reaction Optimized check_lg_type->solution Yes check_lg_type->solution No - Change to better leaving group (e.g., F) SNAr_Mechanism sub 4-Halopyridine Py-X intermediate Meisenheimer Complex Negatively charged intermediate Resonance Stabilized sub:p->intermediate Nucleophilic Attack (Rate-determining step) nuc Nucleophile (Nu⁻) product 4-Substituted Pyridine Py-Nu intermediate->product:p Elimination of Leaving Group lg Leaving Group (X⁻)

References

Removal of unreacted 2-chloropyridine from 2-Methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-methoxypyridine (B126380). The focus of this guide is to address the common challenge of removing unreacted 2-chloropyridine (B119429) from the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound from 2-chloropyridine?

A1: The most prevalent impurity is typically unreacted 2-chloropyridine. Other potential impurities can include starting materials if not fully converted, and byproducts from side reactions, although the nucleophilic aromatic substitution of 2-chloropyridine with sodium methoxide (B1231860) is generally a clean reaction.

Q2: What are the primary methods for removing unreacted 2-chloropyridine from this compound?

A2: The primary methods for purification include fractional distillation, extractive workup (acid wash), and column chromatography. The choice of method depends on the scale of the reaction, the required purity of the final product, and the available equipment.

Q3: The boiling points of this compound and 2-chloropyridine are very close. Can I still use distillation?

A3: Yes, while their atmospheric boiling points are close, fractional distillation can still be an effective method, especially with a good fractionation column. The difference in their boiling points is sufficient for separation with a column that has a high number of theoretical plates.

Q4: My this compound is still contaminated with 2-chloropyridine after a simple distillation. What should I do?

A4: If a simple distillation is insufficient, you should employ fractional distillation. Ensure you are using a fractionating column (e.g., Vigreux, packed column) and maintain a slow and steady distillation rate to allow for proper separation. Alternatively, you can use an extractive workup or column chromatography as described in the troubleshooting guide below.

Q5: How can I monitor the purity of my this compound during the purification process?

A5: The purity can be monitored using analytical techniques such as Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).[1][2] For TLC, a non-polar solvent system (e.g., hexane/ethyl acetate) should allow for the separation of the more polar this compound from the less polar 2-chloropyridine.

Troubleshooting Guides

Issue 1: Incomplete separation by fractional distillation

Problem: After fractional distillation, the this compound fractions are still significantly contaminated with 2-chloropyridine.

Possible Causes & Solutions:

  • Inefficient fractionating column: The column may not have enough theoretical plates for the separation.

    • Solution: Use a longer or more efficient fractionating column (e.g., a packed column with Raschig rings or a spinning band distillation apparatus).

  • Distillation rate is too fast: A rapid distillation rate does not allow for the establishment of a proper temperature gradient in the column.

    • Solution: Reduce the heating rate to ensure a slow and steady collection of the distillate (a drop rate of approximately 1 drop per second is a good starting point).

  • Poor insulation: Heat loss from the column can disrupt the temperature gradient.

    • Solution: Insulate the distillation column with glass wool or aluminum foil to minimize heat loss.

Issue 2: Low recovery of this compound after extractive workup

Problem: A significant amount of this compound is lost during the acidic extraction step.

Possible Causes & Solutions:

  • This compound is also basic: While less basic than pyridine, this compound can still be protonated by a strong acid and partition into the aqueous layer.

    • Solution: Use a milder acidic solution (e.g., dilute HCl) and carefully monitor the pH.[3] Perform multiple extractions with smaller volumes of the acidic solution rather than one large volume extraction. After the acid wash, the aqueous layer can be neutralized with a base and back-extracted with an organic solvent to recover any dissolved this compound.

Data Presentation

ParameterThis compound2-ChloropyridineSeparation MethodNotes
Boiling Point 142 °C[4]~148-150 °CFractional DistillationThe close boiling points necessitate an efficient fractionating column for good separation.[5]
Basicity (pKa of conjugate acid) ~3.28[4]~0.72Extractive Workup (Acid Wash)The significant difference in basicity allows for selective protonation and removal of the more basic this compound if not carefully controlled. A dilute acid wash is intended to remove residual basic impurities.
Polarity More polarLess polarColumn ChromatographyThe difference in polarity allows for separation on a silica (B1680970) gel column.[1]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Charge the Flask: Add the crude this compound to the round-bottom flask along with a few boiling chips.

  • Distillation: Heat the flask gently. As the mixture begins to boil, a vapor ring will rise through the fractionating column.

  • Equilibration: Allow the vapor to slowly ascend the column to establish a temperature gradient.

  • Collect Fractions: Collect the distillate in separate fractions. The first fraction will be enriched in any lower-boiling impurities. The main fraction should be collected at the boiling point of this compound (142 °C).

  • Monitor Purity: Analyze the purity of each fraction using GC or TLC.

Protocol 2: Purification by Extractive Workup (Acid Wash)
  • Dissolve Crude Product: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate (B1210297).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous HCl solution (e.g., 1 M HCl).[3] Repeat the wash 2-3 times. This step will protonate and remove more basic impurities.

  • Neutralize: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purification by Column Chromatography
  • Prepare the Column: Pack a chromatography column with silica gel using a suitable non-polar eluent (e.g., hexane).

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

  • Collect Fractions: Collect the eluting solvent in small fractions.

  • Analyze Fractions: Spot each fraction on a TLC plate to identify the fractions containing the pure this compound.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Mandatory Visualization

experimental_workflow_distillation cluster_setup Setup cluster_process Process cluster_analysis Analysis & Completion start Start setup_distillation Assemble Fractional Distillation Apparatus start->setup_distillation charge_flask Charge Flask with Crude Product setup_distillation->charge_flask heat Gentle Heating charge_flask->heat equilibration Establish Temperature Gradient heat->equilibration collect_fractions Collect Distillate Fractions equilibration->collect_fractions analyze_fractions Analyze Fraction Purity (GC/TLC) collect_fractions->analyze_fractions product Pure this compound analyze_fractions->product

Caption: Workflow for the purification of this compound by fractional distillation.

experimental_workflow_extraction cluster_preparation Preparation cluster_washing Washing Steps cluster_isolation Isolation start Start dissolve Dissolve Crude Product in Organic Solvent start->dissolve acid_wash Wash with Dilute HCl dissolve->acid_wash neutral_wash Wash with NaHCO₃ Solution acid_wash->neutral_wash brine_wash Wash with Brine neutral_wash->brine_wash dry Dry Organic Layer brine_wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate product Pure this compound concentrate->product

Caption: Workflow for the purification of this compound by extractive workup.

References

Technical Support Center: 2-Methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 2-Methoxypyridine. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guide

Encountering issues with this compound? This guide will help you troubleshoot common problems related to its stability and storage.

Problem: Unexpected Experimental Results or Low Yield

If you are observing inconsistent results or lower than expected yields in your reactions, the purity and stability of your this compound may be compromised.

A Unexpected Experimental Results B Check Appearance of this compound A->B C Is it a colorless to pale yellow liquid? B->C D YES C->D E NO (Discolored, precipitates) C->E G Verify Storage Conditions D->G F Potential Degradation E->F F->G H Stored in a cool, dark, dry place? Inert atmosphere? G->H I YES H->I J NO H->J L Assess Purity I->L K Improper Storage J->K S Store properly and re-test K->S M Perform GC or HPLC Analysis L->M N Purity ≥ 99%? M->N O YES N->O P NO N->P R Re-evaluate experimental setup O->R Q Purify (e.g., distillation) or use a new batch P->Q

Figure 1. Troubleshooting workflow for unexpected experimental results.

Problem: Visible Changes in the Reagent

If you notice any physical changes in your this compound, such as discoloration or the formation of precipitates, it is a strong indicator of degradation.

A Visible Change in Reagent (Discoloration, Precipitate) B Quarantine the Batch A->B C Review Storage History B->C D Exposed to light, heat, or air? C->D E YES D->E F NO D->F G Likely Degradation E->G H Consider Age of Reagent F->H I Perform Purity Analysis (GC/HPLC) G->I H->I J Compare to Certificate of Analysis I->J K Significant Deviation? J->K L YES K->L M NO K->M N Discard or Purify if Possible L->N O May still be usable, but proceed with caution. Consider using a fresh batch for critical experiments. M->O

Figure 2. Troubleshooting workflow for visible changes in this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and direct sunlight.[1][2][3][4] For long-term storage, maintaining an inert atmosphere (e.g., under nitrogen or argon) is recommended to prevent oxidation.

Q2: What is the recommended storage temperature for this compound?

A2: While some sources suggest ambient temperature, a controlled cool environment is ideal.[5] For pyridine (B92270) and its derivatives, a storage temperature between 15°C and 25°C is often recommended.[2][5]

Q3: Is this compound sensitive to light or air?

A3: Yes, exposure to light and air should be avoided.[5] Pyridine and its derivatives can degrade upon prolonged exposure to atmospheric conditions. Storing under an inert atmosphere and in a dark place is crucial for maintaining its purity.

Q4: What are the signs of this compound degradation?

A4: Degradation of this compound can be indicated by a change in its appearance from a colorless to pale yellow liquid to a darker yellow or orange color.[6] The formation of precipitates may also be a sign of degradation. Any noticeable change in color or clarity warrants a purity check.

Q5: What is the expected shelf life of this compound?

A5: The shelf life of this compound is not definitively established and can depend on the purity of the initial material and storage conditions. For pyridine, a limited shelf life is noted, with the expiry date provided on the label.[7] It is best practice to use the material within the manufacturer's recommended timeframe and to re-analyze the purity of older batches before use.

Q6: What materials are incompatible with this compound?

A6: this compound is incompatible with strong oxidizing agents.[8] Contact with these materials should be avoided to prevent vigorous reactions.

Q7: How can I check the purity of my this compound?

A7: The purity of this compound can be effectively determined using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[9][10][11][12] These methods can separate and quantify the main component from any impurities or degradation products.

Stability and Storage Data

While specific quantitative stability data for this compound is not extensively available in public literature, the following table summarizes general recommendations and physical properties relevant to its stability.

ParameterRecommendation / ValueSource
Appearance Colorless to pale yellow liquid[8]
Recommended Storage Temperature 15°C to 25°C[2][5]
Storage Conditions Cool, dry, dark, well-ventilated area, under inert atmosphere[1][2][3][4]
Incompatibilities Strong oxidizing agents[8]
Boiling Point ~142 °C[13]
Density ~1.038 g/mL at 25 °C[13]
Flash Point ~32 °C

Experimental Protocols

Protocol 1: Purity Determination by Gas Chromatography (GC)

This protocol provides a general method for assessing the purity of this compound using Gas Chromatography with a Flame Ionization Detector (GC-FID).

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Capillary column suitable for the analysis of polar compounds (e.g., a wax-type or mid-polarity column).

  • Data acquisition and processing software.

Reagents:

  • This compound sample

  • High-purity solvent (e.g., acetone, ethyl acetate, or dichloromethane)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to create a series of calibration standards if quantitative analysis of impurities is required.

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C, hold for 5 minutes.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Analysis:

    • Inject a solvent blank to ensure no interfering peaks are present.

    • Inject the this compound sample solution.

    • Identify the peak corresponding to this compound based on its retention time.

    • Calculate the purity by the area percent method, assuming all components have a similar response factor with the FID. For higher accuracy, a reference standard and calibration curve should be used.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[14]

Objective: To investigate the degradation of this compound under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Heat at 60-80 °C for a specified period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Heat at 60-80 °C for a specified period.

  • Oxidation: Dissolve this compound in a solution of 3% hydrogen peroxide. Keep at room temperature for a specified period.

  • Thermal Degradation: Store the neat liquid or a solid sample (if applicable) in an oven at an elevated temperature (e.g., 60-80 °C) for a specified period.

  • Photostability: Expose a solution of this compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

Procedure:

  • Prepare solutions of this compound under the different stress conditions.

  • At each time point, withdraw an aliquot of the sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the stressed samples by a suitable stability-indicating method, such as HPLC with UV or MS detection, to separate and quantify the parent compound and any degradation products.

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.

cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome A Acid Hydrolysis G Sample at Time Points A->G B Base Hydrolysis B->G C Oxidation C->G D Thermal D->G E Photolytic E->G H Neutralize (if needed) G->H I HPLC-UV/MS Analysis H->I J Identify Degradation Products I->J K Determine Degradation Pathway I->K L Develop Stability-Indicating Method I->L F This compound Sample F->A F->B F->C F->D F->E

Figure 3. Experimental workflow for a forced degradation study.

References

Technical Support Center: Purification of 2-Methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-methoxypyridine (B126380). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common methods for purifying this compound are fractional distillation under reduced pressure and column chromatography.[1][2] Distillation is often preferred for larger quantities and to remove non-volatile impurities, while column chromatography is effective for separating closely related impurities.[3]

Q2: What are the typical impurities I might encounter?

A2: Impurities in this compound often stem from the starting materials and side reactions during its synthesis. Common impurities include:

  • Unreacted 2-chloropyridine (B119429): If the reaction of 2-chloropyridine with sodium methoxide (B1231860) is incomplete.[4]

  • 2-Pyridone (2-Hydroxypyridine): This can form through hydrolysis of this compound or from the starting material if the 2-chloropyridine is not fully converted.[5][6] The tautomeric equilibrium between 2-hydroxypyridine (B17775) and 2-pyridone can be influenced by the solvent polarity.[6]

  • Polychlorinated pyridines: Such as 2,6-dichloropyridine, which can be a byproduct in the synthesis of 2-chloropyridine.[7]

  • Solvent residues: Methanol from the synthesis or other solvents used during workup.

Q3: How can I monitor the purity of this compound during purification?

A3: The purity of this compound can be effectively monitored using the following techniques:

  • Thin-Layer Chromatography (TLC): A quick and convenient method to track the progress of a reaction and the separation during column chromatography.[8][9] this compound and related aromatic compounds can often be visualized under UV light.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides detailed information about the composition of the sample and the identity of impurities.[10]

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the main product and characterize impurities.[10]

Troubleshooting Guides

Distillation Issues

Problem: The product is decomposing during distillation.

  • Possible Cause: this compound might be thermally sensitive, especially at its atmospheric boiling point of 142 °C.[4]

  • Troubleshooting Steps:

    • Use Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point and minimize thermal stress on the compound.[1][11]

    • Optimize Heating: Use a heating mantle with a stirrer to ensure even heating and avoid localized overheating.

    • Minimize Distillation Time: Use an appropriately sized distillation apparatus to reduce the time the compound is exposed to high temperatures.

Problem: Poor separation of impurities during distillation.

  • Possible Cause: The boiling points of this compound and certain impurities may be very close.

  • Troubleshooting Steps:

    • Use a Fractionating Column: Employ a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates and improve separation efficiency.[12]

    • Optimize Reflux Ratio: In fractional distillation, a higher reflux ratio can improve separation but will increase the distillation time.[13]

    • Aqueous Wash Before Distillation: A water wash (pH > 7) can help remove water-soluble impurities before distillation.[4]

Column Chromatography Issues

Problem: The product is streaking or tailing on the TLC/column.

  • Possible Cause: The basic nitrogen atom in the pyridine (B92270) ring can interact strongly with the acidic silanol (B1196071) groups on the surface of the silica (B1680970) gel, leading to poor peak shape.

  • Troubleshooting Steps:

    • Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (B128534) (0.5-1%), to the eluent to neutralize the acidic sites on the silica gel.

    • Use Deactivated Silica Gel: Employ silica gel that has been end-capped or treated to reduce the number of acidic silanol groups.

    • Change the Stationary Phase: Consider using a different stationary phase, such as alumina (B75360) or a polymer-based support.

Problem: Poor separation of the desired product from impurities.

  • Possible Cause: The chosen eluent system may not have the optimal polarity to resolve the components of the mixture.

  • Troubleshooting Steps:

    • Optimize the Eluent System: Systematically vary the polarity of the eluent using a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). Use TLC to find the optimal solvent ratio that provides good separation.

    • Use a Gradient Elution: Start with a low-polarity eluent and gradually increase the polarity during the chromatography run. This can help to separate compounds with a wider range of polarities.[3]

    • Consider a Different Stationary Phase: If resolution is still poor, a different stationary phase with different selectivity (e.g., a cyano or phenyl-bonded phase) might be effective.

Quantitative Data

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation

This protocol is a general guideline and may require optimization based on the specific impurities present.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short path distillation head with a condenser and receiving flask

  • Vacuum pump and pressure gauge

  • Heating mantle with magnetic stirrer

  • Stir bar or boiling chips

  • Cold trap

Procedure:

  • Preparation: Place the crude this compound in a round-bottom flask, adding a stir bar or boiling chips. The flask should not be more than two-thirds full.

  • Assembly: Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

  • Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Gradually evacuate the system to the desired pressure.

  • Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for this compound at the recorded pressure. The boiling point of this compound is 42-43 °C at 15-17 mmHg.[4]

  • Completion: Once the desired fraction has been collected, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.

Protocol 2: Purification of this compound by Flash Column Chromatography

This protocol is a general procedure and the eluent system may need to be optimized.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent: Hexanes and Ethyl Acetate (EtOAc)

  • Triethylamine (optional)

  • TLC plates, chamber, and UV lamp

  • Collection tubes or flasks

Procedure:

  • TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material with varying ratios of Hexanes:EtOAc. A good starting point is 20-30% EtOAc in hexanes. Add ~0.5% triethylamine to the eluent if streaking is observed.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, start with a low polarity and gradually increase the concentration of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

experimental_workflow crude Crude this compound workup Aqueous Work-up (e.g., water wash) crude->workup drying Drying of Organic Phase (e.g., Na2SO4) workup->drying solvent_removal Solvent Removal (Rotary Evaporator) drying->solvent_removal purification Purification solvent_removal->purification distillation Vacuum Distillation purification->distillation For larger scale & volatile impurities chromatography Column Chromatography purification->chromatography For closely related impurities analysis Purity Analysis (GC-MS, HPLC, NMR) distillation->analysis chromatography->analysis pure_product Pure this compound analysis->pure_product

General purification workflow for this compound.

troubleshooting_logic start Purification Issue distillation_issue Distillation Problem start->distillation_issue chromatography_issue Chromatography Problem start->chromatography_issue decomposition Product Decomposition distillation_issue->decomposition poor_sep_dist Poor Separation distillation_issue->poor_sep_dist tailing Peak Tailing/Streaking chromatography_issue->tailing poor_sep_chrom Poor Separation chromatography_issue->poor_sep_chrom vac_dist Use Vacuum Distillation decomposition->vac_dist frac_col Use Fractionating Column poor_sep_dist->frac_col add_base Add Basic Modifier to Eluent tailing->add_base opt_eluent Optimize Eluent System poor_sep_chrom->opt_eluent

Troubleshooting logic for purification issues.

References

Technical Support Center: Triflic Anhydride Activation with 2-Methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing triflic anhydride (B1165640) (Tf₂O) activation in the presence of 2-methoxypyridine (B126380).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in reactions involving triflic anhydride?

A1: this compound serves as a nucleophilic catalyst and a moderately hindered base. It reacts with triflic anhydride to form a highly electrophilic activating agent, N-(trifluoromethylsulfonyl)-2-methoxypyridinium triflate.[1] This intermediate is more reactive than triflic anhydride itself and facilitates a variety of chemical transformations, particularly the activation of amide groups.[2] The electron-donating methoxy (B1213986) group enhances the nucleophilicity of the pyridine (B92270) nitrogen, promoting the formation of the active intermediate.

Q2: What are the expected major products when triflic anhydride is combined with this compound?

A2: In the absence of another substrate, the primary product is the N-(trifluoromethylsulfonyl)-2-methoxypyridinium triflate salt. This species is typically generated in situ to be consumed in a subsequent reaction. It exists in equilibrium with the starting materials.

Q3: What are the potential byproducts of the reaction between triflic anhydride and this compound?

A3: The primary byproduct of concern is triflic acid (TfOH), which is formed from the hydrolysis of triflic anhydride or the reactive pyridinium (B92312) intermediate by any trace water present.[3] Other potential byproducts can arise from the decomposition of the pyridinium intermediate, although this is less common under typical reaction conditions. If the reaction mixture is heated excessively or allowed to stand for extended periods, more complex degradation products may form.

Q4: How can I monitor the progress of my reaction?

A4: Reaction progress can be monitored by thin-layer chromatography (TLC) if the starting materials and products are UV-active or stainable. For more detailed analysis, ¹H NMR and ¹⁹F NMR spectroscopy are highly effective. In ¹⁹F NMR, the signal for triflic anhydride (approx. -72.6 ppm) will decrease, while signals for the pyridinium intermediate and any triflic acid byproduct (approx. -77.3 ppm) will appear.[3]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or non-existent yields are a common frustration. The following table outlines potential causes and their solutions.

Potential Cause Troubleshooting Step Experimental Protocol
Presence of Moisture Ensure all reagents, solvents, and glassware are scrupulously dry.Protocol 1: Rigorous Anhydrous Technique 1. Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.2. Use freshly distilled, anhydrous solvents. Store solvents over activated molecular sieves.3. Handle triflic anhydride and this compound under an inert atmosphere (e.g., argon or nitrogen) using syringe and cannula techniques.
Degraded Triflic Anhydride Use a fresh bottle of triflic anhydride or purify older stock.Protocol 2: Triflic Anhydride Purity Check 1. Acquire a ¹⁹F NMR spectrum of the triflic anhydride.2. A sharp singlet at approximately -72.6 ppm should be observed.3. The presence of a significant peak at -77.3 ppm indicates contamination with triflic acid.[3]
Incorrect Stoichiometry Carefully re-evaluate the molar equivalents of all reactants.Review the reaction stoichiometry. Typically, a slight excess of triflic anhydride (1.1-1.2 equivalents) relative to the substrate being activated is used, with this compound as a base (1.2-1.5 equivalents).
Low Reaction Temperature The activation may require a higher temperature.Gradually increase the reaction temperature. Some activations with this compound benefit from mild heating.[2] Monitor the reaction by TLC or NMR to avoid decomposition.
Issue 2: Formation of Multiple Unidentified Byproducts

The appearance of numerous spots on a TLC plate or multiple unexpected peaks in an NMR spectrum can indicate several issues.

Potential Cause Troubleshooting Step Experimental Protocol
Reaction Temperature Too High Overheating can lead to the decomposition of the reactive intermediate or the desired product.Run the reaction at a lower temperature. The initial activation is often performed at 0°C or -78°C before slowly warming to room temperature.
Substrate Instability The substrate may not be stable to the highly acidic and electrophilic conditions.Consider using a more hindered or less nucleophilic base to modulate the reactivity.
Air (Oxygen) Sensitivity Some intermediates or products may be sensitive to oxidation.Ensure the reaction is maintained under a positive pressure of an inert gas throughout the entire process.

Experimental Protocols

Protocol 3: General Procedure for Activation using Triflic Anhydride and this compound

  • Under an inert atmosphere (argon or nitrogen), add the substrate to be activated (1.0 eq.) and anhydrous solvent (e.g., dichloromethane, acetonitrile) to a dry reaction flask.

  • Cool the mixture to the desired temperature (typically 0°C or -78°C).

  • Add this compound (1.2 eq.) via syringe.

  • Slowly add triflic anhydride (1.1 eq.) dropwise via syringe.

  • Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or NMR.

  • Upon completion, quench the reaction by the slow addition of a suitable nucleophile or a quenching solution (e.g., saturated aqueous sodium bicarbonate).

Visualizations

Reaction_Pathway Tf2O Triflic Anhydride (Tf₂O) Intermediate N-(Trifluoromethylsulfonyl)- 2-methoxypyridinium triflate Tf2O->Intermediate + this compound MeOPy This compound MeOPy->Intermediate Activated_Substrate Activated Substrate Intermediate->Activated_Substrate + Substrate Substrate Substrate (e.g., Amide) Substrate->Activated_Substrate Product Desired Product Activated_Substrate->Product + Nucleophile Troubleshooting_Workflow Start Low Yield or No Reaction Check_Anhydrous Verify Anhydrous Conditions? Start->Check_Anhydrous Check_Reagents Check Reagent Purity? Check_Anhydrous->Check_Reagents Yes Dry_System Implement Rigorous Drying Protocol Check_Anhydrous->Dry_System No Check_Temp Optimize Temperature? Check_Reagents->Check_Temp Yes Purify_Reagents Use Fresh or Purified Reagents Check_Reagents->Purify_Reagents No Success Improved Yield Check_Temp->Success Yes Vary_Temp Screen Different Temperatures Check_Temp->Vary_Temp No Dry_System->Start Purify_Reagents->Start Vary_Temp->Start

References

Technical Support Center: Water-Quenching in 2-Methoxypyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals encountering issues during the water-quenching and workup stages of chemical reactions involving 2-methoxypyridine (B126380).

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yield unexpectedly low after performing an aqueous quench on a reaction containing a this compound derivative?

Low yields after an aqueous workup can stem from several factors:

  • Product Solubility: Your product may have partial or significant solubility in the aqueous layer, leading to loss during extraction. It is advisable to check the aqueous layer for your product before discarding it.[1]

  • Hydrolysis to 2-Pyridone: this compound and its derivatives can be susceptible to hydrolysis, especially under acidic conditions, to form the corresponding 2-pyridone.[2] This byproduct may be more water-soluble and difficult to extract.

  • Volatile Product: If your product is volatile, it may be lost during solvent removal under reduced pressure. Check the solvent in the rotovap trap.[1]

  • Adsorption during Filtration: The product might have adsorbed onto filtration media like Celite® or silica (B1680970) gel used during the workup.[1]

Q2: I am observing an unexpected peak in my NMR spectrum after workup that corresponds to a different compound. What is the likely identity of this byproduct?

The most common byproduct formed during aqueous workup of this compound-containing reaction mixtures is 2-pyridone (also known as pyridin-2(1H)-one).[3] This occurs via the hydrolysis of the methoxy (B1213986) group. 2-Pyridone exists in tautomeric equilibrium with 2-hydroxypyridine (B17775), with the pyridone form being predominant in the solid state and in polar solvents like water.[3]

Q3: My this compound-containing product streaks significantly during thin-layer chromatography (TLC) and is difficult to purify by column chromatography. What causes this and how can I resolve it?

Streaking on silica gel is a common issue for pyridine-containing compounds due to the basicity of the pyridine (B92270) nitrogen interacting with the acidic silica surface. Although this compound is less basic (pKa of 3.06 for the conjugate acid) than pyridine (pKa 5.23), this interaction can still be problematic.[4]

To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (B128534) (~0.5-1%), to the eluent system for column chromatography.[5] This will neutralize the acidic sites on the silica gel, leading to better peak shapes and improved separation.[5]

Q4: Are there alternatives to a direct water quench to minimize side reactions?

Yes, a "step-down" quenching procedure is often recommended, particularly when highly reactive reagents are present. This involves the slow, sequential addition of less reactive protic sources before the addition of water.

A typical sequence is:

This controlled method helps to manage the reaction exotherm and can minimize the degradation of sensitive functional groups.

Troubleshooting Guide

Problem: Low or No Product Recovery

This is a frequent issue that requires a systematic approach to diagnose. The workflow below outlines the key steps to identify the cause of product loss.

Low_Yield_Troubleshooting Start Low Product Yield After Water Quench CheckAqueous Analyze Aqueous Layer (TLC, LC-MS, small extraction) Start->CheckAqueous ProductFoundAq Product is Water-Soluble CheckAqueous->ProductFoundAq Product Detected NoProductAq Product Not in Aqueous Layer CheckAqueous->NoProductAq No Product Detected SolutionAq Solution: - Back-extract aqueous layer - Use brine wash to salt out product - Modify extraction solvent ProductFoundAq->SolutionAq CheckStability Test Product Stability: Expose pre-quench sample to acid/base/water NoProductAq->CheckStability IsUnstable Product is Unstable to Workup Conditions CheckStability->IsUnstable Degradation Observed IsStable Product is Stable CheckStability->IsStable No Degradation SolutionStability Solution: - Use milder quench (e.g., sat. NH4Cl) - Avoid strong acid/base - Perform pH-neutral workup IsUnstable->SolutionStability CheckFiltration Check Filtration Media (Rinse with polar solvent) IsStable->CheckFiltration CheckVolatility Check Rotovap Trap CheckFiltration->CheckVolatility

Caption: Troubleshooting workflow for low product yield.

Problem: Formation of 2-Pyridone Byproduct

The hydrolysis of this compound to 2-pyridone is a key potential side reaction during aqueous quenching.

Hydrolysis_Pathway Reactant This compound Derivative Intermediate Protonated Intermediate Reactant->Intermediate H₂O / H⁺ Product 2-Pyridone Derivative Intermediate->Product -H⁺ Methanol Methanol Intermediate->Methanol H₂O attacks

Caption: Hydrolysis pathway of this compound.

Solutions:

  • Use a Buffered or Neutral Quench: Instead of pure water or acidic/basic solutions, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) to maintain a pH closer to neutral.

  • Minimize Contact Time: Perform the extraction steps quickly to reduce the time the compound is in contact with the aqueous phase.

  • Low Temperature: Conduct the quench and workup at low temperatures (0-5 °C) to slow the rate of hydrolysis.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)pKa (Conjugate Acid)
This compoundC₆H₇NO109.13142 °C[9][10]3.06[4]
2-PyridoneC₅H₅NO95.10280 °C (decomp.)[3]11.65 (as an acid)[3]
PyridineC₅H₅N79.10115 °C5.23[4]

Experimental Protocols

Protocol 1: Recommended Quenching and Workup Procedure

This protocol is a general guideline for quenching a reaction mixture containing a this compound derivative and a reactive species (e.g., organolithium, Grignard reagent).

Quenching_Workflow Start 1. Cool Reaction Mixture to 0 °C Quench1 2. Add Isopropanol Dropwise with Vigorous Stirring Start->Quench1 Quench2 3. Add Saturated aq. NH₄Cl Slowly at 0 °C Quench1->Quench2 Warm 4. Warm to Room Temperature Quench2->Warm Extract 5. Extract with Organic Solvent (e.g., Ethyl Acetate, 3x) Warm->Extract Wash 6. Wash Combined Organics with Brine Extract->Wash Dry 7. Dry over Na₂SO₄ or MgSO₄, Filter Wash->Dry Concentrate 8. Concentrate under Reduced Pressure Dry->Concentrate

Caption: Recommended workflow for quenching and workup.

Detailed Methodology:

  • Cooling: Place the reaction flask in an ice-water bath and cool the contents to 0 °C with stirring.[7]

  • Initial Quench: Slowly add isopropanol dropwise via a syringe or addition funnel.[8] Monitor for any exotherm or gas evolution. Continue addition until the reaction appears to subside.

  • Aqueous Quench: Slowly add a saturated aqueous solution of ammonium chloride. The use of a neutral salt solution helps prevent hydrolysis of the this compound moiety.

  • Extraction: Once the mixture has warmed to room temperature, transfer it to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Repeat the extraction two to three times to ensure complete recovery.

  • Washing and Drying: Combine the organic layers and wash with brine to remove excess water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product, which can then be purified.

Protocol 2: Test for Stability to Aqueous Workup

If you suspect your product is degrading, this small-scale test can confirm its stability before processing the entire batch.[1]

  • Sample: Before quenching the main reaction, remove a small aliquot (e.g., 0.1 mL) of the reaction mixture and place it in a vial.

  • Test: Add a small amount of the intended quenching agent (e.g., water, 1N HCl) to the vial.

  • Analyze: After a few minutes, spot the treated sample on a TLC plate alongside a spot of the original, unquenched reaction mixture (diluted with solvent).

  • Compare: Develop the TLC plate. If a new spot appears or the original product spot diminishes in the treated sample, it indicates that your compound is unstable to those specific workup conditions.[1]

References

Technical Support Center: Monitoring 2-Methoxypyridine Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are monitoring the progress of reactions involving 2-Methoxypyridine using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound spot streaking or tailing on the TLC plate?

A1: Streaking or tailing of basic compounds like this compound on silica (B1680970) gel TLC plates is a common issue. Silica gel is acidic, and strong interactions between the basic pyridine (B92270) nitrogen and the acidic stationary phase can lead to poor spot shape.[1] This can also be caused by overloading the sample on the plate.[2][3][4]

Q2: I can't see the spots for my this compound reaction on the TLC plate under the UV lamp. What should I do?

A2: While pyridine rings are often UV-active, your starting material, product, or intermediates may not quench UV fluorescence effectively, especially at low concentrations.[2][5] First, ensure your sample is not too dilute; try spotting multiple times in the same location, allowing the solvent to dry between applications.[2][3] If spots are still not visible, you will need to use a chemical staining method.[6][7]

Q3: My spots are all at the bottom (low Rf) or all at the top (high Rf) of the TLC plate. How do I fix this?

A3: This indicates that the polarity of your mobile phase (eluent) is not optimal for your compounds.

  • Spots at the bottom (Rf too low): Your eluent is not polar enough to move the compounds up the plate. You need to increase the polarity of the mobile phase.[2][8]

  • Spots at the top (Rf too high): Your eluent is too polar, causing the compounds to travel with the solvent front. You need to decrease the polarity of the mobile phase.[2][8]

Q4: How can I be sure if my starting material is fully consumed if the product Rf is very close to the starting material Rf?

A4: When the reactant and product have very similar Rf values, a "cospot" is essential.[9][10] This involves spotting the reaction mixture directly on top of the starting material spot in one lane of the TLC plate. If the reaction is complete, you will see a single, elongated spot (like a snowman) in the cospot lane at the Rf of the product.[9] If the starting material is still present, you will see two distinct, albeit close, spots.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Streaking / Tailing Spots 1. The compound is basic (like this compound) and interacting strongly with the acidic silica gel.[1] 2. The sample is too concentrated or overloaded.[2][4] 3. The compound may be unstable on silica gel.[9]1. Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1–2.0%) or ammonia (B1221849) in methanol, to your eluent to neutralize the acidic sites on the silica.[2][11] 2. Dilute your sample before spotting it on the TLC plate.[4] 3. Consider using a different stationary phase, such as neutral alumina (B75360) or a reversed-phase (C18) TLC plate.[2][12]
No Visible Spots 1. The compound does not absorb UV light at 254 nm.[5] 2. The sample concentration is too low.[3] 3. The compound is volatile and may have evaporated.[2] 4. The solvent level in the chamber was above the spotting line.[2][3]1. Use a visualization stain. Potassium permanganate (B83412) (KMnO₄) or iodine vapor are good general-purpose stains.[6][7][13] 2. Concentrate the sample or apply the spot multiple times in the same location, ensuring it dries between applications.[2] 3. If volatility is suspected, minimize drying time before development. 4. Ensure the solvent level in the developing chamber is always below the baseline where the samples are spotted.[14]
Spots Don't Move (Rf ≈ 0) The eluent is not polar enough.[2]Increase the polarity of the eluent. For example, if using 10% Ethyl Acetate in Hexane, try increasing to 20% or 30%.[11]
Spots at Solvent Front (Rf ≈ 1) The eluent is too polar.[2]Decrease the polarity of the eluent. For example, if using 50% Ethyl Acetate in Hexane, try decreasing to 30% or 20%.[8]
Smeary TLC from High-Boiling Solvents Reaction solvents like pyridine, DMF, or DMSO can interfere with TLC development, causing streaking.[9]After spotting the plate, place it under a high vacuum for a few minutes to evaporate the high-boiling solvent before placing it in the TLC chamber.[9][15]
Irreproducible Rf Values 1. The TLC chamber was not properly saturated with solvent vapor. 2. The composition of the eluent changed due to evaporation. 3. Temperature fluctuations.1. Place a piece of filter paper in the developing chamber to help saturate the atmosphere with solvent vapor.[14] 2. Always use fresh eluent for each TLC plate and keep the chamber covered.[3] 3. Run TLCs under consistent temperature conditions.[16]

Experimental Protocol: Monitoring a Reaction by TLC

This protocol outlines the standard procedure for monitoring the progress of a chemical reaction involving this compound.

1. Preparation of the TLC Plate:

  • Obtain a silica gel TLC plate. Using scissors, cut the plate to a suitable size (e.g., 5 cm x 7 cm).[12]

  • Using a pencil, gently draw a straight baseline approximately 1 cm from the bottom edge of the plate.[14][17]

  • Mark three small, equidistant ticks on the baseline for spotting. Label them "SM" (Starting Material), "Co" (Cospot), and "Rxn" (Reaction Mixture).

2. Preparation of the Developing Chamber:

  • Pour your chosen eluent into a developing chamber (a beaker with a watch glass cover works well) to a depth of about 0.5 cm. The solvent level must be below the baseline on your TLC plate.[10][14]

  • Cut a piece of filter paper, place it inside the chamber so that it is wetted by the eluent, and cover the chamber. Allow 5-10 minutes for the chamber atmosphere to become saturated with solvent vapor.[15]

3. Spotting the TLC Plate:

  • SM Lane: Prepare a dilute solution of your starting material in a volatile solvent. Using a capillary tube, make a small spot on the "SM" tick.

  • Rxn Lane: Take a small aliquot from your reaction mixture. If necessary, dilute it with a volatile solvent. Use a clean capillary tube to make a small spot on the "Rxn" tick.

  • Co Lane: On the "Co" tick, first spot the starting material solution. Allow it to dry completely. Then, carefully spot the reaction mixture directly on top of the first spot.[10]

  • Ensure all spots are small and concentrated. Allow the spotting solvent to evaporate completely before developing the plate.[15]

4. Developing the TLC Plate:

  • Carefully place the spotted TLC plate into the prepared developing chamber. Ensure the eluent is below the baseline.[14]

  • Cover the chamber and allow the eluent to travel up the plate via capillary action. Do not disturb the chamber during development.

  • When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.[11]

5. Visualization and Interpretation:

  • Allow the eluent to completely evaporate from the plate in a fume hood.

  • UV Light: View the plate under a short-wave (254 nm) UV lamp.[5][7] Circle any visible dark spots with a pencil, as they will disappear when the lamp is turned off.

  • Staining (if needed): If spots are not visible under UV, use an appropriate stain. A potassium permanganate (KMnO₄) dip or an iodine chamber are common choices.[7]

    • KMnO₄ Stain: Briefly dip the plate in the stain solution and then gently heat it with a heat gun until colored spots appear against a pink/purple background.

    • Iodine Chamber: Place the plate in a sealed chamber containing a few iodine crystals. Organic compounds will appear as yellow-brown spots.[7]

  • Analysis: Compare the spots in the "Rxn" lane to the "SM" lane. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing. The cospot lane helps confirm the identity of the starting material spot.[18]

  • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[16]

Data Presentation: Eluent Systems for this compound

The optimal eluent system must be determined experimentally. As this compound is a relatively polar and basic compound, start with the solvent systems below and adjust the ratios to achieve an Rf value for the starting material between 0.2 and 0.4.[10][11]

Compound Polarity Example Eluent System Modifier for Basic Compounds Expected Rf Behavior for this compound
Non-polar to Moderately PolarHexane / Ethyl Acetate (e.g., 9:1 to 1:1)Add 0.1-1% Triethylamine (Et₃N)Rf will increase as the proportion of Ethyl Acetate increases.
Moderately Polar to PolarDichloromethane / Methanol (e.g., 99:1 to 9:1)Add 0.1-1% Triethylamine (Et₃N) or use a pre-mixed 1-10% NH₃ in MeOH solution.[2]Rf will increase as the proportion of Methanol increases.
Polar100% Ethyl AcetateAdd 0.1-1% Triethylamine (Et₃N)May result in a high Rf; if so, add a non-polar solvent like Hexane to decrease the eluent's overall polarity.

Visualizations

Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree for monitoring reactions by TLC.

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_plate 1. Prepare TLC Plate (Cut & Draw Baseline) prep_chamber 2. Prepare & Saturate Developing Chamber spotting 3. Spot Samples (SM, Co, Rxn) prep_chamber->spotting development 4. Develop Plate in Chamber spotting->development visualize 5. Visualize Spots (UV Light / Stain) development->visualize interpret 6. Interpret Results (Calculate Rf Values) visualize->interpret

Caption: Standard experimental workflow for monitoring a reaction using TLC.

TLC_Troubleshooting start Problem with TLC Result? streaking Spots are Streaking or Tailing? start->streaking Spot Shape position Incorrect Spot Position (Rf)? start->position Spot Position visibility No Spots Visible? start->visibility Visibility sol_streaking1 Dilute the reaction sample streaking->sol_streaking1 Yes sol_streaking2 Add 0.1-1% Et3N to the eluent streaking->sol_streaking2 Yes rf_low Rf too low (< 0.2)? position->rf_low Yes rf_high Rf too high (> 0.8)? position->rf_high Yes sol_rf_low Increase Eluent Polarity (e.g., more EtOAc) rf_low->sol_rf_low Yes sol_rf_high Decrease Eluent Polarity (e.g., more Hexane) rf_high->sol_rf_high Yes sol_visibility1 Use a chemical stain (KMnO4 or Iodine) visibility->sol_visibility1 Yes sol_visibility2 Concentrate sample spot (re-spot multiple times) visibility->sol_visibility2 Yes

Caption: A decision tree for troubleshooting common TLC analysis issues.

References

Technical Support Center: Catalyst Poisoning by 2-Methoxypyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to catalyst poisoning by 2-methoxypyridine (B126380) in cross-coupling reactions. This guide offers detailed troubleshooting steps, frequently asked questions (FAQs), experimental protocols, and quantitative data to facilitate successful and efficient experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate in cross-coupling reactions?

A1: The primary challenge arises from the Lewis basic nitrogen atom in the pyridine (B92270) ring. This nitrogen can coordinate to the palladium catalyst, forming a stable complex that can inhibit or completely halt the catalytic cycle. This phenomenon is known as catalyst poisoning.[1][2] However, the methoxy (B1213986) group at the 2-position reduces the basicity of the pyridine nitrogen compared to unsubstituted pyridine. The pKa of the conjugate acid of this compound is approximately 3.06, which is significantly lower than that of pyridine (pKa ≈ 5.23).[3] This reduced basicity can mitigate, but not eliminate, catalyst poisoning.

Q2: How does the position of the methoxy group affect catalyst poisoning?

A2: The position of the methoxy group is crucial. In this compound, the methoxy group is ortho to the nitrogen atom. This proximity can lead to a "chelation effect," where both the nitrogen and the oxygen of the methoxy group attempt to coordinate to the metal center, potentially forming a stable, inactive complex. However, the steric bulk of the methoxy group can also play a role in hindering the coordination of the nitrogen to the catalyst, which can be beneficial.

Q3: Which cross-coupling reactions are most affected by poisoning from this compound?

A3: Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions can all be affected by catalyst poisoning when using this compound substrates. The extent of the poisoning can depend on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.

Q4: What are the typical signs of catalyst poisoning in my reaction?

A4: Common indicators of catalyst poisoning include:

  • Low or no conversion: The reaction fails to proceed to completion, or the yield of the desired product is significantly lower than expected.[1][4]

  • Stalled reaction: The reaction starts but stops before all the starting material is consumed.

  • Formation of byproducts: Side reactions such as homocoupling of the coupling partner or dehalogenation of the starting material may become more prevalent.[1]

  • Inconsistent results: Difficulty in reproducing reaction outcomes between batches.[5]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during cross-coupling reactions with this compound.

Problem Potential Cause Recommended Solution(s)
Low or No Product Yield Catalyst Poisoning: The nitrogen of the this compound is coordinating to the palladium center, deactivating the catalyst.Ligand Selection: Switch to bulky, electron-rich phosphine (B1218219) ligands like XPhos, SPhos, or P(t-Bu)₃. These ligands can sterically hinder the coordination of the pyridine nitrogen.[1] Catalyst Choice: Utilize a pre-formed palladium(0) catalyst or a precatalyst that rapidly generates the active Pd(0) species to minimize the opportunity for pyridine coordination.[1] Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome partial deactivation.
Inefficient Oxidative Addition: The C-X (X = Cl, Br, I) bond of the this compound halide is not being effectively activated.Halide Reactivity: If possible, switch from a chloride to a bromide or iodide, as the C-I and C-Br bonds are more reactive.[1] Increase Temperature: Carefully increase the reaction temperature in increments of 10-20 °C, while monitoring for potential decomposition.[1]
Poor Transmetalation (in Suzuki reactions): The transfer of the organoboron reagent to the palladium center is slow.Base Selection: Screen a variety of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can be critical for efficient transmetalation.[1] Reagent Quality: Ensure the boronic acid or its derivative is pure and has not degraded during storage.[4]
Formation of Homocoupling Byproduct Presence of Oxygen: Dissolved oxygen can promote the oxidative homocoupling of boronic acids in Suzuki reactions.Thorough Degassing: Degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for an extended period.[1][5]
Presence of Pd(II) Species: Pd(II) can catalyze the homocoupling pathway.Use a Pd(0) Source: Employ a Pd(0) precatalyst or a system that efficiently generates Pd(0) in situ.[1][5]
Dehalogenation of Starting Material Suboptimal Ligand and Base: The choice of ligand and base can influence the relative rates of reductive elimination and dehalogenation.Optimize Ligand and Base: Screen different ligand and base combinations to find conditions that favor the desired cross-coupling pathway.

Data Presentation

CompoundpKa of Conjugate AcidBasicityPropensity for Catalyst Poisoning
Pyridine~5.23HigherHigh
This compound~3.06[3]LowerModerate

The lower pKa of this compound indicates that its nitrogen is less basic and therefore a weaker ligand for the palladium catalyst compared to pyridine. This generally translates to a reduced, but still significant, potential for catalyst poisoning.

Experimental Protocols

The following are representative protocols for common cross-coupling reactions involving this compound derivatives. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of a 2-Chloro-methoxypyridine Derivative

Reaction: (A generic reaction scheme would be depicted here if image generation were possible)

Materials:

  • 2-Chloro-X-methoxypyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

  • SPhos (0.022 mmol)

  • K₃PO₄ (2.0 mmol)

  • Dioxane (5 mL, degassed)

Procedure:

  • To an oven-dried Schlenk tube, add the 2-chloro-X-methoxypyridine, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the Schlenk tube with argon or nitrogen three times.

  • Add the degassed dioxane via syringe.

  • Stir the reaction mixture at 100-110 °C for 4-12 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Buchwald-Hartwig Amination of a 2-Bromo-methoxypyridine Derivative

Reaction: (A generic reaction scheme would be depicted here if image generation were possible)

Materials:

  • 2-Bromo-X-methoxypyridine (1.0 mmol)

  • Amine (1.2 mmol)

  • Sodium tert-butoxide (1.4 mmol)

  • XPhos Pd G3 (0.02 mmol)

  • Toluene (B28343) (5 mL, degassed)

Procedure:

  • To an oven-dried Schlenk tube, add the 2-bromo-X-methoxypyridine, amine, and sodium tert-butoxide.

  • Add the XPhos Pd G3 precatalyst.

  • Evacuate and backfill the Schlenk tube with argon or nitrogen three times.

  • Add the degassed toluene via syringe.

  • Stir the reaction mixture at 80-120 °C, monitoring the progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.[6]

Protocol 3: Heck Reaction of a 2-Iodo-methoxypyridine Derivative

Reaction: (A generic reaction scheme would be depicted here if image generation were possible)

Materials:

  • 2-Iodo-X-methoxypyridine (1.0 mmol)

  • Alkene (1.5 mmol)

  • Pd(OAc)₂ (0.02 mmol)

  • P(o-tolyl)₃ (0.04 mmol)

  • Triethylamine (2.0 mmol)

  • DMF (5 mL, degassed)

Procedure:

  • In a sealed tube, combine the 2-iodo-X-methoxypyridine, alkene, Pd(OAc)₂, P(o-tolyl)₃, and triethylamine.

  • Add the degassed DMF.

  • Heat the reaction mixture at 100-120 °C for 12-24 hours.

  • Monitor the reaction by GC-MS.

  • Once complete, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Catalytic Cycle of a Generic Cross-Coupling Reaction

Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative_Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation_or_Insertion Transmetalation_or_Insertion Ar-Pd(II)-X(L_n)->Transmetalation_or_Insertion R-M or Alkene Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation_or_Insertion->Ar-Pd(II)-R(L_n) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-R(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-R Product Reductive_Elimination->Ar-R

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low or No Yield check_catalyst Is Catalyst Poisoning Suspected? start->check_catalyst change_ligand Switch to Bulky, Electron-Rich Ligand check_catalyst->change_ligand Yes optimize_conditions Optimize Reaction Conditions check_catalyst->optimize_conditions No change_ligand->optimize_conditions check_reagents Check Reagent Quality (Purity, Degradation) optimize_conditions->check_reagents increase_temp Increase Temperature check_reagents->increase_temp screen_bases Screen Bases increase_temp->screen_bases success Successful Reaction screen_bases->success failure Persistent Low Yield screen_bases->failure

Caption: A decision-making workflow for troubleshooting low yields in cross-coupling reactions.

Logical Relationship of Factors in Catalyst Poisoning

Catalyst_Poisoning_Factors poisoning Catalyst Poisoning substrate Substrate Properties poisoning->substrate catalyst Catalyst System poisoning->catalyst conditions Reaction Conditions poisoning->conditions basicity Pyridine Basicity substrate->basicity sterics Steric Hindrance substrate->sterics ligand Ligand Choice catalyst->ligand pd_source Palladium Source catalyst->pd_source temperature Temperature conditions->temperature base Base conditions->base

References

Handling and safety precautions for 2-Methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for the safe handling and use of 2-Methoxypyridine (B126380) in a research and development setting.

Physical and Chemical Properties

A summary of the key quantitative data for this compound is provided below.

PropertyValueSource(s)
Molecular Formula C₆H₇NO[1][2][3]
Molecular Weight 109.13 g/mol [1][3]
Appearance Colorless to pale yellow liquid[1][4]
Boiling Point 142 °C[1][2][5]
Density 1.038 g/cm³[1]
Flash Point 32 °C (89.6 °F) - closed cup[5]
Refractive Index 1.503[1]
Solubility Slightly soluble in water; soluble in organic solvents like methylene (B1212753) chloride, toluene, and acetone.[4][5][6]
Vapor Pressure 7.1 ± 0.3 mmHg at 25°C[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a flammable liquid and vapor.[3][7] It is also known to cause skin irritation and serious eye irritation.[3][4][7] Inhalation may cause respiratory irritation.[7][8] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[5]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: When handling this compound, it is essential to wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and a lab coat or other protective clothing to prevent skin exposure.[5][6][7] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[4][5]

Q3: How should I properly store this compound?

A3: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4][5][8] Keep it away from heat, sparks, open flames, and other sources of ignition.[1][5][8]

Q4: What should I do in case of accidental skin or eye contact?

A4: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[4][5] If skin irritation occurs, seek medical attention.[4] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[4] If eye irritation persists, get medical advice.[4]

Q5: How should I handle a spill of this compound?

A5: For a small spill, absorb it with an inert material like dry sand or earth and place it into a chemical waste container.[5] Ensure all sources of ignition are removed from the area.[5][7] For larger spills, evacuate the area and ensure adequate ventilation.[4] Prevent the spill from entering drains.[4]

Q6: What is the correct fire-extinguishing media for this compound?

A6: For small fires, use dry chemical, carbon dioxide, water spray, or foam.[5] For larger fires, use water spray, fog, or alcohol-resistant foam.[5] Do not use a solid stream of water as it may scatter and spread the fire.[4]

Q7: How should this compound waste be disposed of?

A7: Dispose of this compound and any contaminated materials as hazardous waste.[4][9] This should be done through a licensed disposal company and in accordance with local, state, and federal regulations.[4][9] Do not allow the material to enter drains or waterways.[9]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Visible degradation or color change of the chemical. Improper storage (exposure to light, heat, or air).Store in a dark, cool, well-ventilated place with the container tightly sealed.[1][4]
Skin or eye irritation during handling. Inadequate personal protective equipment (PPE) or accidental exposure.Always wear appropriate gloves, safety goggles, and a lab coat.[5][7] If contact occurs, follow first-aid measures immediately.[4][5]
A strong odor is noticeable in the laboratory. A spill may have occurred, or the container is not properly sealed.Check for spills and ensure the container is tightly closed.[4][5] Work should be performed in a well-ventilated area or a fume hood.[4]

Experimental Protocol: Safe Handling of this compound

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

  • Pre-Experiment Preparation:

    • Read and understand the Safety Data Sheet (SDS) for this compound.

    • Ensure a chemical fume hood is available and functioning correctly.

    • Locate the nearest eyewash station and safety shower.[4]

    • Prepare all necessary equipment and reagents before handling the chemical.

  • Personal Protective Equipment (PPE):

    • Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[5][7]

    • Wear nitrile rubber gloves.

    • Wear a flame-retardant lab coat.[4]

    • Ensure all skin is covered.

  • Handling Procedure:

    • Conduct all work involving this compound in a chemical fume hood to ensure adequate ventilation.[4][5]

    • Ground and bond containers when transferring the material to prevent static discharge.[5][7]

    • Use only non-sparking tools.[4][7]

    • Keep the container tightly closed when not in use.[4][5]

    • Avoid contact with skin, eyes, and clothing.[4][5]

    • Keep away from heat, sparks, and open flames.[4][5]

  • Post-Handling and Waste Disposal:

    • Wash hands thoroughly after handling.[4][5]

    • Collect all waste containing this compound in a designated, properly labeled hazardous waste container.[4]

    • Dispose of the waste through a licensed disposal company, following all relevant regulations.[4]

Logical Workflow Diagram

G cluster_spill Emergency Response: this compound Spill cluster_small_spill_actions Small Spill Protocol cluster_large_spill_actions Large Spill Protocol spill Spill Occurs assess Assess Spill Size & Immediate Risk spill->assess small_spill Small Spill assess->small_spill Contained & No Ignition Source large_spill Large Spill assess->large_spill Uncontained or Ignition Risk alert_personnel Alert Personnel in Immediate Area small_spill->alert_personnel evacuate Evacuate Immediate Area large_spill->evacuate don_ppe Don Appropriate PPE (Gloves, Goggles) alert_personnel->don_ppe absorb Absorb with Inert Material (e.g., Sand, Vermiculite) don_ppe->absorb collect Collect into a Labeled, Sealed Waste Container absorb->collect clean Clean Spill Area collect->clean contact_ehs Contact Environmental Health & Safety (EHS) evacuate->contact_ehs ventilate Ensure Area is Ventilated (If Safe to Do So) contact_ehs->ventilate prevent_spread Prevent Entry into Drains contact_ehs->prevent_spread

Caption: Workflow for responding to a this compound spill.

References

Validation & Comparative

2-Methoxypyridine vs. Pyridine: A Comparative Guide for Non-Nucleophilic Base Selection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate non-nucleophilic base is a critical parameter in synthetic organic chemistry. This guide provides a detailed comparison of 2-methoxypyridine (B126380) and pyridine (B92270), focusing on their performance as non-nucleophilic bases, supported by experimental data and detailed protocols.

This document will explore the fundamental differences in basicity, steric hindrance, and nucleophilicity between this compound and pyridine. These properties directly impact their efficacy in reactions where a base is required to neutralize acid byproducts without interfering with electrophilic centers.

Basicity and Steric Influence: A Head-to-Head Comparison

The primary function of a non-nucleophilic base is to act as a proton scavenger. The basicity of these pyridine derivatives is a key indicator of their performance. The pKa of the conjugate acid of a base is a direct measure of its strength; a lower pKa for the conjugate acid corresponds to a weaker base.

The introduction of a methoxy (B1213986) group at the 2-position of the pyridine ring has a significant impact on the electron density of the nitrogen atom. The methoxy group exerts an inductive electron-withdrawing effect, which reduces the basicity of the nitrogen atom in this compound compared to pyridine.[1][2] Furthermore, the steric bulk of the methoxy group adjacent to the nitrogen atom hinders its ability to act as a nucleophile, a desirable characteristic for a non-nucleophilic base.

Below is a summary of the key physicochemical properties of this compound and pyridine:

CompoundStructurepKa of Conjugate AcidKey Features
Pyridine Pyridine Structure~5.23[1]Standard aromatic amine base, moderately nucleophilic.
This compound this compound Structure~3.06[1]Weaker base than pyridine, sterically hindered nitrogen.

Experimental Performance: The Robinson Annulation Case Study

The practical advantages of using this compound as a non-nucleophilic base are evident in reactions that are sensitive to the basicity and nucleophilicity of the base employed. A study on the synthesis of the tetracyclic core of magellanine-type Lycopodium alkaloids highlighted the superior performance of a this compound derivative in a Robinson annulation reaction compared to its unsubstituted pyridine counterpart.[1]

The significantly lower basicity of the this compound derivative was credited for the dramatically improved yield of the bicyclic enone product. The study noted that reactions with the pyridine analogue lacking the methoxy group resulted in drastically lower yields and were not scalable.[1]

Base Used in Robinson AnnulationYield of Bicyclic EnoneScalability
Pyridine derivativeVery low[1]Not scalable above 100 mg[1]
This compound derivativeSignificantly higher[1]Scalable to multi-gram scale[1]

This data strongly suggests that for reactions prone to side reactions catalyzed by stronger or more nucleophilic bases, this compound is a superior choice.

Experimental Protocols

The following are representative experimental protocols for acylation reactions, a common application for non-nucleophilic bases.

Protocol 1: General Esterification of an Alcohol with Acetyl Chloride using a Pyridine Base

This protocol describes a general procedure for the esterification of a primary or secondary alcohol with acetyl chloride, where a pyridine derivative acts as a non-nucleophilic base to neutralize the HCl byproduct.[3][4][5]

Materials:

  • Alcohol (1.0 equiv)

  • Acetyl chloride (1.2 equiv)

  • This compound or Pyridine (1.5 equiv)

  • Anhydrous dichloromethane (B109758) (DCM) as solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the alcohol (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the pyridine base (1.5 equiv) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.2 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ester.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Visualizing the Comparison

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Structures cluster_pyridine Pyridine cluster_2methoxy This compound Pyridine Pyridine Methoxy Methoxy

Caption: Chemical structures of Pyridine and this compound.

Esterification_Workflow Reactants Alcohol (R-OH) + Acetyl Chloride (CH3COCl) Reaction_Mixture Reaction in Anhydrous Solvent Reactants->Reaction_Mixture Base Pyridine or This compound Base->Reaction_Mixture Workup Aqueous Workup (NaHCO3 wash) Reaction_Mixture->Workup Product Ester (R-OCOCH3) Workup->Product

Caption: General workflow for esterification using a pyridine base.

Conclusion

Both this compound and pyridine can function as non-nucleophilic bases in organic synthesis. However, the presence of the 2-methoxy group significantly reduces the basicity and nucleophilicity of the nitrogen atom in this compound. This makes it a more suitable choice for reactions involving sensitive substrates where a milder, more sterically hindered base is required to prevent side reactions and improve product yields, as demonstrated in the Robinson annulation case study. For standard applications where moderate basicity and nucleophilicity are tolerable, pyridine remains a viable and cost-effective option. The choice between these two bases should, therefore, be guided by the specific requirements of the chemical transformation.

References

Comparative Reactivity of 2-Methoxypyridine and 2-Ethoxypyridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of common heterocyclic scaffolds is paramount for efficient synthesis and lead optimization. This guide provides an objective comparison of the reactivity of 2-methoxypyridine (B126380) and 2-ethoxypyridine (B84967), focusing on key transformations relevant to medicinal chemistry and materials science. The discussion is supported by available experimental data and computational studies to illuminate the subtle yet significant differences imparted by the methoxy (B1213986) and ethoxy substituents.

The reactivity of the pyridine (B92270) ring is intrinsically linked to the electron-withdrawing nature of the nitrogen atom, which influences its susceptibility to nucleophilic attack and its ability to direct metalation. The introduction of an alkoxy group at the 2-position further modulates this reactivity through a combination of inductive and steric effects. While both this compound and 2-ethoxypyridine are widely utilized building blocks, the choice between them can impact reaction outcomes, including yields, reaction rates, and regioselectivity.

Basicity and General Reactivity

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of pyridine rings. The electron-deficient nature of the pyridine nucleus, enhanced by the presence of the nitrogen atom, facilitates attack by nucleophiles, particularly at the 2- and 4-positions.

A computational study on the SNAr reaction of 2-ethoxy-3,5-dinitropyridine (B100253) and 2-methoxy-3,5-dinitropyridine (B98874) with piperidine (B6355638) provides valuable insights into the comparative reactivity of these two scaffolds.[2][3] The study highlights that the electron-withdrawing nitro groups are the primary activators of the pyridine ring for nucleophilic attack. While the study focuses on the potential of these compounds as SARS-CoV-2 inhibitors and does not provide experimental kinetic data, the computational analysis suggests that both alkoxy groups facilitate the reaction. In the absence of strongly activating groups like nitro substituents, the difference in reactivity between 2-methoxy and 2-ethoxypyridine in SNAr reactions is expected to be more subtle and potentially influenced by the nature of the nucleophile and the reaction conditions.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound2-Ethoxypyridine
Molecular Formula C₆H₇NOC₇H₉NO
Molecular Weight 109.13 g/mol 123.15 g/mol
pKa (Conjugate Acid) 3.28[1]~4.09 (Predicted)
Boiling Point 142-143 °C155-156 °C

Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings. The alkoxy group at the 2-position of the pyridine ring can direct lithiation to the adjacent C-3 position. However, studies on the lithiation of this compound have shown that the regioselectivity can be complex. For instance, the reaction of this compound with lithium dialkylamides like LDA and LTMP can lead to a mixture of products, with evidence suggesting initial deprotonation at C-6 followed by rearrangement.[1][4]

While a direct comparative experimental study on the lithiation of this compound and 2-ethoxypyridine is not available in the searched literature, the slightly larger steric bulk of the ethoxy group could potentially influence the rate and regioselectivity of the metalation. It is plausible that the ethoxy group could exhibit a more pronounced directing effect to the C-3 position due to steric hindrance at the C-6 position.

Experimental Protocol: Lithiation of 2-Alkoxypyridines (General)

A general procedure for the lithiation of 2-alkoxypyridines involves the slow addition of a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), to a solution of the 2-alkoxypyridine in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C). The reaction is typically stirred for a short period to allow for the formation of the lithiated intermediate, which can then be quenched with an appropriate electrophile.

  • Materials: 2-alkoxypyridine, anhydrous THF, n-butyllithium or LDA, electrophile.

  • Procedure:

    • Dissolve the 2-alkoxypyridine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the organolithium reagent dropwise to the cooled solution.

    • Stir the reaction mixture at -78 °C for the desired amount of time (typically 30-60 minutes).

    • Add the electrophile to the reaction mixture and allow it to warm to room temperature slowly.

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of C-C bonds and is widely used in the synthesis of biaryl and heteroaryl compounds. 2-Halo- or 2-triflyloxypyridines are common substrates for these reactions. While no direct comparative studies on the Suzuki-Miyaura coupling of 2-methoxy- and 2-ethoxypyridine derivatives were found, general principles suggest that the electronic and steric differences between the two alkoxy groups could have a minor impact on the reaction outcome. The slightly greater steric hindrance of the ethoxy group might influence the rate of oxidative addition or reductive elimination steps in the catalytic cycle, potentially leading to small differences in reaction times or yields.

Table 2: Illustrative Comparison of Reactivity in Key Transformations

Reaction TypeThis compound2-EthoxypyridineKey Considerations
Nucleophilic Aromatic Substitution (SNAr) Generally reactive with strong nucleophiles, especially with activating groups on the ring.Expected to have similar reactivity, with minor differences due to steric and electronic effects.The presence of electron-withdrawing groups on the pyridine ring is the dominant factor for reactivity.
Directed Ortho-Metalation (Lithiation) Undergoes lithiation, with regioselectivity dependent on the base and conditions.[1][4]Expected to undergo lithiation, potentially with slightly different regioselectivity or rates due to the bulkier ethoxy group.The choice of base and reaction temperature can significantly influence the outcome.
Suzuki-Miyaura Coupling (of corresponding 2-halopyridines) 2-Halo-6-methoxypyridines are effective coupling partners.2-Halo-6-ethoxypyridines are also expected to be effective, with potential minor differences in reaction kinetics due to steric effects.The choice of catalyst, ligand, and base is crucial for achieving high yields.

Factors Influencing Reactivity: A Comparative Overview

The subtle differences in reactivity between this compound and 2-ethoxypyridine can be attributed to a combination of electronic and steric factors.

G cluster_factors Factors Influencing Reactivity cluster_reactivity Reactivity Outcome Electronic Effects Electronic Effects Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution Electronic Effects->Nucleophilic Aromatic Substitution Inductive Effect Directed Ortho-Metalation Directed Ortho-Metalation Electronic Effects->Directed Ortho-Metalation Basicity Modulation Cross-Coupling Reactions Cross-Coupling Reactions Electronic Effects->Cross-Coupling Reactions Electron Density Steric Effects Steric Effects Steric Effects->Directed Ortho-Metalation Regioselectivity Steric Effects->Cross-Coupling Reactions Catalyst Interaction

Caption: Factors influencing the comparative reactivity.

Electronic Effects: Both methoxy and ethoxy groups exert a similar inductive electron-withdrawing effect, which deactivates the pyridine ring towards electrophilic substitution but is a key factor in reducing the basicity of the nitrogen atom. The slightly greater electron-donating ability of the ethyl group compared to the methyl group (via hyperconjugation) is expected to have a minimal impact on the overall electronic nature of the pyridine ring.

Steric Effects: The primary difference between the two lies in their steric profiles. The ethyl group of the ethoxy substituent is bulkier than the methyl group of the methoxy substituent. This increased steric hindrance can influence the approach of reagents to the nitrogen atom and the adjacent C-3 and C-6 positions. This could be advantageous in directed metalation by favoring lithiation at the less hindered C-3 position. Conversely, in reactions involving coordination to a bulky catalyst, the larger ethoxy group might slightly impede the reaction rate.

Experimental Workflows and Signaling Pathways

To provide a practical context, the following diagrams illustrate a typical experimental workflow for a Suzuki-Miyaura coupling reaction and a simplified representation of the factors influencing the choice between this compound and 2-ethoxypyridine.

G cluster_workflow Suzuki-Miyaura Coupling Workflow start Reaction Setup (2-Alkoxy-X-pyridine, Boronic Acid, Catalyst, Base, Solvent) reaction Inert Atmosphere (Nitrogen or Argon) start->reaction heating Heating (e.g., 80-110 °C) reaction->heating monitoring Reaction Monitoring (TLC or LC-MS) heating->monitoring workup Aqueous Workup monitoring->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A typical Suzuki-Miyaura coupling workflow.

G cluster_decision Logical Relationship in Substrate Selection choice Choice of 2-Alkoxypyridine sterics Steric Hindrance a Concern? choice->sterics electronics Subtle Electronic Tuning? choice->electronics methoxy This compound outcome1 Potentially Faster Rate/ Higher Yield in some cross-couplings methoxy->outcome1 ethoxy 2-Ethoxypyridine outcome2 Potentially Higher Regioselectivity in DoM ethoxy->outcome2 sterics->methoxy Yes sterics->ethoxy No electronics->methoxy Baseline electronics->ethoxy Slightly more e⁻ donating outcome3 Minimal Difference Expected electronics->outcome3

Caption: Substrate selection logic diagram.

Conclusion

References

2-Methoxypyridine: A Superior Alternative to Traditional Pyridine Derivatives in Specialized Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of complex chemical syntheses. 2-Methoxypyridine (B126380) has emerged as a versatile and advantageous alternative to other pyridine (B92270) derivatives, offering unique reactivity and physical properties that can enhance reaction outcomes and open new synthetic pathways.

This guide provides an objective comparison of this compound with other common pyridine derivatives, supported by experimental data, to inform the selection of the most suitable reagent for specific research and development needs.

Enhanced Performance in Complex Syntheses

This compound serves as a key intermediate in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2][3] Its utility stems from the electronic influence of the methoxy (B1213986) group, which modulates the reactivity of the pyridine ring. This substituent enhances its utility as a building block for more complex structures.[1] For instance, it is a patented reactant in the production of erythromycin-based macrolide antibiotics.[1][4]

One of the key advantages of this compound is its mitigated basicity compared to unsubstituted pyridine. The pKa of the 2-methoxypyridinium ion is 3.06, significantly lower than the 5.23 for the pyridinium (B92312) ion.[5] This reduced basicity is attributed to the inductive electron-withdrawing effect of the methoxy group and steric shielding of the nitrogen lone pair.[5] This seemingly subtle difference can have a profound impact on reaction yields, as demonstrated in Robinson annulation reactions where the use of this compound derivatives led to significantly higher yields compared to their unsubstituted pyridine counterparts.[5]

Comparative Analysis of Physical and Chemical Properties

The choice of a pyridine derivative is often dictated by its physical and chemical properties. The following table summarizes key data for this compound and its common alternatives.

PropertyThis compoundPyridine4-Methoxypyridine2-Chloropyridine (B119429)
Molecular Weight 109.13 g/mol [6]79.10 g/mol 109.13 g/mol 113.55 g/mol
Boiling Point 142 °C[4]115 °C158-161 °C169-170 °C
Density 1.038 g/mL at 25 °C[4]0.982 g/mL at 20 °C1.03 g/mL at 25 °C1.205 g/mL at 20 °C
pKa of Conjugate Acid 3.06[5]5.23[5]6.580.72
Solubility in Water Moderately soluble[2]MiscibleSolubleSlightly soluble

Superiority in Palladium-Catalyzed Cross-Coupling Reactions

In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the choice of the halo-pyridine precursor is critical. While 2-chloropyridine is a common substrate, its reactivity can be sluggish due to the strong carbon-chlorine bond.[7][8] this compound can be a precursor to more reactive coupling partners or can itself be functionalized through lithiation.[4][9]

For instance, in Suzuki-Miyaura couplings, a bromo-substituted pyridine is generally more reactive than a chloro-substituted one, leading to higher yields under milder conditions.[7] However, the methoxy group in this compound can direct metalation to adjacent positions, providing a route to functionalized pyridines that can then participate in cross-coupling reactions.

The following diagram illustrates a generalized workflow for a Suzuki-Miyaura cross-coupling reaction, a common application for functionalized pyridine derivatives.

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Pyridine Derivative Pyridine Derivative Inert Atmosphere Inert Atmosphere Pyridine Derivative->Inert Atmosphere Combine Boronic Acid/Ester Boronic Acid/Ester Boronic Acid/Ester->Inert Atmosphere Combine Pd Catalyst Pd Catalyst Pd Catalyst->Inert Atmosphere Combine Base Base Base->Inert Atmosphere Combine Solvent Solvent Solvent->Inert Atmosphere Combine Heating Heating Inert Atmosphere->Heating Stir Quenching Quenching Heating->Quenching Cool Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography Final Product Final Product Chromatography->Final Product

Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction using a functionalized this compound derivative. This protocol is based on established principles of palladium-catalyzed cross-coupling reactions.[7][10]

Materials:

  • Functionalized this compound (e.g., bromo-2-methoxypyridine) (1.0 eq)

  • Aryl or heteroaryl boronic acid or ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

Procedure:

  • To an oven-dried reaction vessel, add the functionalized this compound, boronic acid/ester, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired coupled product.

The catalytic cycle for this reaction is illustrated below.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R1-Pd(II)-X-L2 R¹-Pd(II)-X L₂ Oxidative Addition->R1-Pd(II)-X-L2 R¹-X Transmetalation Transmetalation R1-Pd(II)-X-L2->Transmetalation R1-Pd(II)-R2-L2 R¹-Pd(II)-R² L₂ Transmetalation->R1-Pd(II)-R2-L2 R²-B(OR)₂ Reductive Elimination Reductive Elimination R1-Pd(II)-R2-L2->Reductive Elimination Reductive Elimination->Pd(0)L2 R¹-R²

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

The unique properties of this compound and its derivatives have led to their incorporation into novel therapeutic agents. For example, this compound derivatives have been used to prepare bicyclic iminopyrimidinones that act as Beta Amyloid Cleaving Enzyme-1 (BACE1) inhibitors, which are relevant in research for neurodegenerative diseases.[1][4] Furthermore, the introduction of a methoxypyridine motif in gamma-secretase modulators has led to compounds with improved activity for reducing Aβ42 peptide levels, a key target in Alzheimer's disease research, as well as improved solubility.[11]

The logical relationship for the development of such inhibitors is depicted in the following diagram.

Drug_Development_Logic This compound This compound Chemical Synthesis Chemical Synthesis (e.g., multi-step reactions) This compound->Chemical Synthesis Functionalized Intermediate Functionalized Intermediate Chemical Synthesis->Functionalized Intermediate Screening & Optimization Screening & Optimization Functionalized Intermediate->Screening & Optimization Lead Compound Lead Compound Screening & Optimization->Lead Compound Preclinical Studies Preclinical Studies Lead Compound->Preclinical Studies Clinical Trials Clinical Trials Preclinical Studies->Clinical Trials Approved Drug Approved Drug Clinical Trials->Approved Drug

Logical workflow for drug development utilizing this compound.

References

A Comparative Guide to 2-Methoxypyridine and Picoline as Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of transition metal catalysis, the selection of an appropriate ligand is paramount to achieving desired reactivity, selectivity, and efficiency. Pyridine and its derivatives have long been workhorse ligands, offering a versatile scaffold that can be readily tuned to modulate the electronic and steric properties of a catalytic system. This guide provides an in-depth comparison of two common pyridine-based ligands: 2-methoxypyridine (B126380) and the isomers of picoline (2-, 3-, and 4-methylpyridine).

This document will delve into their intrinsic properties, supported by experimental data from palladium-catalyzed cross-coupling reactions, to offer a clear perspective on their relative performance.

Executive Summary

Generally, picolines, being more electron-donating than this compound, are often associated with enhanced catalytic activity in palladium-catalyzed reactions where electron-rich metal centers are favorable. The electron-withdrawing nature of the methoxy (B1213986) group in this compound can lead to different catalytic outcomes. The choice between these ligands is highly dependent on the specific reaction mechanism and the desired product.

Ligand Properties: A Head-to-Head Comparison

The electronic and steric characteristics of a ligand directly influence the behavior of the metal catalyst. The following table summarizes the key properties of this compound and the picoline isomers.

PropertyThis compound2-Picoline (α-picoline)3-Picoline (β-picoline)4-Picoline (γ-picoline)
Electronic Effect Methoxy group is electron-withdrawing via induction.Methyl group is electron-donating.Methyl group is electron-donating.Methyl group is electron-donating.
Basicity (pKa of conjugate acid) ~3.285.975.686.02
Steric Hindrance Moderate, due to the methoxy group at the 2-position.High, due to the methyl group at the 2-position.LowLow

Note: pKa values are approximate and can vary slightly depending on the measurement conditions.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The choice of ligand is critical in these reactions for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. While direct comparative studies are limited, we can infer performance from individual studies on similar reaction systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. Generally, more basic ligands can enhance the catalytic activity of Pd(II) complexes in this reaction.[1]

Illustrative Performance Data:

LigandReaction ConditionsYield (%)Reference
This compound Derivative Aryl Halide + Arylboronic Acid, Pd(OAc)₂, Base, Solvent, HeatModerate to Good[2]
4-Picoline 4-Iodoanisole + Phenylboronic Acid, PdCl₂(4-picoline)₂, K₂CO₃, DMF/H₂O, 100°C, 2h95[3]

Disclaimer: The data presented is for illustrative purposes. Direct comparison is challenging due to variations in substrates, catalysts, and reaction conditions across different studies.

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene. The electronic properties of the ligand can influence the rate of oxidative addition and reductive elimination.

Illustrative Performance Data:

LigandReactionCatalyst SystemYield (%)
Picoline Derivative 4-Bromoacetophenone + Ethyl AcrylatePd(II) Picoline Thiourea Complex~83 (conversion)
Buchwald-Hartwig Amination

This reaction forms carbon-nitrogen bonds. The ligand's steric and electronic properties are crucial for promoting the reductive elimination step. While specific comparative data is scarce, the general principles of ligand effects apply. More electron-rich and sterically demanding ligands often favor this transformation.

Experimental Protocols

Detailed experimental procedures are essential for reproducibility and comparison. Below are representative protocols for palladium-catalyzed Suzuki-Miyaura coupling reactions.

General Protocol for Suzuki-Miyaura Coupling with a Pyridine-Based Ligand

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Pyridine-based ligand (e.g., 4-picoline, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • N,N-Dimethylformamide (DMF, 4 mL)

  • Water (1 mL)

Procedure:

  • To a dried Schlenk tube, add the aryl halide, arylboronic acid, palladium(II) acetate, pyridine-based ligand, and potassium carbonate.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed DMF and water via syringe.

  • The reaction mixture is stirred at 100 °C for the specified time (typically monitored by TLC or GC-MS).

  • After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel.

Logical Relationships and Workflows

Visualizing the catalytic cycle and experimental workflows can aid in understanding the role of the ligand and the experimental design.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_1 R¹-Pd(II)L₂-X Pd0->PdII_1 Oxidative Addition (R¹-X) PdII_2 R¹-Pd(II)L₂-OR' PdII_1->PdII_2 Ligand Exchange (Base) PdII_3 R¹-Pd(II)L₂-R² PdII_2->PdII_3 Transmetalation (R²-B(OR)₂) PdII_3->Pd0 Reductive Elimination Product R¹-R² PdII_3->Product

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Aryl Halide, Arylboronic Acid, Base, Catalyst, Ligand Solvent Add Degassed Solvent Reactants->Solvent Inert Establish Inert Atmosphere Solvent->Inert Heating Heat and Stir Inert->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Extraction Aqueous Workup & Extraction Monitoring->Extraction Purification Column Chromatography Extraction->Purification Analysis Characterization (NMR, MS) Purification->Analysis

A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

The choice between this compound and picoline as ligands in catalysis is a nuanced one, heavily dependent on the specific reaction and desired outcome. The electron-donating nature of the methyl groups in picolines generally leads to a more electron-rich and often more reactive palladium center, which can be beneficial in many cross-coupling reactions. Conversely, the electron-withdrawing methoxy group of this compound results in a more electron-deficient catalyst, which may be advantageous in other catalytic transformations or for achieving different selectivity. Steric factors, particularly with 2-picoline, also play a significant role in determining the accessibility of the metal center. Researchers and drug development professionals should consider these fundamental differences when designing and optimizing catalytic systems.

References

A Comparative Guide to the Spectroscopic Validation of 2-Methoxypyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of spectroscopic methods for the validation of 2-methoxypyridine (B126380) synthesis. It is intended for researchers, scientists, and professionals in drug development who require robust and reliable analytical techniques to confirm the identity and purity of synthesized compounds. This document outlines common synthetic routes and presents detailed experimental data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to differentiate the final product from starting materials and potential byproducts.

Common Synthesis Routes for this compound

The synthesis of this compound is most commonly achieved through the nucleophilic aromatic substitution of a leaving group at the 2-position of the pyridine (B92270) ring with a methoxide (B1231860) source. An alternative approach involves the methylation of 2-hydroxypyridine.

  • Nucleophilic Substitution of 2-Chloropyridine (B119429) : This is the most prevalent and direct method, involving the reaction of 2-chloropyridine with sodium methoxide in a suitable solvent like methanol (B129727). The electron-withdrawing nature of the pyridine ring facilitates this substitution.

Spectroscopic Validation of Synthesis

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the successful synthesis of this compound and for assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is characterized by four distinct signals in the aromatic region corresponding to the four protons on the pyridine ring, and a singlet in the aliphatic region for the methoxy (B1213986) group protons. The disappearance of the signals corresponding to the starting material (e.g., 2-chloropyridine) and the appearance of the new signals confirm the conversion.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The synthesis of this compound will result in a characteristic set of peaks, including a prominent signal for the methoxy carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands corresponding to C-H, C=N, C=C, and C-O bonds. Key changes from the starting material, such as the appearance of a strong C-O stretching band, are indicative of a successful reaction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound will show a molecular ion peak (M+) corresponding to its molecular weight (109.13 g/mol ).[2] The fragmentation pattern can further help in confirming the structure.

Data Presentation: A Comparative Analysis

The following tables summarize the expected spectroscopic data for this compound and compare it with the common starting material, 2-chloropyridine. This comparison highlights the key spectral changes that validate the successful synthesis.

Table 1: Comparative ¹H NMR Data (CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityAssignment
This compound ~8.16[3]dH6
~7.52[3]tH4
~6.82[3]dH3
~6.72[3]tH5
~3.92[3]s-OCH₃
2-Chloropyridine ~8.40dH6
~7.70tH4
~7.30dH3
~7.25tH5

Table 2: Comparative ¹³C NMR Data (CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
This compound ~164.0C2
~147.0C6
~138.5C4
~116.5C3
~111.0C5
~53.0-OCH₃
2-Chloropyridine ~150.5C2
~149.5C6
~139.0C4
~124.0C3
~122.5C5

Table 3: Key IR Spectroscopy Data (cm⁻¹)

CompoundC-H (aromatic) StretchC=N, C=C StretchC-O StretchC-Cl Stretch
This compound ~3050~1590, 1470~1260, 1030-
2-Chloropyridine ~3060~1580, 1460-~750

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightKey m/z Fragments
This compound C₆H₇NO109.13[4]109 (M+), 79, 52[4]
2-Chloropyridine C₅H₄ClN113.54113 (M+), 78

Experimental Protocols

Synthesis of this compound from 2-Chloropyridine

Materials:

  • 2-Chloropyridine

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous methanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide in anhydrous methanol under an inert atmosphere.

  • To this solution, add 2-chloropyridine dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation or column chromatography to yield pure this compound.

Spectroscopic Validation Protocol
  • Sample Preparation:

    • NMR: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • IR: Place a drop of the neat liquid product between two salt plates (for transmission) or directly on the crystal of an ATR-FTIR spectrometer.

    • MS: Prepare a dilute solution of the product in a volatile solvent (e.g., methanol or acetonitrile) for analysis by GC-MS or direct infusion.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • Obtain the mass spectrum in electron ionization (EI) mode.

  • Data Analysis:

    • Compare the acquired spectra with the data presented in Tables 1-4.

    • Confirm the presence of characteristic peaks for this compound and the absence of peaks corresponding to 2-chloropyridine.

    • Integrate the peaks in the ¹H NMR spectrum to confirm the proton ratios.

    • Analyze the fragmentation pattern in the mass spectrum to further support the structure.

Visualizations

Synthesis_Workflow Reactants 2-Chloropyridine + Sodium Methoxide Reaction Nucleophilic Substitution (Reflux in Methanol) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Distillation or Chromatography Workup->Purification Product Pure this compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Validation_Logic cluster_synthesis Synthesis Outcome cluster_validation Spectroscopic Validation Product Purified Product H_NMR ¹H NMR Product->H_NMR Structure & Purity C_NMR ¹³C NMR Product->C_NMR Carbon Skeleton IR IR Spectroscopy Product->IR Functional Groups MS Mass Spec. Product->MS Molecular Weight Conclusion Validated this compound H_NMR->Conclusion C_NMR->Conclusion IR->Conclusion MS->Conclusion

Caption: Logic diagram for spectroscopic validation.

References

A Researcher's Guide to Isotopic Labeling of 2-Methoxypyridine: Synthesis, Applications, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the use of isotopically labeled compounds is indispensable for a wide range of applications, from elucidating metabolic pathways to serving as internal standards for quantitative analysis. This guide provides a comprehensive comparison of synthetic strategies for the isotopic labeling of 2-methoxypyridine (B126380) with deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), and evaluates its application against alternative stable isotope-labeled internal standards.

This compound is a key structural motif in numerous pharmaceuticals and agrochemicals. The ability to introduce isotopic labels into this molecule provides a powerful tool for tracking its fate in biological systems and for achieving highly accurate and precise quantification in complex matrices. This guide details experimental protocols for the synthesis of labeled this compound, presents quantitative data in comparative tables, and illustrates key workflows using diagrams.

Comparative Analysis of Isotopic Labeling Strategies for this compound

The choice of isotope and labeling position on the this compound scaffold depends on the intended application. Deuterium labeling is often the most cost-effective for creating internal standards for mass spectrometry. Carbon-13 labeling can provide more specific structural information in metabolic studies, while nitrogen-15 labeling is particularly useful for NMR-based studies and for understanding reactions involving the pyridine (B92270) ring nitrogen.

IsotopeLabeling Position(s)Typical Synthetic StrategyKey Application(s)AdvantagesDisadvantages
²H (Deuterium) Methoxy group (-OCD₃)O-methylation of 2-hydroxypyridine (B17775) with a deuterated methylating agent (e.g., CD₃I).Internal standard for GC-MS and LC-MS/MS.Cost-effective, straightforward synthesis.Potential for H/D exchange under certain conditions, small mass shift.
Pyridine ring (various positions)H/D exchange reactions on the pyridine ring.Mechanistic studies, internal standards.Can introduce multiple labels, increasing mass shift.Less specific, may result in a mixture of isotopologues.
¹³C (Carbon-13) Methoxy group (-O¹³CH₃)O-methylation of 2-hydroxypyridine with a ¹³C-labeled methylating agent (e.g., ¹³CH₃I).Metabolic fate studies, internal standard.Stable label, specific positioning.Higher cost of ¹³C-labeled reagents.
Pyridine ring (various positions)De novo synthesis of the pyridine ring from ¹³C-labeled precursors.Elucidation of biosynthetic pathways, advanced metabolic studies.Provides detailed structural information.Complex, multi-step synthesis.
¹⁵N (Nitrogen-15) Pyridine ring nitrogenNitrogen isotope exchange via Zincke imine intermediates.NMR-based structural and binding studies, metabolic studies of the pyridine ring.High isotopic enrichment, late-stage labeling of complex molecules is possible.[1][2]Requires specialized reagents and multi-step procedures.

Experimental Protocols

Protocol 1: Synthesis of 2-(Methoxy-d₃)-pyridine (²H-labeled)

This protocol describes the synthesis of this compound with a deuterated methyl group, a commonly used internal standard. The procedure involves the O-methylation of 2-hydroxypyridine using deuterated methyl iodide.

Materials and Reagents:

  • 2-Hydroxypyridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Deuterated methyl iodide (CD₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend sodium hydride (1.2 equivalents) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-hydroxypyridine (1 equivalent) in anhydrous DMF to the suspension.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add deuterated methyl iodide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 2-(Methoxy-d₃)-pyridine.

Expected Yield and Isotopic Enrichment:

  • Yield: 60-80%

  • Isotopic Enrichment: >98% (determined by GC-MS)

Protocol 2: Synthesis of [¹⁵N]-2-Methoxypyridine (¹⁵N-labeled)

This protocol is adapted from the Zincke imine method for ¹⁵N-labeling of 2-substituted pyridines.[2] It involves the ring-opening of an activated this compound to a Zincke imine, followed by ring-closure with a ¹⁵N-labeled ammonia (B1221849) source.

Materials and Reagents:

Procedure:

  • Activation and Ring Opening:

    • In a flame-dried flask under argon, dissolve this compound (1 equivalent) in anhydrous DCM.

    • Cool the solution to -78 °C and add collidine (1.2 equivalents) followed by the dropwise addition of Tf₂O (1.1 equivalents).

    • Stir for 10 minutes, then add dibenzylamine (1.5 equivalents).

    • Allow the reaction to slowly warm to room temperature and stir for 2 hours.

    • Wash the reaction mixture with aqueous copper(II) sulfate solution to remove excess dibenzylamine.

    • Dry the organic layer, concentrate, and precipitate the Zincke imine intermediate by adding hexanes.

  • Ring Closure with ¹⁵N:

    • Dissolve the isolated Zincke imine in ethanol.

    • Add [¹⁵N]-ammonium chloride (2 equivalents) and sodium acetate (2 equivalents).

    • Heat the mixture at reflux for 4-6 hours.

    • Cool to room temperature and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography to yield [¹⁵N]-2-methoxypyridine.

Expected Yield and Isotopic Enrichment:

  • Yield: 40-60% over two steps

  • Isotopic Enrichment: >95% (determined by mass spectrometry)[2]

Application: this compound as a Stable Isotope-Labeled Internal Standard

Stable isotope-labeled (SIL) internal standards are the "gold standard" for quantitative analysis by mass spectrometry, as they have nearly identical chemical and physical properties to the analyte, but a different mass.[3] This allows for accurate correction of variations during sample preparation, chromatography, and ionization.[1][4]

Comparison of SIL Internal Standards for Pyridine-based Analytes
Internal StandardAnalyte(s)Analytical MethodPerformance Characteristics
2-(Methoxy-d₃)-pyridine This compound and its metabolitesLC-MS/MS, GC-MSAccuracy (Recovery): Expected to be 95-105%.Precision (RSD): <5%.LOD/LOQ: Dependent on instrumentation, but improved by the use of a SIL-IS.
Pyridine-d₅ Pyridine and simple derivativesGC-MS, HS-GC-MS/MSAccuracy (Recovery): 89-101%.[5]Precision (RSD): 2-3%.[5]LOD: 0.006 mg/kg (in biota).[5]
Deuterated Methoxypyrazines (e.g., [²H₃]-IBMP) Alkyl-methoxypyrazinesGC-MSAccuracy (Recovery): 99-102%.Precision (RSD): <5% at 15-30 ng/L.
Protocol 3: Quantification of a this compound-containing Drug in Human Plasma using 2-(Methoxy-d₃)-pyridine by LC-MS/MS

This protocol outlines a general procedure for the quantitative analysis of a hypothetical drug containing the this compound moiety in a biological matrix.

Materials and Reagents:

  • Human plasma samples

  • Analyte (drug) reference standard

  • 2-(Methoxy-d₃)-pyridine (Internal Standard, IS)

  • Acetonitrile (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • Methanol

Procedure:

  • Preparation of Standards and Samples:

    • Prepare stock solutions of the analyte and the IS in methanol.

    • Create a series of calibration standards by spiking blank human plasma with the analyte stock solution at various concentrations.

    • For sample preparation, add 50 µL of plasma to a microcentrifuge tube.

    • Add 10 µL of the IS working solution (at a fixed concentration) to all samples, calibration standards, and quality controls.

    • Perform protein precipitation by adding 200 µL of cold ACN with 0.1% formic acid.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in 100 µL of 50:50 ACN:water with 0.1% formic acid.

  • LC-MS/MS Analysis:

    • LC System: UPLC or HPLC system.

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the analyte from matrix components.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: Optimize specific precursor-to-product ion transitions for both the analyte and the IS.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the analyte concentration for the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of 2-(Methoxy-d3)-pyridine cluster_analysis Quantitative Analysis Workflow start 2-Hydroxypyridine step1 Deprotonation with NaH start->step1 step2 Methylation with CD3I step1->step2 product 2-(Methoxy-d3)-pyridine step2->product sample Plasma Sample spike Spike with 2-(Methoxy-d3)-pyridine (IS) sample->spike extract Protein Precipitation & Extraction spike->extract lcms LC-MS/MS Analysis (MRM) extract->lcms quant Quantification lcms->quant

Caption: Workflow for the synthesis of a deuterated internal standard and its application in quantitative analysis.

logical_relationship cluster_labeling_strategies Isotopic Labeling Strategies cluster_applications Primary Applications Deuterium Deuterium (²H) IS Internal Standards (MS) Deuterium->IS Carbon13 Carbon-13 (¹³C) Carbon13->IS Metabolism Metabolic Fate Studies Carbon13->Metabolism Nitrogen15 Nitrogen-15 (¹⁵N) Nitrogen15->Metabolism NMR NMR Structural Studies Nitrogen15->NMR

References

A Comparative Kinetic Analysis of 2-Methoxypyridine in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, pyridine (B92270) and its derivatives are ubiquitous as catalysts, particularly in acylation and related reactions. The electronic and steric properties of substituents on the pyridine ring can dramatically influence the reaction kinetics and, consequently, the overall efficiency of a chemical transformation. This guide provides a comparative kinetic analysis of 2-methoxypyridine (B126380) against other common pyridine-based catalysts, supported by experimental data, to aid researchers in catalyst selection and reaction optimization.

Performance Comparison: The Impact of the Methoxy (B1213986) Group

The introduction of a methoxy group at the 2-position of the pyridine ring significantly alters its electronic properties, primarily by reducing the basicity of the ring nitrogen. This has a direct impact on its catalytic activity. The pKa of the conjugate acid of this compound is 3.06, which is considerably lower than that of pyridine (5.23).[1] This reduced basicity generally leads to a lower catalytic efficiency in reactions that proceed via a nucleophilic catalysis pathway, where the pyridine nitrogen directly participates in the reaction mechanism.

A direct comparison of the catalytic activity of this compound with pyridine and other derivatives was demonstrated in the ester-amide exchange reaction between an amine and an ester. The catalytic rate constants (kcat) for this reaction were determined, providing a quantitative measure of their performance.

Catalystkcat (h-1)kcat / kuncat
This compound 0.0019 0.081
Pyridine0.00750.32
N-Methylpyridone0.00000.00
Phenol0.00000.00
Pyridine + Phenol0.01010.43
Uncatalyzed (kuncat)0.0234 h-11

Data sourced from a study on ester-amide exchange reactions using 2-pyridone derivatives as tautomeric catalysts.[2]

As the data clearly indicates, this compound is a significantly less effective catalyst than pyridine in this specific transformation, with a catalytic rate constant approximately four times lower. This can be attributed to the electron-withdrawing nature of the methoxy group, which reduces the nucleophilicity of the pyridine nitrogen.

Mechanistic Insights: The Role of Pyridine Derivatives in Catalysis

Pyridine derivatives typically catalyze acylation reactions through a nucleophilic catalysis mechanism. The pyridine nitrogen attacks the acylating agent to form a highly reactive N-acylpyridinium intermediate. This intermediate is then attacked by the nucleophile (e.g., an alcohol or amine), transferring the acyl group and regenerating the catalyst.

cluster_0 Catalytic Cycle Acylating_Agent Acylating Agent (e.g., Ac₂O) Acylpyridinium_Intermediate N-Acylpyridinium Intermediate Acylating_Agent->Acylpyridinium_Intermediate + Pyridine Derivative Pyridine_Catalyst Pyridine Derivative Acylated_Product Acylated Product Acylpyridinium_Intermediate->Acylated_Product + Nucleophile Nucleophile Nucleophile (e.g., R-OH) Regenerated_Catalyst Regenerated Catalyst Acylated_Product->Regenerated_Catalyst + H⁺ Regenerated_Catalyst->Pyridine_Catalyst Regeneration

Caption: Generalized catalytic cycle for pyridine-catalyzed acylation.

The reduced basicity and nucleophilicity of this compound hinder the initial formation of the N-acylpyridinium intermediate, thus slowing down the overall reaction rate compared to more basic pyridines like pyridine itself or 4-(dimethylamino)pyridine (DMAP).

Experimental Protocols

Kinetic Analysis of Ester-Amide Exchange Reaction

This protocol outlines the methodology used to determine the catalytic rate constants for the ester-amide exchange reaction.

Materials:

  • Amine substrate (e.g., benzylamine)

  • Ester substrate (e.g., p-nitrophenyl acetate)

  • Catalyst (this compound, pyridine, etc.)

  • Solvent (e.g., Toluene)

  • Internal standard for NMR analysis

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Reaction Setup: In an NMR tube, dissolve the amine substrate and the internal standard in the chosen solvent.

  • Initiation: Add the ester substrate and the catalyst to the NMR tube.

  • Data Acquisition: Immediately begin acquiring 1H NMR spectra at regular time intervals.

  • Analysis: Monitor the disappearance of the starting material peaks and the appearance of the product peaks over time.

  • Calculation: Determine the initial reaction rates from the concentration versus time plots. The catalytic rate constant (kcat) can be calculated from the pseudo-first-order rate constants obtained at different catalyst concentrations.

cluster_workflow Kinetic Analysis Workflow Prepare_Solutions Prepare stock solutions of reactants and catalysts Mix_Reactants Mix reactants and internal standard in NMR tube Prepare_Solutions->Mix_Reactants Add_Catalyst Add catalyst to initiate reaction Mix_Reactants->Add_Catalyst NMR_Monitoring Monitor reaction progress by ¹H NMR spectroscopy at timed intervals Add_Catalyst->NMR_Monitoring Data_Processing Integrate NMR signals to determine concentrations NMR_Monitoring->Data_Processing Plot_Data Plot concentration vs. time Data_Processing->Plot_Data Calculate_Rates Determine initial rates and rate constants Plot_Data->Calculate_Rates

Caption: Experimental workflow for kinetic analysis.

Conclusion

The kinetic analysis of this compound in organic reactions reveals that its performance as a nucleophilic catalyst is significantly lower than that of unsubstituted pyridine. This is primarily due to the electron-withdrawing effect of the 2-methoxy group, which reduces the basicity and nucleophilicity of the pyridine nitrogen. While this may be a disadvantage in reactions requiring strong nucleophilic catalysis, the modified electronic properties of this compound could be advantageous in other contexts, for instance, where a milder base is required to avoid side reactions or in metal-catalyzed processes where it can act as a ligand. Researchers should carefully consider the reaction mechanism and the desired kinetic profile when selecting between this compound and other pyridine derivatives as catalysts or reagents.

References

A Comparative Study of 2-, 3-, and 4-Methoxypyridine Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted pyridines is paramount for the rational design of synthetic routes and the development of novel molecules. This guide provides a comprehensive comparison of the chemical reactivity of 2-, 3-, and 4-methoxypyridine (B45360), focusing on their behavior in key organic transformations. The electronic interplay between the nitrogen atom and the methoxy (B1213986) group at different positions on the pyridine (B92270) ring dictates their reactivity profiles, influencing basicity, susceptibility to electrophilic and nucleophilic attack, and the regioselectivity of metalation reactions.

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom, which generally deactivates it towards electrophilic aromatic substitution compared to benzene. However, the introduction of a methoxy group, a strong electron-donating group through resonance, significantly modulates this reactivity. The position of the methoxy group—ortho, meta, or para to the nitrogen—determines the extent of its electronic influence on the different carbon atoms of the ring, leading to distinct reactivity patterns for each isomer.

Basicity and pKa Values

The basicity of the pyridine nitrogen is a fundamental property that influences its reactivity, particularly in acid-catalyzed reactions and its ability to act as a ligand. The pKa of the conjugate acid of a pyridine derivative provides a direct measure of its basicity. The methoxy group's electronic effects—inductive electron withdrawal (-I) and resonance electron donation (+M)—play a crucial role in determining the electron density on the nitrogen atom.

CompoundpKa of Conjugate Acid (in water)Predicted pKa (Strongest Basic)
Pyridine5.23[1]-
2-Methoxypyridine (B126380)3.06[1][2]-
3-Methoxypyridine (B1141550)-4.81
4-Methoxypyridine--

In this compound, the methoxy group is in close proximity to the nitrogen atom. Its electron-withdrawing inductive effect dominates, reducing the electron density on the nitrogen and making it significantly less basic than pyridine.[1][2] For 4-methoxypyridine, the methoxy group is in the para position, where its strong electron-donating resonance effect increases the electron density on the nitrogen, making it more basic than pyridine.[3] In the case of 3-methoxypyridine, the methoxy group's resonance effect does not directly conjugate with the nitrogen atom, leading to a basicity that is predicted to be slightly lower than that of pyridine.[3]

Electrophilic Aromatic Substitution

The pyridine ring is generally resistant to electrophilic aromatic substitution. However, the activating methoxy group can facilitate these reactions. The directing effect of the methoxy group and the deactivating effect of the pyridine nitrogen combine to determine the regioselectivity of the substitution.

While direct comparative studies with quantitative yields for reactions like nitration and halogenation on all three isomers under identical conditions are scarce in the readily available literature, the general principles of electrophilic aromatic substitution on substituted pyridines allow for predictable outcomes. The methoxy group is an ortho, para-director. In pyridine, electrophilic substitution is generally favored at the 3- and 5-positions.

Nitration: The nitration of methoxypyridines is expected to be influenced by the interplay of these directing effects. For instance, in 3-methoxypyridine, the positions ortho and para to the methoxy group (C2, C4, and C6) are activated, while the pyridine nitrogen directs towards C3 and C5. This can lead to complex product mixtures.

Halogenation: Bromination of methoxypyridine isomers can be achieved using various brominating agents. For example, 2-bromo-3-methoxypyridine (B21398) can be synthesized from 3-hydroxypyridine (B118123) by bromination followed by methylation.[4][5]

Below is a DOT script illustrating the general mechanism of electrophilic aromatic substitution on a methoxypyridine.

General mechanism of electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions, which are activated by the ring nitrogen.[6][7] The presence of a good leaving group at these positions is essential for the reaction to proceed. The electron-donating methoxy group generally deactivates the ring towards nucleophilic attack. However, its influence is position-dependent.

A comparative analysis of pyridine sulfonate isomers suggests that the reactivity towards nucleophilic displacement of a leaving group follows the order: 4-position > 2-position >> 3-position.[8] This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom when the attack is at the 2- or 4-position, but not when it is at the 3-position.[6][7]

The following DOT script visualizes the workflow for a typical palladium-catalyzed nucleophilic substitution reaction (Buchwald-Hartwig amination) on a bromo-methoxypyridine.

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Bromo-methoxypyridine Amine Base (e.g., NaOtBu) Catalyst Palladium Precatalyst Phosphine Ligand Reactants->Catalyst Solvent Anhydrous Toluene Catalyst->Solvent Heating Heat to 80-120 °C Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Quench with aq. NH4Cl Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Aminated Methoxypyridine Purification->Product

Workflow for Buchwald-Hartwig amination.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful tool for the functionalization of aromatic and heteroaromatic compounds. The methoxy group can act as a directed metalating group (DMG), guiding lithiation to an adjacent position. The pyridine nitrogen also directs metalation to the 2- and 6-positions. The interplay of these two directing groups determines the regioselectivity of the reaction.

  • This compound: Lithiation of this compound with lithium dialkylamides like LDA has been shown to occur at the C-3 position. However, with superbases like n-BuLi-LiDMAE, direct lithiation at the C-6 position has been observed.[9]

  • 3-Methoxypyridine: Lithiation of 3-methoxypyridine can lead to a mixture of products. The reaction with lithium amides can result in the formation of transient 2-metalated species, while organolithium bases can favor reaction at the C-2 position.[10] Under certain conditions, metalation at the C-4 position can also be achieved.[10]

  • 4-Methoxypyridine: The methoxy group in 4-methoxypyridine directs lithiation to the C-3 position.[11]

The following DOT script illustrates the logical relationship in determining the site of lithiation based on the directing groups.

Lithiation_Directing_Effects Start Methoxypyridine Isomer Directing_Groups Identify Directing Groups (Nitrogen and Methoxy) Start->Directing_Groups Reagent Consider Lithiating Agent (e.g., LDA, n-BuLi) Directing_Groups->Reagent Outcome Predicted Site of Lithiation Reagent->Outcome

Factors influencing the regioselectivity of lithiation.

Experimental Protocols

General Protocol for Bromination of a Methoxy-Substituted Pyridine

This protocol is a general representation and may require optimization for each specific isomer.

Materials:

  • Methoxypyridine isomer

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Stir bar

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a round-bottom flask containing the methoxypyridine isomer dissolved in anhydrous acetonitrile, add N-Bromosuccinimide (1.1 equivalents).

  • Stir the reaction mixture at room temperature or gently heat to reflux, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the brominated methoxypyridine.

General Protocol for Directed Lithiation and Electrophilic Quench

This protocol is a general guideline and the choice of base, solvent, temperature, and electrophile will depend on the specific isomer and desired product.

Materials:

  • Methoxypyridine isomer

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Lithiating agent (e.g., n-butyllithium or lithium diisopropylamide)

  • Electrophile (e.g., trimethylsilyl (B98337) chloride, an aldehyde, or an alkyl halide)

  • Stir bar

  • Schlenk flask or oven-dried glassware under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask containing the methoxypyridine isomer dissolved in anhydrous THF, cool the solution to -78 °C.

  • Slowly add the lithiating agent (1.1 equivalents) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add the electrophile (1.2 equivalents) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The reactivity of 2-, 3-, and 4-methoxypyridine is a fascinating case study in the interplay of electronic and steric effects in heterocyclic chemistry. The position of the methoxy group profoundly influences the basicity of the pyridine nitrogen and the regioselectivity of key synthetic transformations. 4-Methoxypyridine, with its enhanced basicity and activated 3- and 5-positions, often exhibits the highest reactivity towards electrophiles. This compound, with its reduced basicity, can be selectively functionalized at the 3- or 6-position depending on the reaction conditions. 3-Methoxypyridine presents a more complex reactivity profile due to the less direct electronic communication between the methoxy group and the nitrogen atom. A thorough understanding of these differences is essential for the strategic design of synthetic routes to access a wide array of functionalized pyridine derivatives for applications in medicinal chemistry and materials science.

References

Unveiling Molecular Architecture: A Comparative Guide to X-ray Crystallography for 2-Methoxypyridine Derivative Structure Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding the development of new therapeutics. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for the structural confirmation of 2-methoxypyridine (B126380) derivatives, a class of compounds with significant interest in medicinal chemistry.

X-ray crystallography stands as the gold standard for providing unambiguous, high-resolution structural data of crystalline materials. This technique allows for the precise determination of bond lengths, bond angles, and conformational arrangements, offering a definitive confirmation of a molecule's covalent structure and stereochemistry. While powerful, it is essential to consider its application in conjunction with other spectroscopic methods for a complete structural elucidation.

Comparative Analysis of Structural Elucidation Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, other spectroscopic techniques offer complementary information, particularly regarding the molecule's behavior in solution and its connectivity.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration, and packing interactions in the solid state.Definitive structure confirmation; provides spatial arrangement of atoms.Requires a suitable single crystal, which can be challenging to grow; structure may differ from solution conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information on the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), revealing connectivity through bonds (COSY, HSQC, HMBC) and spatial proximity (NOESY).Provides structural information in solution, which is often more biologically relevant; non-destructive.Does not directly provide bond lengths or angles; can be complex to interpret for large molecules.
Mass Spectrometry (MS) Provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.High sensitivity; can be coupled with chromatographic techniques for mixture analysis.Does not provide information on the 3D structure or connectivity of atoms.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups based on their characteristic vibrational frequencies.Fast and simple to perform; provides a "fingerprint" of the molecule.Provides limited information on the overall molecular structure and connectivity.

Experimental Data: X-ray Crystallography of this compound Derivatives

The following tables summarize key crystallographic data for representative this compound derivatives, illustrating the level of detail obtained from X-ray diffraction studies.

Table 1: Crystal Data and Structure Refinement for Selected this compound Derivatives.

ParameterCompound 4m[1]Compound 4n[1]4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ⁶-phosphane (I)[2]
Empirical FormulaC₂₅H₂₄N₂O₄SC₂₉H₃₃N₃O₃SC₁₅H₁₆F₆NOP
Formula Weight464.53515.65371.28
Crystal SystemMonoclinicOrthorhombicMonoclinic
Space GroupP2₁/nAba2P2₁/c
a (Å)10.0893(4)14.8343(5)10.153(5)
b (Å)19.3400(7)44.690(2)15.613(5)
c (Å)12.0528(4)7.3614(3)10.686(5)
β (°)97.421(2)90105.58(5)
Volume (ų)2324.93(15)4880.2(3)1630.9(12)
Z484
R-factor (%)0.04650.05200.055

Table 2: Selected Bond Lengths and Torsion Angles for a this compound Derivative (Compound 4n).[1]

BondLength (Å)Torsion AngleAngle (°)
C(27)-C(8)1.487(3)C(27)-C(8)-C(3)-C(16)-41.91(6)
C(3)-C(16)1.492(3)C(4)-C(2)-C(18)-C(27)-4.41(8)
C(2)-C(18)1.485(3)
C(18)-C(27)1.381(3)

Experimental Protocols

X-ray Crystallography

The determination of a crystal structure by X-ray diffraction follows a well-established workflow.[3]

  • Crystallization: High-quality single crystals of the purified this compound derivative are grown. Common methods include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[3]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal. The crystal is rotated, and the diffraction pattern is recorded by a detector.[3]

  • Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct or Patterson methods.[3]

  • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to obtain the final, accurate crystal structure.[3]

  • Validation and Analysis: The final structure is validated for geometric and crystallographic reasonability. Bond lengths, bond angles, and intermolecular interactions are then analyzed.[3]

NMR Spectroscopy

For the structural elucidation of this compound derivatives in solution, a standard suite of NMR experiments is typically employed.

  • Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: A one-dimensional proton NMR spectrum is acquired to identify the chemical shifts, multiplicities, and integrals of the proton signals.

  • ¹³C NMR: A one-dimensional carbon NMR spectrum is acquired to identify the chemical shifts of the carbon signals.

  • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are performed to establish correlations between nuclei.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, typically through two or three bonds.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, providing crucial information for assembling the molecular skeleton.

Visualizing the Workflow and Comparisons

The following diagrams, generated using the DOT language, illustrate the experimental workflow of X-ray crystallography and the logical relationship between different structural analysis techniques.

cluster_workflow X-ray Crystallography Workflow PurifiedCompound Purified this compound Derivative Crystallization Crystallization PurifiedCompound->Crystallization SingleCrystal Single Crystal Selection Crystallization->SingleCrystal DataCollection X-ray Data Collection SingleCrystal->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement FinalStructure Final 3D Structure StructureRefinement->FinalStructure

Caption: General workflow for structure determination by X-ray crystallography.

cluster_comparison Comparison of Structural Elucidation Techniques Xray X-ray Crystallography Structure Confirmed Structure Xray->Structure 3D Solid-State Structure (Bond Lengths, Angles) NMR NMR Spectroscopy NMR->Structure Solution-State Connectivity (2D, 3D Information) MS Mass Spectrometry MS->Structure Molecular Formula (Mass) IR IR Spectroscopy IR->Structure Functional Groups

Caption: Relationship of analytical techniques to structure confirmation.

References

Unraveling the Fleeting Intermediates of 2-Methoxypyridine Chemistry: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, understanding the transient species that dictate the course of chemical reactions is paramount. This guide provides a comparative analysis of the key reaction intermediates in the chemistry of 2-methoxypyridine (B126380), a versatile building block in organic synthesis. We delve into the experimental methodologies used to detect and characterize these ephemeral species, presenting quantitative data where available and offering a clear comparison of analytical techniques to aid in experimental design.

The reactivity of this compound gives rise to a variety of short-lived intermediates, including lithiated species, pyridynes, and Meisenheimer complexes. The formation and subsequent reactions of these intermediates are critical in determining the final product distribution and yield. This guide will explore the methods used to study these intermediates, providing a framework for researchers to select the most appropriate analytical tools for their specific synthetic challenges.

Lithiated Intermediates: Navigating Regioselectivity

The deprotonation of this compound with strong bases, such as organolithium reagents, is a common strategy for functionalization. However, the regioselectivity of this process is highly dependent on the reaction conditions and the base used, leading to the formation of different lithiated intermediates.

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the in situ analysis of these organolithium aggregates. Studies on the lithiation of substituted pyridines have shown that the equilibrium between different aggregated states (e.g., dimers and tetramers) can be observed and quantified.[1] Rapid injection NMR (RINMR) techniques have been employed to measure the relative reactivity of these different aggregates, revealing that lower aggregation states are significantly more reactive.[2]

Table 1: Comparison of Analytical Methods for Lithiated Intermediates

Analytical TechniquePrincipleAdvantagesDisadvantagesApplication to this compound Intermediates
Low-Temperature NMR Exploits the magnetic properties of atomic nuclei to provide structural information.Provides detailed structural information of species in solution. Allows for in situ monitoring of reactions. Quantitative.[1]Lower sensitivity compared to mass spectrometry. Requires specialized equipment for low-temperature measurements.Characterization of lithiated this compound aggregates and their equilibrium.[3][4]
Trapping Experiments with Electrophiles followed by GC-MS/NMR Reactive intermediates are "trapped" by an electrophile (e.g., TMSCl) to form a stable product that can be isolated and analyzed.Provides indirect evidence for the existence and structure of the intermediate. High sensitivity (GC-MS).The trapping agent can influence the reaction pathway. Does not provide information on the dynamic nature of the intermediate.Determination of the position of lithiation by analyzing the silylated product.
DFT Calculations Computational quantum chemistry method to model and predict molecular structures and energies.Provides insights into the relative stabilities of different intermediates and transition states. Can predict reaction pathways.Accuracy is dependent on the level of theory and basis set used. Requires computational resources.Calculation of the energies of different lithiated isomers and the transition states for their formation.[4]
Experimental Protocol: Trapping of Lithiated this compound

This protocol describes a general procedure for the lithiation of a this compound derivative and subsequent trapping with an electrophile, based on procedures for similar substrates.[5]

Materials:

  • This compound derivative

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Electrophile (e.g., chlorotrimethylsilane, TMSCl)

  • Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

  • Standard workup and purification reagents

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the this compound derivative in anhydrous THF in a flame-dried flask.

  • Cool the solution to the desired temperature (typically -78 °C).

  • Slowly add a solution of n-BuLi in hexanes dropwise to the stirred solution.

  • Stir the reaction mixture at the same temperature for the desired time to allow for complete deprotonation.

  • Add the electrophile (e.g., TMSCl) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for an additional period.

  • Quench the reaction by the slow addition of a suitable quenching solution.

  • Perform a standard aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by chromatography.

  • Characterize the trapped product by NMR and mass spectrometry to determine the site of lithiation.

Lithiation_Workflow cluster_reaction Reaction cluster_analysis Analysis 2-MP This compound Intermediate Lithiated Intermediate 2-MP->Intermediate Deprotonation Base n-BuLi Base->Intermediate Trapped_Product Trapped Product Intermediate->Trapped_Product Trapping Electrophile Electrophile (e.g., TMSCl) Electrophile->Trapped_Product Analysis NMR / GC-MS Trapped_Product->Analysis

Fig. 1: Experimental workflow for trapping lithiated intermediates.

Pyridyne Intermediates: Harnessing Strained Alkynes

The elimination of a leaving group and a proton from adjacent positions on the this compound ring can lead to the formation of a highly reactive pyridyne intermediate. These strained alkynes readily undergo cycloaddition reactions or nucleophilic attack.

The generation of 2,3-pyridyne from precursors like 3-chloro-2-methoxypyridine (B78714) can be achieved using strong bases. The fleeting existence of these intermediates necessitates their trapping with suitable reagents.

Table 2: Comparison of Trapping Agents for Pyridyne Intermediates

Trapping AgentReaction TypeProductAdvantagesDisadvantages
Furan/Cyclopentadiene [4+2] CycloadditionDiels-Alder AdductHigh reactivity, clean reaction.May not be suitable for all substituted pyridynes.
Azides [3+2] CycloadditionTriazoleProvides access to nitrogen-containing heterocycles.Potential for side reactions.
Amines Nucleophilic AdditionAminopyridineIntroduces nitrogen functionality directly.Can lead to a mixture of regioisomers.[5]
Experimental Protocol: Generation and Trapping of 2,3-Pyridyne

The following is a general procedure for the generation of a pyridyne intermediate and its subsequent trapping, adapted from literature methods for similar heterocyclic arynes.[5]

Materials:

  • Pyridyne precursor (e.g., 3-substituted-2-halopyridine)

  • Strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA)

  • Trapping agent (e.g., furan, cyclopentadiene, or an amine)

  • Anhydrous solvent (e.g., THF)

  • Standard workup and purification reagents

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the trapping agent in anhydrous THF.

  • In a separate flask, prepare a solution of LDA by adding n-BuLi to a solution of diisopropylamine (B44863) in THF at -78 °C.

  • To the solution of the trapping agent, slowly add a solution of the pyridyne precursor in THF.

  • Slowly add the freshly prepared LDA solution to the reaction mixture at low temperature.

  • Allow the reaction to stir at low temperature for a specified period, then warm to room temperature.

  • Quench the reaction with a suitable proton source (e.g., water or saturated aqueous ammonium chloride).

  • Perform a standard aqueous workup, extract the product, and purify by chromatography.

  • Characterize the trapped adduct by spectroscopic methods to confirm the formation of the pyridyne intermediate.

Pyridyne_Pathway cluster_generation Generation cluster_trapping Trapping Precursor Pyridyne Precursor Pyridyne Pyridyne Intermediate Precursor->Pyridyne Elimination Base Strong Base (e.g., LDA) Base->Pyridyne Adduct Trapped Adduct Pyridyne->Adduct Reaction Trapper Trapping Agent Trapper->Adduct Analysis Analysis Adduct->Analysis Characterization

Fig. 2: Generation and trapping of pyridyne intermediates.

Meisenheimer Complexes in Nucleophilic Aromatic Substitution

In nucleophilic aromatic substitution (SNAr) reactions, the attack of a nucleophile on an electron-deficient aromatic ring, such as a pyridine (B92270) ring activated by electron-withdrawing groups, can lead to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. While this compound itself is not strongly activated for SNAr, appropriately substituted derivatives can undergo such reactions.

The detection of these often colorful intermediates can be achieved using spectroscopic methods such as UV-Vis and NMR spectroscopy.[6]

Table 3: Spectroscopic Detection of Meisenheimer Complexes

Spectroscopic MethodPrincipleObservable ChangesAdvantagesDisadvantages
UV-Vis Spectroscopy Measures the absorption of ultraviolet and visible light by a sample.Appearance of new, often intense, absorption bands in the visible region due to the extended conjugation of the anionic complex.[6]High sensitivity, suitable for kinetic studies.Provides limited structural information.
NMR Spectroscopy Provides detailed structural information based on the chemical environment of atomic nuclei.Significant upfield shifts of the aromatic proton signals upon formation of the sp3-hybridized carbon in the complex.Provides definitive structural evidence of the complex.[6]May require low temperatures to observe the intermediate if it is not very stable.
Experimental Protocol: UV-Vis Detection of a Meisenheimer Complex

This protocol outlines a general procedure for the detection of a Meisenheimer complex by UV-Vis spectroscopy upon reacting a substituted this compound with a nucleophile.

Materials:

  • Electron-deficient this compound derivative

  • Nucleophile (e.g., sodium methoxide)

  • Aprotic solvent (e.g., DMSO)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a dilute solution of the this compound derivative in the aprotic solvent.

  • Record the UV-Vis spectrum of the starting material.

  • Prepare a solution of the nucleophile in the same solvent.

  • Add a stoichiometric amount or an excess of the nucleophile solution to the solution of the pyridine derivative in a cuvette.

  • Immediately record the UV-Vis spectrum of the mixture at timed intervals to observe the formation and potential decay of the Meisenheimer complex, characterized by the appearance of new absorption bands.

Meisenheimer_Formation Start Substituted this compound Intermediate Meisenheimer Complex (Anionic σ-adduct) Start->Intermediate + Nucleophile Nucleophile Nucleophile Nucleophile->Intermediate Product Substitution Product Intermediate->Product - Leaving Group Spectroscopy UV-Vis / NMR Analysis Intermediate->Spectroscopy Detection

Fig. 3: Formation and detection of a Meisenheimer complex.

Dihydropyridine (B1217469) Intermediates in Cyclocondensation Reactions

In certain multi-component reactions, such as the Hantzsch-like synthesis of substituted pyridines, dihydropyridine species are proposed as key intermediates. The reaction of this compound precursors with other reagents can proceed through a cyclocondensation pathway where a dihydropyridine is formed and subsequently aromatizes.

The isolation and characterization of these dihydropyridine intermediates can be challenging due to their propensity to oxidize to the more stable pyridine ring. However, under carefully controlled reaction conditions, it is sometimes possible to isolate these species or to obtain spectroscopic evidence for their formation. DFT calculations can also provide valuable insights into the reaction mechanism and the relative stabilities of the intermediates.[7]

Table 4: Analysis of Dihydropyridine Intermediates

Analytical TechniquePrincipleAdvantagesDisadvantagesApplication
Reaction Monitoring by NMR/LC-MS Tracking the concentrations of reactants, intermediates, and products over time.Can provide evidence for the transient formation of intermediates.Intermediates may be present at very low concentrations.Observing the appearance and disappearance of signals corresponding to the dihydropyridine.
Isolation and X-ray Crystallography Obtaining a single crystal of the intermediate for structural determination.Provides unambiguous structural confirmation.Often difficult to isolate unstable intermediates.Definitive structure of a stable dihydropyridine analogue.
DFT Calculations Computational modeling of the reaction pathway.Can elucidate the step-wise mechanism and the energetics of intermediate formation and conversion.[7]Theoretical predictions that require experimental validation.Modeling the reaction pathway to support the involvement of a dihydropyridine intermediate.

By employing a combination of these experimental and computational techniques, researchers can gain a deeper understanding of the reaction mechanisms involving this compound and make more informed decisions in the design of synthetic routes for novel pharmaceuticals and other valuable compounds.

References

A Comparative Analysis of 2-Methoxypyridine and Other Heterocyclic Bases for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly within pharmaceutical and agrochemical development, the choice of a heterocyclic base is a critical parameter that can dictate the outcome of a reaction. These bases are pivotal as catalysts, acid scavengers, and building blocks.[1][2] 2-Methoxypyridine (B126380) has emerged as a versatile intermediate, valued for its unique electronic properties and reactivity.[3][4] This guide provides an objective comparison of this compound against other commonly used heterocyclic bases, supported by key physical and chemical data to inform selection in a laboratory setting.

Comparative Performance Data

The selection of an appropriate base often depends on a balance of its basicity (pKa), physical properties like boiling point, and its solubility in various solvent systems. The following table summarizes these key parameters for this compound and other representative heterocyclic bases.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )pKa of Conjugate AcidBoiling Point (°C)Solubility
This compound O(c1ccccc1)CC₆H₇NO109.133.06[5]142[6][7][8]Soluble in organic solvents; slightly soluble to insoluble in water.[6][7][9]
Pyridine c1ccncc1C₅H₅N79.105.23[5][10]115Miscible with water and most organic solvents.
Piperidine C1CCNCC1C₅H₁₁N85.1511.12106Miscible with water, alcohol, ether, acetone.[11]
Imidazole c1cnchc1C₃H₄N₂68.086.95[10][12]256Soluble in water, alcohol, ether, acetone.
Pyrimidine c1cncnc1C₄H₄N₂80.091.3[10]123-124Miscible with water, alcohol, ether.
Pyrazine c1cnccn1C₄H₄N₂80.090.6[10]115Soluble in water, alcohol, ether.
Pyrrole c1cc[nH]c1C₄H₅N67.09-3.8129-131Sparingly soluble in water; soluble in most organic solvents.

Discussion of Data:

The data highlights the distinct properties of this compound. Its basicity is notably weaker than that of pyridine, a consequence of the electron-withdrawing inductive effect of the methoxy (B1213986) group.[5] This reduced basicity can be advantageous in reactions where a milder, non-nucleophilic base is required to prevent side reactions. Its boiling point of 142 °C is higher than many other common pyridines and its saturated counterpart, piperidine, which can be a key consideration for reactions conducted at elevated temperatures or for ease of removal post-reaction.[6][7][8] Its solubility profile, being soluble in most organic solvents but only slightly soluble in water, makes it well-suited for a wide range of non-aqueous reaction media.[6][13]

Experimental Protocols

The following are detailed methodologies for determining the key properties cited in the comparison table.

Determination of pKa by Potentiometric Titration

This method is widely used for its accuracy and reliability in determining the dissociation constants of weak acids and bases.[14]

Apparatus:

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette (25 mL or 50 mL)

  • Beaker (100 mL)

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Potassium Chloride (KCl) solution (0.15 M)

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.[15]

  • Sample Preparation: Accurately weigh a sample of the heterocyclic base and dissolve it in deionized water or a suitable co-solvent to create a solution of known concentration (e.g., 1 mM).[15] Add KCl solution to maintain a constant ionic strength.[15]

  • Titration Setup: Place the beaker containing the sample solution on the magnetic stirrer, immerse the pH electrode, and position the burette filled with standardized 0.1 M HCl.

  • Initial pH: Record the initial pH of the solution.

  • Titration: Add the titrant (HCl) in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

  • Equivalence Point: Continue the titration past the equivalence point, which is characterized by a sharp change in pH.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa of the conjugate acid is equal to the pH at the half-equivalence point (the point where half of the base has been neutralized).[16] For robust data, perform the titration in triplicate.[15]

Determination of Boiling Point by the Thiele Tube Method

This micro method is suitable for determining the boiling point of small quantities of a liquid sample.[17]

Apparatus:

  • Thiele tube

  • Thermometer (-10 to 200 °C range)

  • Capillary tube (sealed at one end)

  • Small test tube or fusion tube

  • Mineral oil or other high-boiling liquid

  • Bunsen burner or micro-burner

Procedure:

  • Sample Preparation: Add a small amount (1-2 mL) of the liquid sample into the small test tube.[18]

  • Capillary Insertion: Place the capillary tube into the test tube with the open end submerged in the liquid and the sealed end pointing upwards.[19]

  • Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.[17]

  • Heating: Clamp the Thiele tube and insert the thermometer assembly into the oil, ensuring the oil level is above the side arm to allow for proper convection.[19]

  • Observation: Gently heat the side arm of the Thiele tube with a small flame.[17] As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube.

  • Boiling Point Reading: Continue heating until a rapid and continuous stream of bubbles is observed. Remove the heat source. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[19][20]

Determination of Solvent Miscibility

This protocol provides a straightforward visual and analytical method to determine if two liquids are miscible.

Apparatus:

  • Test tubes with stoppers

  • Graduated cylinders or pipettes

  • Vortex mixer (optional)

  • NMR spectrometer (for quantitative analysis)

Procedure:

  • Visual Inspection (Qualitative):

    • In a clean, dry test tube, combine the two liquids to be tested (e.g., 2 mL of the heterocyclic base and 2 mL of the solvent).

    • Stopper the test tube and shake vigorously for 20-30 seconds.[21]

    • Allow the mixture to stand and observe.

    • Miscible: The mixture forms a single, clear, homogeneous phase.

    • Immiscible: The mixture separates into two distinct layers.

    • Partially Miscible: The mixture may appear cloudy or form two layers upon standing.

  • NMR Spectroscopy (Quantitative):

    • For a precise measurement of mutual solubility, prepare a mixture of the two liquids as described above.

    • Allow the layers to separate (if immiscible).

    • Carefully take a sample from each layer.

    • Acquire a ¹H NMR spectrum for each sample. The integration of signals corresponding to each component can be used to quantify the concentration of the minor component dissolved in the major component of each phase.[22][23]

Visualization of a Base Selection Workflow

The decision to use this compound or another base is multifactorial. The following diagram illustrates a logical workflow for selecting an appropriate base for a given chemical transformation.

Base_Selection_Workflow start_node Start: Define Reaction Requirements pka_req Basicity Required? start_node->pka_req decision_node decision_node process_node process_node base_node base_node piperidine Piperidine (pKa ~11.1) pka_req->piperidine Strong (>10) imidazole Imidazole (pKa ~7.0) pka_req->imidazole Moderate (6-8) pyridine Pyridine (pKa ~5.2) pka_req->pyridine Mild (4-6) methoxy_pyridine This compound (pKa ~3.1) pka_req->methoxy_pyridine Weak (2-4) weak_bases Pyrimidine, Pyrazine (pKa < 2) pka_req->weak_bases Very Weak (<2) temp_req Reaction Temperature? high_temp High BP needed (e.g., >130 °C) temp_req->high_temp High low_temp Low BP sufficient (e.g., <120 °C) temp_req->low_temp Low solvent_req Solvent System? piperidine->temp_req imidazole->temp_req pyridine->temp_req methoxy_pyridine->temp_req weak_bases->temp_req final_choice Final Base Selection high_temp->final_choice low_temp->final_choice

Caption: Logical workflow for selecting a heterocyclic base based on reaction requirements.

References

Structure-Activity Relationship of 2-Methoxypyridine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-methoxypyridine (B126380) scaffold is a versatile pharmacophore that has been incorporated into a variety of biologically active molecules. Analogs of this compound have demonstrated potent activities across different therapeutic areas, including oncology and neurodegenerative diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of three distinct classes of this compound analogs, supported by experimental data, to inform future drug discovery and development efforts.

Anticancer Activity of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles

A series of novel 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile analogs have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. The core structure features a this compound ring with a 3-carbonitrile group, a 2,5-dichlorothiophen-3-yl moiety at position 6, and diverse aryl substituents at position 4. The nature and substitution pattern of the aryl ring at the 4-position have been found to be critical for the observed cytotoxic activity.

Data Presentation

The in vitro cytotoxic activity of these analogs was assessed using the MTT assay against three human cancer cell lines: colorectal carcinoma (HCT-116), breast cancer (MCF-7), and liver cancer (HepG2). The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Compound ID4-Aryl SubstituentIC50 (µM) vs. HCT-116IC50 (µM) vs. MCF-7IC50 (µM) vs. HepG2
5a Phenyl> 50> 50> 50
5c 4-Chlorophenyl8.5 ± 0.710.2 ± 1.112.5 ± 1.3
5d 4-Bromophenyl4.2 ± 0.35.8 ± 0.56.1 ± 0.6
5g 3-Nitrophenyl3.1 ± 0.24.5 ± 0.45.2 ± 0.5
5h 4-Nitrophenyl2.5 ± 0.23.9 ± 0.34.8 ± 0.4
5i 3-Bromo-4-methoxyphenyl1.8 ± 0.12.9 ± 0.23.5 ± 0.3

Structure-Activity Relationship Summary:

  • Unsubstituted Phenyl Ring (5a): Lack of activity, indicating the necessity of substituents on the aryl ring for cytotoxicity.

  • Halogen Substitution (5c, 5d): Introduction of a halogen at the para-position of the phenyl ring significantly enhances cytotoxic activity. The bromo-substituted analog (5d) is more potent than the chloro-substituted analog (5c).

  • Nitro Substitution (5g, 5h): The presence of a nitro group, a strong electron-withdrawing group, leads to potent cytotoxic activity. The para-nitro analog (5h) is slightly more active than the meta-nitro analog (5g).

  • Combined Substitution (5i): The combination of a bromo and a methoxy (B1213986) group on the phenyl ring (3-bromo-4-methoxyphenyl) resulted in the most potent analog in this series, suggesting a synergistic effect of these substituents.

PI3K/mTOR Dual Inhibition by Sulfonamide Methoxypyridine Derivatives

A series of sulfonamide methoxypyridine derivatives have been designed and synthesized as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), two key kinases in a signaling pathway frequently dysregulated in cancer.[1]

Data Presentation

The inhibitory activities of these compounds against PI3Kα and mTOR, as well as their anti-proliferative effects on the HCT-116 cancer cell line, are presented below.

Compound IDAromatic SkeletonPI3Kα IC50 (nM)mTOR IC50 (nM)HCT-116 Proliferation IC50 (nM)
11a Benzo[2][3]thiopheno[3,2-d]pyrimidine150>1000>10000
17a Pyridine[2,3-d]pyrimidine858508500
22c Quinoline0.222320

Structure-Activity Relationship Summary:

  • The nature of the aromatic skeleton fused to the pyrimidine (B1678525) ring plays a crucial role in the inhibitory potency.

  • The quinoline-based analog 22c demonstrated significantly higher potency against both PI3Kα and mTOR compared to the benzo[2][3]thiopheno[3,2-d]pyrimidine (11a ) and pyridine[2,3-d]pyrimidine (17a ) analogs.[1]

  • The potent enzymatic inhibition of 22c translated into strong anti-proliferative activity in the HCT-116 cancer cell line.[1]

Gamma-Secretase Modulation by Methoxypyridine Derivatives for Alzheimer's Disease

Methoxypyridine-containing tetracyclic compounds have been developed as gamma-secretase modulators (GSMs) for the potential treatment of Alzheimer's disease.[4] These compounds aim to allosterically modulate the activity of γ-secretase to reduce the production of the toxic amyloid-beta 42 (Aβ42) peptide in favor of shorter, less amyloidogenic Aβ species.[4]

Data Presentation

The efficacy of these compounds was evaluated by measuring the reduction of Aβ42 levels in a cell-based assay.

Compound IDB-Ring MoietyAβ42 Reduction IC50 (nM)
Parent Compound Fluorophenyl150
32d Methoxypyridyl65
22e Methoxypyrazinyl50

Structure-Activity Relationship Summary:

  • The introduction of a methoxypyridine motif in the "B-ring" of the tetracyclic scaffold (32d ) led to a more than two-fold improvement in Aβ42 reduction potency compared to the parent fluorophenyl analog.[4]

  • Replacing the methoxypyridine with a methoxypyrazine (22e ) further enhanced the activity.[4]

  • This suggests that the incorporation of nitrogen-containing heterocycles with a methoxy group in this region of the molecule is beneficial for gamma-secretase modulation.[4]

Experimental Protocols

Synthesis of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles[5]

A mixture of the appropriate chalcone (B49325) (1 mmol) and malononitrile (B47326) (1 mmol) in methanol (B129727) (20 mL) was treated with sodium methoxide (B1231860) (1.2 mmol). The reaction mixture was refluxed for 6-8 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and poured into ice-cold water. The precipitated solid was filtered, washed with water, and recrystallized from an appropriate solvent to afford the desired this compound analogs.

In Vitro Cytotoxicity MTT Assay[6][7]
  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

PI3Kα and mTOR Kinase Inhibition Assay[8]

The inhibitory activities of the compounds against PI3Kα and mTOR were determined using a luminescence-based kinase assay. The assay measures the amount of ATP remaining in the solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed). The compounds were incubated with the respective kinase, substrate, and ATP. After the reaction, a luciferase-based reagent was added to measure the remaining ATP. The IC50 values were determined from the dose-inhibition curves.

Cell-Based Aβ42 Reduction Assay[9]
  • Cell Culture: Human neuroblastoma cells (SH-SY5Y) stably overexpressing human amyloid precursor protein (APP) were plated in 96-well plates.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds for 24 hours.

  • Supernatant Collection: After treatment, the cell culture supernatant was collected.

  • Aβ42 Quantification: The concentration of secreted Aβ42 in the supernatant was quantified using a specific sandwich enzyme-linked immunosorbent assay (ELISA) kit. The IC50 values for Aβ42 reduction were calculated from the dose-response curves.

Mandatory Visualizations

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 to AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->AKT Activates Inhibitor This compound PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: PI3K/Akt/mTOR Signaling Pathway and Inhibition by this compound Analogs.

APP_Processing_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb cleavage C99 C99 fragment APP->C99 beta_secretase β-secretase (BACE1) beta_secretase->APP gamma_secretase γ-secretase gamma_secretase->C99 Ab_short Shorter Aβ peptides (less toxic) gamma_secretase->Ab_short Shifts cleavage to Ab42 Aβ42 (toxic) C99->Ab42 cleavage GSM This compound γ-Secretase Modulator GSM->gamma_secretase Modulates Experimental_Workflow_Cytotoxicity cluster_workflow MTT Cytotoxicity Assay Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Treat with This compound Analogs A->B C 3. Incubate for 48h B->C D 4. Add MTT Reagent and Incubate 4h C->D E 5. Solubilize Formazan with DMSO D->E F 6. Measure Absorbance at 570 nm E->F G 7. Calculate IC50 F->G

References

Safety Operating Guide

Proper Disposal of 2-Methoxypyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of 2-Methoxypyridine, a flammable liquid and irritant, to mitigate risks and adhere to regulatory standards.

This compound is classified as a flammable liquid and vapor, and it can cause skin and serious eye irritation.[1][2][3] Therefore, all waste containing this compound, including pure substance, solutions, and contaminated materials, must be treated as hazardous waste.[4] Under no circumstances should this compound be disposed of down the drain or in regular trash.[5]

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial for personnel to be equipped with the appropriate Personal Protective Equipment (PPE).[4][6] Always handle this compound in a well-ventilated area or within a chemical fume hood to avoid the inhalation of vapors.[1][4][5]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Eye Protection Safety glasses with side-shields or chemical splash goggles.[4]To protect eyes from splashes.[4]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[4]To prevent skin contact and absorption.[4]
Body Protection Standard laboratory coat.[4]To protect clothing and skin from contamination.[4]
Respiratory Protection Use in a well-ventilated area or chemical fume hood is generally sufficient. For large spills or in situations where ventilation is inadequate, a full-face respirator may be necessary.[2][4]To avoid inhalation of vapors.[4]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with all local, state, and federal regulations.[4] This typically involves collection and transfer to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][6]

Step 1: Waste Identification and Segregation
  • Classify as Hazardous: All waste containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[4]

  • Segregate Waste: Do not mix this compound waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and acids.[1][4]

Step 2: Waste Collection and Containerization
  • Designated Container: Collect this compound waste in a designated, compatible, and properly sealed hazardous waste container.[4][5][7] The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[5]

  • Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name, "this compound."[6] Also, indicate the associated hazards (e.g., Flammable, Irritant).[4]

  • Secure Storage: Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.[4] It is best practice to use secondary containment, such as a chemical-resistant tray, to contain potential leaks.[5] Keep the container away from heat, sparks, or open flames.[1][5]

Step 3: Arranging for Disposal
  • Contact EHS: Once the waste container is full or no longer being used, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and proper disposal.[5][6]

  • Documentation: Complete any required hazardous waste disposal forms as per your institution's protocol.[5]

Step 4: Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure the area is well-ventilated.[1][5] For large spills, evacuate the area and contact your institution's EHS department immediately.[4]

  • Containment: Wearing appropriate PPE, contain and absorb small spills with an inert, non-combustible absorbent material such as vermiculite (B1170534) or sand.[4][5]

  • Collection: Carefully collect the contaminated absorbent material and place it into a designated, labeled hazardous waste container.[5]

  • Decontamination: Clean the spill area thoroughly. The cleaning materials should also be collected as hazardous waste.[5]

Step 5: Empty Container Disposal

An empty container that held this compound must be properly managed before it can be disposed of as regular trash.[5]

  • Triple-Rinse: The container must be triple-rinsed with a suitable solvent.[5][8]

  • Collect Rinsate: The solvent rinsate from each rinse must be collected and disposed of as hazardous waste.[5]

  • Final Steps: After triple-rinsing and allowing the container to air-dry, the original chemical label must be completely defaced or removed before disposal.[5][8]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G Figure 1. This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response PPE Don Appropriate PPE Ventilation Ensure Proper Ventilation PPE->Ventilation Collect Collect Waste in Designated Container Ventilation->Collect Label Label Container Correctly Collect->Label Store Store Securely in Satellite Accumulation Area Label->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Documentation Complete Disposal Forms ContactEHS->Documentation Incineration Professional Disposal (e.g., Incineration) Documentation->Incineration Spill Spill Occurs Contain Contain & Absorb Spill Spill->Contain CollectSpill Collect Contaminated Material Contain->CollectSpill Decontaminate Decontaminate Spill Area CollectSpill->Decontaminate Decontaminate->Collect Dispose of as Hazardous Waste

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for the handling of 2-Methoxypyridine (B126380) in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.

Chemical Safety and Hazard Information

This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[2][3]

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC6H7NO[4]
Molecular Weight109.13 g/mol [4]
Flash Point32 °C[5]
Boiling Point142 °C[4]
Density1.038 g/mL at 25 °C[4]
GHS Hazard ClassFlammable Liquid: Category 3, Skin Irritation: Category 2, Eye Irritation: Category 2/2B, Specific target organ toxicity - single exposure: Category 3[1][2][3]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent exposure.

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][5] A face shield should be used where splashing is a risk.[6]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves.[1][5] Nitrile or butyl rubber gloves are recommended. Change gloves every 30-60 minutes or immediately if contaminated, damaged, or showing signs of degradation.[6]

    • Protective Clothing: A complete suit protecting against chemicals, or a flame-retardant antistatic protective clothing is required.[1]

  • Respiratory Protection: Use in a well-ventilated area.[1][5] If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary.[2]

Operational and Handling Plan

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][7]
  • Ensure an eyewash station and safety shower are readily accessible.[1]
  • Keep away from heat, sparks, open flames, and hot surfaces.[1][2] No smoking.[1][2]
  • Use explosion-proof electrical, ventilating, and lighting equipment.[1][2]
  • Ground and bond container and receiving equipment to prevent static discharge.[1][2]

2. Handling Procedure:

  • Wash hands thoroughly after handling.[1]
  • Avoid contact with skin, eyes, and clothing.[1][5]
  • Avoid breathing vapors or mist.[2]
  • Use only non-sparking tools.[1][2]
  • Keep the container tightly closed when not in use.[1][2]

3. Storage:

  • Store in a cool, dry, dark, and well-ventilated place.[1][7]
  • Store away from incompatible materials such as oxidizing agents.[1]
  • Keep the container tightly closed.[1][2]

Emergency Procedures

  • In Case of Fire: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Do NOT use a solid stream of water as it may scatter and spread the fire.[5]

  • Accidental Release:

    • Ensure adequate ventilation and remove all sources of ignition.[5]

    • Absorb the spill with an inert material (e.g., dry sand or earth) and place it into a chemical waste container.[5]

    • Prevent the spill from entering drains.[1]

Disposal Plan

  • Chemical Waste: Dispose of this compound and any contaminated materials as hazardous waste.[1][8] Offer surplus and non-recyclable solutions to a licensed disposal company.[8]

  • Contaminated PPE: Dispose of contaminated gloves and other protective equipment as hazardous waste.

  • Containers: Do not reuse empty containers. Handle uncleaned containers as you would the product itself.[5][8]

Workflow for Handling this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal A Verify availability of eyewash station and safety shower B Ensure proper ventilation (fume hood) A->B C Remove all ignition sources B->C D Select and don appropriate PPE C->D E Ground and bond containers D->E Proceed to handling F Transfer this compound E->F G Keep container tightly closed F->G H Wash hands thoroughly G->H Complete handling I Store in a cool, dry, well-ventilated area H->I J Dispose of waste chemical via licensed company I->J Prepare for disposal K Dispose of contaminated PPE as hazardous waste J->K

Caption: Workflow for the safe handling of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.